molecular formula C3H4Cl2O2 B140570 1-Chloroethyl chloroformate CAS No. 50893-53-3

1-Chloroethyl chloroformate

Cat. No.: B140570
CAS No.: 50893-53-3
M. Wt: 142.97 g/mol
InChI Key: QOPVNWQGBQYBBP-UHFFFAOYSA-N
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Description

1-Chloroethyl chloroformate, also known as this compound, is a useful research compound. Its molecular formula is C3H4Cl2O2 and its molecular weight is 142.97 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloroethyl carbonochloridate
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InChI

InChI=1S/C3H4Cl2O2/c1-2(4)7-3(5)6/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QOPVNWQGBQYBBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(OC(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70965132
Record name 1-Chloroethyl carbonochloridate
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Molecular Weight

142.97 g/mol
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Physical Description

Colorless liquid with a pungent odor; [Alfa Aesar MSDS]
Record name 1-Chloroethyl chloroformate
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Vapor Pressure

18.0 [mmHg]
Record name 1-Chloroethyl chloroformate
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CAS No.

50893-53-3
Record name 1-Chloroethyl chloroformate
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Foundational & Exploratory

An In-depth Technical Guide to 1-Chloroethyl Chloroformate: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloroethyl chloroformate (ACE-Cl) is a highly reactive chemical compound that has found significant application in organic synthesis, particularly in the realm of pharmaceutical development. Its utility primarily stems from its effectiveness as a reagent for the N-dealkylation of tertiary amines and for the removal of certain protecting groups under mild conditions. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, detailed experimental protocols for its synthesis and key reactions, and its applications in modern organic chemistry.

Chemical Structure and Identification

This compound is a chloroformate ester characterized by the presence of a chlorine atom on the alpha-carbon of the ethyl group. This structural feature is crucial to its reactivity, particularly in the cleavage of carbamate (B1207046) intermediates. The molecule is chiral, existing as a racemic mixture of two enantiomers.

The structure of this compound can be represented by the following DOT script:

cluster_key Structural Representation C1 C C2 C C1->C2 H1 H C1->H1 H2 H C1->H2 H3 H C1->H3 O1 O C2->O1 Cl1 Cl C2->Cl1 H4 H C2->H4 C3 C O1->C3 O2 O Cl2 Cl C3->O2 C3->Cl2 O2_dup O Key CH₃-CH(Cl)-O-C(O)-Cl

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in experimental settings.

PropertyValueReferences
Molecular Formula C₃H₄Cl₂O₂[1][2][3]
Molecular Weight 142.97 g/mol [1][3][4]
CAS Number 50893-53-3[2][3][5]
Appearance Colorless liquid with a pungent, chloroform-like odor[1][6][7]
Boiling Point 118-119 °C[5][6]
Melting Point -65 °C[5][6][8]
Density 1.325 g/mL at 25 °C[5][9]
Refractive Index (n20/D) 1.422[5][9]
Vapor Pressure 18.0 mmHg (2.4 kPa) at 25 °C[1]
Flash Point 40.5 °C (104.9 °F) - closed cup
Solubility Miscible with most organic solvents. Reacts with water.[5][8][10]

Spectroscopic Data

SpectroscopyData
¹H NMR Spectrum shows characteristic peaks for the methyl and methine protons.
¹³C NMR Spectrum displays signals corresponding to the methyl, methine, and carbonyl carbons.
Infrared (IR) Key absorptions include a strong C=O stretching band for the chloroformate group.
Mass Spectrometry (MS) The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns.[2]

Experimental Protocols

Synthesis of this compound

Method 1: From Acetaldehyde (B116499) and Phosgene (B1210022)

This is a common and high-yielding method for the synthesis of this compound.[11][12][13]

  • Reactants: Acetaldehyde (CH₃CHO), Phosgene (COCl₂)

  • Catalyst: Benzyltributylammonium chloride

  • Procedure:

    • In a suitable reaction vessel equipped with a stirrer, dropping funnel, and a reflux condenser, a solution of acetaldehyde is prepared in an appropriate solvent (e.g., dichloromethane).

    • A catalytic amount of benzyltributylammonium chloride is added to the acetaldehyde solution.

    • The reaction mixture is cooled in an ice bath.

    • Phosgene is then slowly added to the stirred solution while maintaining the temperature between 0 and 5 °C.

    • After the addition is complete, the reaction mixture is allowed to stir at room temperature for several hours until the reaction is complete (monitored by GC or TLC).

    • The solvent is removed under reduced pressure.

    • The crude product is purified by distillation to yield pure this compound (yields can be as high as 96%).[13]

Method 2: From Acetaldehyde and Triphosgene (B27547) (a safer alternative to phosgene)

This method avoids the use of highly toxic phosgene gas by employing its solid equivalent, triphosgene.[14][15]

  • Reactants: Acetaldehyde (CH₃CHO), Triphosgene ((Cl₃CO)₂CO)

  • Catalyst: Pyridine (B92270)

  • Solvent: Dichloromethane (B109758)

  • Procedure:

    • A solution of acetaldehyde and pyridine in dichloromethane is prepared in a reaction vessel.

    • A solution of triphosgene in dichloromethane is added dropwise to the acetaldehyde solution at a controlled temperature, typically between 20-25°C.[13][14]

    • The reaction is stirred for approximately 2 hours.[13][14]

    • The reaction progress is monitored by NMR or GC.

    • Upon completion, the reaction mixture is worked up, and the product is isolated and purified by distillation.[14]

A generalized workflow for the synthesis is depicted below:

cluster_synthesis Synthesis of this compound Reactants Acetaldehyde + Phosgene (or Triphosgene) Reaction Reaction in Inert Solvent Reactants->Reaction Catalyst Catalyst (e.g., Pyridine) Catalyst->Reaction Purification Distillation Reaction->Purification Product 1-Chloroethyl Chloroformate Purification->Product

Caption: General workflow for the synthesis of this compound.

N-Dealkylation of Tertiary Amines

A primary application of this compound is the N-dealkylation of tertiary amines to secondary amines.[11][14] This reaction proceeds through a carbamate intermediate, which is then cleaved.

  • Reactants: Tertiary amine, this compound

  • Solvents: 1,2-Dichloroethane (B1671644) (for carbamate formation), Methanol (B129727) (for carbamate cleavage)

  • Procedure:

    • The tertiary amine is dissolved in dry 1,2-dichloroethane under an inert atmosphere (e.g., nitrogen).[5]

    • This compound is added to the solution.

    • The mixture is heated to reflux and the reaction is monitored by TLC or GC until the starting amine is consumed.[5]

    • The solvent is evaporated under reduced pressure to yield the crude carbamate intermediate.

    • The crude carbamate is dissolved in methanol and heated to reflux to effect cleavage.[14]

    • After cleavage is complete, the solvent is removed, and the resulting secondary amine is isolated and purified by standard methods (e.g., extraction, chromatography).

The signaling pathway for this dealkylation is illustrated in the following diagram:

cluster_dealkylation N-Dealkylation of Tertiary Amines Tertiary_Amine Tertiary Amine (R₃N) Carbamate_Intermediate Carbamate Intermediate Tertiary_Amine->Carbamate_Intermediate ACE_Cl 1-Chloroethyl Chloroformate ACE_Cl->Carbamate_Intermediate Secondary_Amine Secondary Amine (R₂NH) Carbamate_Intermediate->Secondary_Amine Byproducts Byproducts (CO₂, CH₃Cl, etc.) Carbamate_Intermediate->Byproducts Methanol Methanol (MeOH) Methanol->Carbamate_Intermediate Cleavage

Caption: Reaction pathway for the N-dealkylation of tertiary amines.

Applications in Drug Development and Organic Synthesis

This compound is a valuable reagent in the synthesis of various pharmaceuticals. Its ability to selectively dealkylate tertiary amines is particularly useful in the preparation of drug metabolites and in the synthesis of complex molecules where other functional groups might be sensitive to harsher dealkylation conditions.[5][14]

  • Synthesis of Drug Metabolites: It is used to prepare N-demethylated metabolites of drugs for forensic and toxicological analysis.[5]

  • Protecting Group Chemistry: It serves as an efficient and mild agent for removing benzyl (B1604629) protecting groups.[12]

  • Pharmaceutical Intermediates: It is a key reagent in the synthesis of several drugs, including the antibiotic cefuroxime (B34974) axetil and the antidepressant duloxetine.[14]

  • Chemoselective Desilylation: It can be used as a catalyst for the chemoselective desilylation of silyl-protected alcohols.[5]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

  • Hazards: It is a flammable liquid and vapor.[1] It is harmful if swallowed and toxic if inhaled.[1][6] It causes severe skin burns and eye damage.[1][16] The compound is also a lachrymator.[1]

  • Handling: Work should be conducted in a well-ventilated fume hood.[17][18] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn.[7][19] Spark-proof tools and explosion-proof equipment should be used.[6]

  • Storage: It should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[6] It is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen).[6][8] Recommended storage temperature is 2-8°C.[5][20]

  • Incompatibilities: It is incompatible with water, strong acids, strong bases, and strong oxidizing agents.[6]

  • Disposal: Waste should be disposed of in accordance with local, state, and federal regulations. Neutralization can be achieved by reaction with an alkaline solution.[7]

Conclusion

This compound is a versatile and powerful reagent in organic synthesis, with significant applications in the pharmaceutical industry. Its unique reactivity allows for the efficient N-dealkylation of tertiary amines and the removal of protecting groups under mild conditions. A thorough understanding of its chemical properties, synthesis, and handling is crucial for its safe and effective use in research and development.

References

The Core Mechanism of 1-Chloroethyl Chloroformate Reactions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloroethyl chloroformate (ACE-Cl) has emerged as a powerful and versatile reagent in modern organic synthesis, particularly valued for its efficacy in the N-dealkylation of tertiary amines under mild conditions.[1][2] This transformation is of paramount importance in pharmaceutical development and medicinal chemistry, enabling the synthesis of crucial secondary amine intermediates, drug metabolites, and analogs for structure-activity relationship (SAR) studies.[1][3] This technical guide provides a comprehensive overview of the reaction mechanism of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its application in research and development.

Reaction Mechanism

The reaction of this compound with a tertiary amine proceeds via a well-established two-step mechanism, which is key to its synthetic utility.[1]

Step 1: Formation of the 1-Chloroethyl Carbamate (B1207046) Intermediate

The initial step involves the nucleophilic attack of the tertiary amine on the electrophilic carbonyl carbon of this compound. This addition-elimination reaction results in the formation of a quaternary ammonium (B1175870) salt, which is transient. The chloride ion then facilitates the removal of one of the N-alkyl groups, leading to the formation of a stable 1-chloroethyl carbamate intermediate and an alkyl chloride.

Step 2: Decomposition of the Carbamate Intermediate

The second and final step is the decomposition of the 1-chloroethyl carbamate. This is typically achieved by solvolysis, most commonly by refluxing in methanol (B129727).[2] This step is notably facile and proceeds under mild conditions, which is a significant advantage of using ACE-Cl over other chloroformate reagents. The decomposition yields the desired secondary amine, typically as its hydrochloride salt, along with methyl chloride and carbon dioxide as byproducts.[2]

Mechanistic Pathway

ACE-Cl Reaction Mechanism cluster_step1 Step 1: Carbamate Formation cluster_step2 Step 2: Carbamate Decomposition Tertiary_Amine Tertiary Amine (R3N) Quaternary_Salt Quaternary Ammonium Intermediate Tertiary_Amine->Quaternary_Salt + ACE-Cl ACE_Cl This compound (ACE-Cl) ACE_Cl->Quaternary_Salt Carbamate_Intermediate 1-Chloroethyl Carbamate Intermediate Quaternary_Salt->Carbamate_Intermediate - R-Cl Alkyl_Chloride Alkyl Chloride (R-Cl) Quaternary_Salt->Alkyl_Chloride Secondary_Amine_HCl Secondary Amine Hydrochloride (R2NH·HCl) Carbamate_Intermediate->Secondary_Amine_HCl + MeOH, Δ Byproducts Methyl Chloride + CO2 Carbamate_Intermediate->Byproducts + MeOH, Δ Methanol Methanol (MeOH) Methanol->Secondary_Amine_HCl

Caption: General mechanism of N-dealkylation of tertiary amines using ACE-Cl.

Selectivity of Alkyl Group Cleavage

A key feature of the ACE-Cl mediated dealkylation is its selectivity. The preference for the cleavage of different alkyl groups generally follows the order: benzyl (B1604629) > allyl > methyl > other primary alkyl groups.[4][5] This selectivity is attributed to the stability of the carbocation-like transition state formed during the decomposition of the quaternary ammonium intermediate. Groups that can stabilize a positive charge, such as benzyl and allyl groups, are cleaved more readily.

Quantitative Data on ACE-Cl Reactions

The following table summarizes the reaction conditions and yields for the N-dealkylation of various tertiary amines using this compound.

Tertiary Amine SubstrateSolventReaction Temperature (°C)Reaction Time (Step 1)Decomposition ConditionsProductYield (%)
N-Ethylpiperidine1,2-Dichloroethane (B1671644)Reflux1 hourMethanol, 50°CPiperidine hydrochloride97.6
N,N-Dimethylbenzylamine1,2-DichloroethaneReflux1 hourMethanol, 35-40°CN-Methylbenzylamine hydrochloride98.5
N-Methylmorpholine1,2-DichloroethaneReflux1 hourMethanol, 35-40°CMorpholine hydrochloride96
Tropine1,2-DichloroethaneRefluxNot specifiedMethanol, RefluxNortropine hydrochlorideHigh
Codeine1,2-DichloroethaneRefluxNot specifiedMethanol, RefluxNorcodeine hydrochlorideHigh
N,N-Dimethylaniline1,2-DichloroethaneReflux2 hoursMethanol, 35-40°CN-Methylaniline hydrochloride95

Detailed Experimental Protocols

General Procedure for N-Dealkylation of a Tertiary Amine

The following protocol is a representative example for the N-dealkylation of a tertiary amine using this compound.

Materials:

  • Tertiary amine

  • This compound (ACE-Cl)

  • Anhydrous 1,2-dichloroethane (DCE) or other suitable aprotic solvent

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

Workflow Diagram:

Experimental_Workflow Start Start Dissolve_Amine Dissolve tertiary amine in anhydrous solvent Start->Dissolve_Amine Add_ACE_Cl Add ACE-Cl dropwise at 0°C Dissolve_Amine->Add_ACE_Cl Reflux_Step1 Warm to room temperature and then reflux Add_ACE_Cl->Reflux_Step1 Monitor_Reaction Monitor reaction by TLC or GC/MS Reflux_Step1->Monitor_Reaction Remove_Solvent_1 Remove solvent in vacuo Monitor_Reaction->Remove_Solvent_1 Dissolve_Carbamate Dissolve crude carbamate in methanol Remove_Solvent_1->Dissolve_Carbamate Reflux_Step2 Reflux the methanolic solution Dissolve_Carbamate->Reflux_Step2 Remove_Solvent_2 Remove methanol in vacuo Reflux_Step2->Remove_Solvent_2 Purify_Product Purify the secondary amine salt Remove_Solvent_2->Purify_Product End End Purify_Product->End

Caption: A typical experimental workflow for ACE-Cl mediated N-dealkylation.

Procedure:

Step 1: Formation of the 1-Chloroethyl Carbamate

  • In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the tertiary amine (1.0 equivalent) in anhydrous 1,2-dichloroethane.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add this compound (1.0-1.2 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting tertiary amine is consumed.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

Step 2: Decomposition of the Carbamate Intermediate

  • To the crude 1-chloroethyl carbamate intermediate obtained in the previous step, add methanol.

  • Heat the methanolic solution to reflux and maintain the reflux until the carbamate is completely decomposed (monitor by TLC or GC-MS).

  • After completion, cool the reaction mixture and remove the methanol under reduced pressure.

  • The resulting solid is the hydrochloride salt of the desired secondary amine. Further purification can be achieved by recrystallization or chromatography if necessary.

Conclusion

This compound is a highly effective reagent for the N-dealkylation of tertiary amines, offering mild reaction conditions and high yields. The two-step mechanism, proceeding through a readily decomposable 1-chloroethyl carbamate intermediate, provides a strategic advantage in the synthesis of complex molecules. The predictable selectivity for different N-alkyl groups further enhances its utility. The data and protocols provided in this guide are intended to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, facilitating the practical application of this important transformation.

References

An In-depth Technical Guide to 1-Chloroethyl Chloroformate: Safety, Handling, and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Chloroethyl chloroformate (ACE-Cl), a versatile but hazardous reagent widely used in organic synthesis. This document outlines its chemical and physical properties, detailed safety and handling procedures, and key experimental protocols for its application in drug development and chemical research. Particular emphasis is placed on ensuring the safe use of this compound through a thorough understanding of its hazards and the implementation of appropriate control measures.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a pungent odor. It is a highly reactive compound, primarily used as an intermediate in organic synthesis. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReferences
Chemical Formula C₃H₄Cl₂O₂[1]
Molecular Weight 142.97 g/mol [1]
CAS Number 50893-53-3[1]
Appearance Colorless to pale yellow liquid[1]
Odor Pungent[2]
Boiling Point 118-119 °C[1]
Density 1.325 g/mL at 25 °C[1]
Flash Point 40.5 °C (closed cup)[1]
Solubility Reacts violently with water. Soluble in many organic solvents.[2]

Safety and Hazard Information

This compound is classified as a hazardous substance and requires strict adherence to safety protocols. It is flammable, corrosive, and toxic if inhaled or swallowed.[1][2]

GHS Hazard Classification

The Globally Harmonized System (GHS) classification for this compound is summarized in Table 2.

Hazard ClassCategoryHazard Statement
Flammable Liquids 3H226: Flammable liquid and vapor
Acute Toxicity, Oral 4H302: Harmful if swallowed
Acute Toxicity, Inhalation 2H330: Fatal if inhaled
Skin Corrosion/Irritation 1BH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye Irritation 1H318: Causes serious eye damage
Toxicology Data
Toxicity EndpointValueSpeciesReferences
LD50 (Oral) 470 mg/kgRat[1]

Handling and Storage Precautions

Proper handling and storage are critical to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE workflow is essential when working with this chemical.

PPE_Workflow start Handling 1-Chloroethyl chloroformate engineering_controls Work in a certified chemical fume hood start->engineering_controls ppe Wear appropriate PPE engineering_controls->ppe eye_face Chemical safety goggles and face shield ppe->eye_face gloves Chemical resistant gloves (e.g., Nitrile, Neoprene) ppe->gloves clothing Flame-retardant lab coat ppe->clothing respirator Use a NIOSH-approved respirator with appropriate cartridges if ventilation is inadequate ppe->respirator end Proceed with experiment eye_face->end gloves->end clothing->end respirator->end

Figure 1. Personal Protective Equipment (PPE) Workflow.
Storage

Store this compound in a cool, dry, well-ventilated area away from incompatible materials.[3][4] Keep containers tightly closed and protected from moisture.[3] It is recommended to store this chemical under an inert atmosphere (e.g., nitrogen or argon).[3]

Incompatible Materials

Avoid contact with the following materials:

  • Water[2]

  • Strong bases[4]

  • Strong oxidizing agents[4]

  • Alcohols[4]

  • Amines[4]

Disposal

Dispose of this compound as hazardous waste in accordance with local, state, and federal regulations.[4][5] Do not dispose of it down the drain.[5] Contaminated containers should also be treated as hazardous waste.[2]

Emergency Procedures

In the event of an emergency, follow these procedures and seek immediate medical attention.

First-Aid Measures
Exposure RouteFirst-Aid ProcedureReferences
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Accidental Release

In case of a spill, evacuate the area and ensure adequate ventilation.[1] Remove all sources of ignition.[1] Wear appropriate PPE, including respiratory protection.[1] Contain the spill using an inert absorbent material (e.g., sand, vermiculite) and collect it in a suitable container for disposal.[1][2]

Spill_Response spill Spill of 1-Chloroethyl chloroformate evacuate Evacuate immediate area spill->evacuate ventilate Ensure adequate ventilation evacuate->ventilate ignition Remove all ignition sources ventilate->ignition ppe Don appropriate PPE (respirator, gloves, etc.) ignition->ppe contain Contain spill with inert absorbent material ppe->contain collect Collect absorbed material into a sealed container contain->collect dispose Dispose of as hazardous waste collect->dispose decontaminate Decontaminate the area dispose->decontaminate

Figure 2. Accidental Spill Response Workflow.

Experimental Protocols

This compound is a key reagent in several important organic transformations, most notably the N-dealkylation of tertiary amines.

General Procedure for N-Dealkylation of Tertiary Amines

This protocol provides a general guideline for the N-dealkylation of tertiary amines using this compound.[6][7]

Materials:

  • Tertiary amine

  • This compound (1.1 - 1.5 equivalents)

  • Anhydrous aprotic solvent (e.g., 1,2-dichloroethane, dichloromethane, or toluene)

  • Methanol (B129727)

  • Apparatus for inert atmosphere reaction (e.g., nitrogen or argon)

Procedure:

  • Dissolve the tertiary amine in the anhydrous aprotic solvent under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add this compound (1.1 - 1.5 equivalents) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux. The reaction progress should be monitored by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). Reaction times can vary from a few hours to overnight depending on the substrate.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • To the resulting crude carbamate, add methanol and heat to reflux to induce cleavage. This step typically takes 1-2 hours.

  • After cooling, remove the methanol under reduced pressure.

  • The resulting crude secondary amine salt can be purified by standard techniques such as recrystallization or chromatography.

N_Dealkylation start Tertiary Amine step1 Dissolve in anhydrous aprotic solvent at 0 °C start->step1 step2 Add 1-Chloroethyl chloroformate step1->step2 step3 Reflux until reaction is complete step2->step3 intermediate Crude Carbamate step3->intermediate step4 Solvent removal intermediate->step4 step5 Add Methanol and reflux step4->step5 step6 Solvent removal step5->step6 end Purified Secondary Amine Salt step6->end

Figure 3. N-Dealkylation Experimental Workflow.

Mechanism of Toxicity

The toxicity of this compound is primarily attributed to its high reactivity and corrosive nature, as well as its hydrolysis products.[2]

Upon contact with biological tissues, the acyl chloride moiety can readily react with nucleophilic functional groups in proteins and other biomolecules, leading to cellular damage. Furthermore, its rapid hydrolysis in the presence of water produces hydrochloric acid (HCl), which is highly corrosive and contributes significantly to the observed tissue damage.[2]

The inhalation of this compound vapors can cause severe damage to the respiratory tract. The corrosive effects of the parent compound and the liberated HCl can lead to inflammation, edema, and in severe cases, chemical pneumonitis.[2]

Toxicity_Pathway exposure Exposure to This compound contact Contact with Biological Tissues exposure->contact hydrolysis Rapid Hydrolysis contact->hydrolysis reaction Reaction with Cellular Nucleophiles contact->reaction hcl Formation of Hydrochloric Acid (HCl) hydrolysis->hcl damage Cellular Damage hcl->damage reaction->damage protein_denaturation Protein Denaturation damage->protein_denaturation membrane_disruption Cell Membrane Disruption damage->membrane_disruption inflammation Inflammatory Response damage->inflammation

Figure 4. Proposed General Mechanism of Toxicity.

This guide is intended to provide comprehensive safety and handling information for this compound to be used by trained professionals in a laboratory or industrial setting. Always consult the most up-to-date Safety Data Sheet (SDS) before use and adhere to all institutional and regulatory safety guidelines.

References

Physical properties of 1-Chloroethyl chloroformate like boiling point and density

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 1-Chloroethyl chloroformate (CAS No: 50893-53-3), a versatile reagent frequently employed in organic synthesis, particularly in the N-demethylation of tertiary amines relevant to drug metabolism studies. This document summarizes its essential physical characteristics, outlines general experimental protocols for their determination, and presents a logical workflow for its primary application.

Core Physical Properties

This compound is a colorless liquid with a pungent odor.[1][2] It is a reactive compound and should be handled with appropriate safety precautions in a laboratory setting.

Quantitative Data Summary

The following table summarizes the key physical properties of this compound, compiled from various sources.

Physical PropertyValueNotes
Boiling Point 117 - 120 °C[1][3][4][5]
Density 1.295 - 1.325 g/cm³at 15-25 °C[1][3][4][6]
Melting Point -65 °C[1][3][4]
Vapor Pressure 17 - 18 mmHgat 25 °C[2][3]
Refractive Index ~1.422at 20 °C[4][7]

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, a distillation-based method is appropriate.

Methodology:

  • Apparatus Setup: A standard simple distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The system should be adequately ventilated in a fume hood due to the compound's toxicity.

  • Sample Preparation: A small volume (e.g., 5-10 mL) of this compound is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

  • Heating: The flask is gently heated using a heating mantle. The temperature is gradually increased until the liquid begins to boil and the vapor phase moves into the distillation head.

  • Temperature Reading: The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer as the condensate drips into the receiving flask.[8]

  • Pressure Correction: The atmospheric pressure should be recorded at the time of the experiment. If the pressure deviates significantly from standard pressure (760 mmHg), a nomograph can be used to correct the observed boiling point.

Determination of Density

The density of a liquid is its mass per unit volume. A straightforward and accurate method for determining the density of this compound is by using a pycnometer.

Methodology:

  • Pycnometer Preparation: A clean, dry pycnometer of a known volume is weighed accurately on an analytical balance.

  • Sample Filling: The pycnometer is carefully filled with this compound, ensuring no air bubbles are trapped inside. The stopper is inserted, and any excess liquid is wiped from the exterior.

  • Weighing: The filled pycnometer is weighed again.

  • Temperature Control: The temperature of the liquid at the time of measurement should be recorded, as density is temperature-dependent.

  • Calculation: The density is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer to get the mass of the liquid, and then dividing this mass by the known volume of the pycnometer.

Application Workflow: N-Demethylation of Tertiary Amines

This compound is a key reagent for the N-demethylation of tertiary amines, a critical transformation in the synthesis of drug metabolites and other pharmacologically active compounds. The general workflow for this reaction is depicted below.

N_Demethylation_Workflow cluster_reaction Reaction Stage cluster_hydrolysis Hydrolysis Stage TertiaryAmine Tertiary Amine (R3N) Reaction Reaction in 1,2-Dichloroethane TertiaryAmine->Reaction ACE_Cl This compound (ACE-Cl) ACE_Cl->Reaction Carbamate Carbamate Intermediate Reaction->Carbamate Formation Hydrolysis Hydrolysis Carbamate->Hydrolysis Methanol Methanol (MeOH) Methanol->Hydrolysis SecondaryAmine Secondary Amine (R2NH) Hydrolysis->SecondaryAmine Cleavage Byproducts Byproducts (Methyl Chloride, CO2) Hydrolysis->Byproducts

References

Solubility Profile of 1-Chloroethyl Chloroformate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-Chloroethyl chloroformate in various organic solvents. Due to the compound's reactivity, particularly its sensitivity to moisture, this guide also outlines a detailed experimental protocol for safely determining its solubility. Furthermore, a key reaction pathway involving this compound is visualized to aid in understanding its application in organic synthesis.

Qualitative Solubility Overview

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents remains largely unpublished. The available information is qualitative, describing the compound as "soluble" or "miscible". For practical laboratory applications, it is recommended that researchers determine the solubility for their specific solvent and temperature conditions using a carefully controlled experimental protocol.

Table 1: Qualitative Solubility of this compound

Organic SolventQualitative Solubility
AcetoneSoluble[1]
TolueneSoluble[1]
ChloroformSoluble[1]
Tetrahydrofuran (B95107) (THF)Soluble[1]
Most Organic SolventsMiscible/Soluble[3][4][5]

Experimental Protocol for Solubility Determination

The following protocol is a recommended procedure for determining the solubility of a reactive, moisture-sensitive compound like this compound. This method is adapted from general laboratory practices for handling such materials.

Objective: To determine the approximate solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound

  • Anhydrous organic solvent of choice (e.g., acetone, THF, dichloromethane)

  • Inert gas supply (e.g., nitrogen or argon)

  • Dry glassware (e.g., vials, graduated cylinders, syringes)

  • Magnetic stirrer and stir bars

  • Constant temperature bath

  • Analytical balance

Procedure:

  • Preparation of Materials:

    • All glassware must be thoroughly dried in an oven at >100°C for several hours and then cooled in a desiccator over a drying agent.

    • The chosen organic solvent must be anhydrous. Use of freshly distilled solvent from an appropriate drying agent is recommended.

    • All manipulations should be carried out under an inert atmosphere (e.g., in a glove box or using a Schlenk line).

  • Experimental Setup:

    • Place a known volume of the anhydrous solvent into a dry, pre-weighed vial containing a magnetic stir bar.

    • Seal the vial with a septum cap.

    • Place the vial in a constant temperature bath set to the desired experimental temperature and allow the solvent to equilibrate.

  • Solubility Determination (Gravimetric Method):

    • Using a dry, gas-tight syringe, add small, known volumes of this compound to the stirring solvent.

    • After each addition, allow the solution to stir for a sufficient time to ensure complete dissolution.

    • Continue adding the chloroformate until a slight, persistent cloudiness (undissolved material) is observed.

    • Record the total volume of this compound added.

    • Calculate the solubility based on the mass of the chloroformate (volume x density) and the volume of the solvent.

Safety Precautions:

  • This compound is corrosive, toxic if inhaled, and flammable.[2][6] Always handle it in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid contact with skin, eyes, and clothing.

  • Keep away from moisture, heat, sparks, and open flames.[7]

Key Reaction Pathway: N-Dealkylation of Tertiary Amines

This compound is a widely used reagent for the selective N-dealkylation of tertiary amines, a crucial transformation in drug development and organic synthesis.[2][8] The reaction proceeds through a two-step mechanism involving the formation of a carbamate (B1207046) intermediate, which is subsequently cleaved.[9]

N_Dealkylation cluster_step1 Step 1: Carbamate Formation cluster_step2 Step 2: Cleavage TertiaryAmine Tertiary Amine (R3N) Intermediate Quaternary Ammonium Salt TertiaryAmine->Intermediate + Chloroformate 1-Chloroethyl chloroformate Chloroformate->Intermediate + Carbamate Carbamate Intermediate Intermediate->Carbamate - Alkyl Chloride Methanol (B129727) Methanol (or other protic solvent) SecondaryAmine Secondary Amine (R2NH) Carbamate->SecondaryAmine + Methanol Byproducts CO2 + Acetaldehyde + Methyl Chloride SecondaryAmine->Byproducts generates

N-Dealkylation of a tertiary amine using this compound.

Experimental Workflow for N-Dealkylation

The following diagram illustrates a typical experimental workflow for the N-dealkylation of a tertiary amine using this compound.

Workflow start Start dissolve Dissolve tertiary amine in anhydrous solvent (e.g., 1,2-dichloroethane) start->dissolve cool Cool reaction mixture (e.g., to 0°C) dissolve->cool add_reagent Slowly add 1-Chloroethyl chloroformate under inert atmosphere cool->add_reagent warm Warm to room temperature and stir add_reagent->warm monitor Monitor reaction progress (e.g., by TLC or LC-MS) warm->monitor evaporate Evaporate solvent in vacuo monitor->evaporate add_methanol Add methanol and reflux to cleave carbamate evaporate->add_methanol workup Aqueous workup and extraction add_methanol->workup purify Purify secondary amine (e.g., chromatography) workup->purify end End purify->end

Typical experimental workflow for N-dealkylation.

References

1-Chloroethyl chloroformate CAS number 50893-53-3 information

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 50893-53-3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of 1-Chloroethyl chloroformate (ACE-Cl), a versatile and highly reactive reagent widely utilized in organic synthesis, particularly within the pharmaceutical industry. This document covers its chemical and physical properties, synthesis methodologies, key applications with detailed mechanistic insights, and comprehensive safety and handling protocols.

Chemical and Physical Properties

This compound is a colorless liquid with a pungent odor.[1] It is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[2] Its key physical and chemical properties are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₃H₄Cl₂O₂[3]
Molecular Weight 142.97 g/mol [3]
Appearance Clear, colorless liquid[3]
Boiling Point 117-119 °C[4]
Melting Point -65 °C[4]
Density 1.295 - 1.325 g/mL at 20-25 °C[4]
Refractive Index (n²⁰/D) 1.422[5]
Flash Point 45 °C (closed cup)[4]
Solubility Soluble in most organic solvents (e.g., acetone, toluene, chloroform, THF)[4]
Reactivity Reacts with water, alcohols, and amines[4][6]

Synthesis of this compound

The most common and established method for the synthesis of this compound involves the reaction of acetaldehyde (B116499) with phosgene (B1210022) or a phosgene equivalent like triphosgene.[5] This electrophilic addition reaction is typically catalyzed to achieve high yields and purity.

General Synthesis Pathway

The general chemical equation for the synthesis is as follows:

CH₃CHO + COCl₂ → CH₃CH(Cl)OCOCl

This reaction is often carried out in the presence of a catalyst to facilitate the process.

G acetaldehyde Acetaldehyde reaction + acetaldehyde->reaction phosgene Phosgene phosgene->reaction catalyst Catalyst catalyst->reaction e.g., Benzyltributylammonium chloride product This compound reaction->product

Figure 1: General synthesis of this compound.

Detailed Experimental Protocols

Method 1: Using Phosgene and a Phase-Transfer Catalyst

This method is known for its high efficiency and yield.

  • Reactants: Acetaldehyde, Phosgene, Benzyltributylammonium chloride (catalyst).

  • Procedure: Phosgene is reacted with acetaldehyde with stirring in the presence of a catalytic amount of benzyltributylammonium chloride. The reaction is performed under controlled temperature conditions. Following the completion of the reaction, the desired product is isolated and purified by distillation.[7]

  • Yield: This method can achieve yields of up to 96%.[7]

Method 2: Using Trichloromethyl Chloroformate (Diphosgene) and Pyridine

This method provides an alternative to using the highly toxic phosgene gas directly.

  • Reactants: Acetaldehyde, Trichloromethyl chloroformate, Pyridine (catalyst).[7]

  • Procedure: To a reactor containing acetaldehyde and a catalytic amount of pyridine, trichloromethyl chloroformate is added dropwise while maintaining the temperature between 20°C and 25°C. The reaction mixture is stirred for approximately 2 hours after the addition is complete.[7][8] The final product can be analyzed by NMR to confirm its formation.[7]

  • Yield: A yield of 96.3% has been reported for this procedure.[7]

Key Applications in Organic Synthesis

This compound is a valuable reagent with several important applications, most notably in the dealkylation of tertiary amines and as a protecting group reagent.

N-Dealkylation of Tertiary Amines

One of the most significant applications of this compound is the selective N-dealkylation of tertiary amines to yield secondary amines.[5] This transformation is crucial in the synthesis of various pharmaceutical compounds and drug metabolites.[5] The reaction proceeds under mild conditions and is often high-yielding.[3]

Mechanism of N-Dealkylation:

The reaction proceeds through a two-step mechanism involving the formation of a carbamate (B1207046) intermediate, which is subsequently cleaved to afford the secondary amine.[5]

  • Carbamate Formation: The tertiary amine attacks the electrophilic carbonyl carbon of this compound, leading to the formation of a quaternary ammonium (B1175870) salt. This intermediate then undergoes a nucleophilic substitution, where the chloride ion displaces an alkyl group from the nitrogen, forming a stable carbamate and an alkyl chloride.

  • Carbamate Cleavage: The resulting carbamate intermediate is then cleaved, typically by treatment with methanol, to yield the corresponding secondary amine.[2][5]

G cluster_0 Step 1: Carbamate Formation cluster_1 Step 2: Carbamate Cleavage tertiary_amine Tertiary Amine (R₃N) reaction1 + tertiary_amine->reaction1 ace_cl This compound ace_cl->reaction1 carbamate Carbamate Intermediate carbamate_cleavage Carbamate Intermediate alkyl_chloride Alkyl Chloride (R-Cl) reaction1->carbamate reaction1->alkyl_chloride methanol Methanol (CH₃OH) reaction2 + methanol->reaction2 secondary_amine Secondary Amine (R₂NH) byproducts Byproducts carbamate_cleavage->reaction2 reaction2->secondary_amine reaction2->byproducts

Figure 2: Mechanism of N-dealkylation using this compound.

Protecting Group Chemistry

This compound serves as a mild and highly effective reagent for the deprotection of benzyl (B1604629) groups. This is particularly advantageous when dealing with molecules containing functional groups that are sensitive to harsher debenzylation conditions. It is also used in the formation of protecting groups for alcohols and amines during multi-step syntheses.[6]

Synthesis of Pharmaceuticals

This compound is a key intermediate in the synthesis of several important drugs.

  • Cefpodoxime (B17579) Proxetil: In the synthesis of this cephalosporin (B10832234) antibiotic, this compound is reacted with isopropanol (B130326) to form 1-chloroethyl isopropyl carbonate, a key precursor.[9][10] This is then converted to 1-iodoethyl isopropyl carbonate, which is subsequently reacted with the cefpodoxime acid core.[9][10][11]

  • Candesartan (B1668252) Cilexetil: This angiotensin II receptor antagonist is synthesized using a multi-step process where a key step involves the condensation of a trityl candesartan intermediate with 1-chloroethyl cyclohexyl carbonate.[12][13][14]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.[15][16] It is flammable, corrosive, and toxic upon inhalation or contact with skin.[16]

Hazard CategoryDescriptionPrecautionary Measures
Flammability Flammable liquid and vapor.Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools.[16][17]
Toxicity Harmful if swallowed or in contact with skin. Toxic if inhaled.Avoid breathing vapors or mist. Use only outdoors or in a well-ventilated area. Wear protective gloves, clothing, eye, and face protection.[16][17]
Corrosivity Causes severe skin burns and eye damage.Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[15][17]
Reactivity Reacts violently with water, releasing toxic gas.Store in a dry, cool, and well-ventilated place away from moisture and incompatible materials such as bases, strong oxidizing agents, alcohols, and amines.[4][6]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[17]

  • Skin Contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water. Seek immediate medical attention.[17]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[17]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Consult a physician.[17]

Spill and Disposal:

In case of a spill, evacuate the area and ensure adequate ventilation.[15] Contain the spill with an inert absorbent material.[15] Dispose of the waste in accordance with local, state, and federal regulations.

This technical guide provides a comprehensive overview of this compound, highlighting its importance as a versatile reagent in modern organic synthesis and drug development. Researchers and scientists should always consult the latest Safety Data Sheet (SDS) before handling this chemical and adhere to all recommended safety protocols.

References

Spectroscopic Profile of 1-Chloroethyl Chloroformate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the spectroscopic data for 1-Chloroethyl chloroformate (CAS No. 50893-53-3), a key reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral characteristics.

Core Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound exhibits two distinct signals, corresponding to the methine and methyl protons. The data presented was obtained in a deuterated chloroform (B151607) (CDCl₃) solvent.[1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
6.452Quartet (q)5.8-CH(Cl)-
1.879Doublet (d)5.8-CH₃
Table 2: ¹³C NMR Spectroscopic Data

The carbon NMR spectrum provides insight into the carbon framework of the molecule. The following chemical shifts are reported in deuterated chloroform (CDCl₃).

Chemical Shift (δ) ppmAssignment
Data not available in search results-CH(Cl)-
Data not available in search results-CH₃
Data not available in search results-C(O)O-

Note: Specific chemical shift values for the ¹³C NMR spectrum of this compound were not available in the provided search results.

Table 3: Infrared (IR) Spectroscopy Peak List

The infrared spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups. The gas-phase IR spectrum is available through the NIST/EPA Gas-Phase Infrared Database.[2]

Wavenumber (cm⁻¹)Assignment
Data not available in search resultsC=O stretch (chloroformate)
Data not available in search resultsC-O stretch
Data not available in search resultsC-Cl stretch
Data not available in search resultsC-H stretch/bend

Note: A specific list of IR absorption peaks for this compound was not available in the provided search results.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental technique. The following sections detail generalized protocols for obtaining NMR and IR spectra of liquid samples like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve approximately 5-20 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solvent should be of high purity to avoid extraneous signals.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Ensure the sample is free of any particulate matter, which can degrade the quality of the spectrum. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette.

  • Cap the NMR tube securely.

2. Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

  • Shim the magnetic field to achieve optimal homogeneity, which is crucial for high resolution.

  • For ¹H NMR, acquire the spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

  • For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus. Proton decoupling is generally employed to simplify the spectrum and improve signal-to-noise.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR; CDCl₃ at 77.16 ppm for ¹³C NMR) or an internal standard (e.g., tetramethylsilane, TMS).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Infrared (IR) Spectroscopy

1. Sample Preparation (Neat Liquid):

  • Place a small drop of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.

  • Ensure there are no air bubbles trapped in the film.

2. Data Acquisition:

  • Place the prepared salt plates into the sample holder of the FT-IR spectrometer.

  • Acquire a background spectrum of the empty spectrometer to account for atmospheric and instrumental contributions.

  • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Co-add multiple scans to improve the signal-to-noise ratio.

3. Data Processing:

  • The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Identify and label the major absorption peaks.

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing & Analysis cluster_reporting Reporting Sample Obtain Pure Sample Prepare_NMR Prepare NMR Sample (in Deuterated Solvent) Sample->Prepare_NMR Prepare_IR Prepare IR Sample (Neat Liquid Film) Sample->Prepare_IR Acquire_NMR Acquire NMR Spectra (¹H and ¹³C) Prepare_NMR->Acquire_NMR Acquire_IR Acquire IR Spectrum Prepare_IR->Acquire_IR Process_NMR Process NMR Data (FT, Phasing, Calibration) Acquire_NMR->Process_NMR Process_IR Process IR Data (Background Subtraction) Acquire_IR->Process_IR Analyze_Spectra Analyze Spectra (Peak Assignment, Structure Elucidation) Process_NMR->Analyze_Spectra Process_IR->Analyze_Spectra Report Compile Data and Report Analyze_Spectra->Report

Caption: General Workflow for Spectroscopic Analysis.

References

Methodological & Application

Application Notes: Selective N-Dealkylation of Tertiary Amines Using 1-Chloroethyl Chloroformate (ACE-Cl)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Chloroethyl chloroformate (ACE-Cl) is a highly effective reagent primarily used for the N-dealkylation of tertiary amines to yield secondary amines.[1] Rather than serving as a traditional protecting group that is introduced and later removed, ACE-Cl facilitates the removal of existing N-alkyl or N-benzyl groups, which can themselves be considered protecting groups. This transformation proceeds under mild conditions via a stable carbamate (B1207046) intermediate, which is then readily cleaved.[1] The method is distinguished by its high yields and selectivity, making it invaluable in the synthesis of complex molecules, pharmaceutical compounds, and drug metabolites.[1][2]

Reaction Mechanism

The N-dealkylation process using ACE-Cl occurs in a two-step mechanism:

  • Carbamate Formation: The tertiary amine performs a nucleophilic attack on the ACE-Cl, leading to the formation of a quaternary ammonium (B1175870) intermediate. This intermediate quickly rearranges, eliminating a volatile alkyl chloride, to form a stable 1-chloroethyl carbamate.[2][3][4]

  • Carbamate Cleavage (Solvolysis): The resulting carbamate is then cleaved, typically by refluxing in methanol. This step yields the desired secondary amine (often as its hydrochloride salt), along with methyl carbonate and acetaldehyde (B116499) as byproducts.[1][2]

The ease of the second step, the carbamate cleavage, is a significant advantage of ACE-Cl over other chloroformates like ethyl or phenyl chloroformate, which often require harsh hydrolytic conditions.[2][5]

ACE_Cl_Mechanism Figure 1: General Mechanism of N-Dealkylation using ACE-Cl cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products TertiaryAmine Tertiary Amine (R₃N) Carbamate 1-Chloroethyl Carbamate Intermediate TertiaryAmine->Carbamate + ACE-Cl (Step 1: Carbamate Formation) ACECl ACE-Cl SecondaryAmine Secondary Amine (R₂NH·HCl) Carbamate->SecondaryAmine + Methanol (Heat) (Step 2: Solvolysis) Byproducts Byproducts (e.g., Methyl Carbonate) Carbamate->Byproducts + Methanol (Heat) Cleavage_Selectivity Figure 2: Selectivity of Alkyl Group Cleavage by ACE-Cl cluster_groups Group Type Start Tertiary Amine (e.g., R-N(CH₃)(Bn)) High Most Readily Cleaved (High Priority) Start->High + ACE-Cl Medium Moderately Cleaved High->Medium G1 Benzyl, Allyl G2 tert-Alkyl Low Least Readily Cleaved (Low Priority) Medium->Low G3 Methyl G4 Ethyl & other primary alkyl Experimental_Workflow Figure 3: General Experimental Workflow for N-Dealkylation Start 1. Dissolve Tertiary Amine Step2 2. Add ACE-Cl (0°C to RT) Start->Step2 Step3 3. Heat Reaction (Reflux) Step2->Step3 Carbamate Formation Step4 4. Remove Solvent Step3->Step4 Step5 5. Add Methanol Step4->Step5 Step6 6. Heat Reaction (Reflux) Step5->Step6 Carbamate Cleavage Step7 7. Work-up & Purification Step6->Step7 End Isolated Secondary Amine Step7->End

References

Application Notes and Protocols for Debenzylation of Amines using 1-Chloroethyl Chloroformate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective removal of the benzyl (B1604629) protecting group from tertiary amines is a critical transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug development. 1-Chloroethyl chloroformate (ACE-Cl) has emerged as a highly effective reagent for this purpose, offering mild reaction conditions and high yields.[1][2] This method, a modification of the von Braun reaction, proceeds through a two-step sequence involving the formation of an intermediate carbamate (B1207046), which is subsequently cleaved to furnish the desired secondary amine.[1][3] The strategic placement of a chlorine atom on the α-carbon of the ethyl group in ACE-Cl enhances its reactivity compared to other chloroformates, allowing for efficient debenzylation.[1] This document provides detailed application notes and experimental protocols for the debenzylation of amines using ACE-Cl.

Reaction Mechanism and Selectivity

The debenzylation of tertiary amines with this compound proceeds via a well-established two-step mechanism:

  • Carbamate Formation: The tertiary amine performs a nucleophilic attack on the carbonyl carbon of this compound, leading to the formation of an unstable quaternary ammonium (B1175870) salt. This intermediate then rapidly rearranges, with the chloride ion attacking the benzylic carbon, to yield a stable 1-chloroethyl carbamate and benzyl chloride.

  • Carbamate Cleavage: The resulting carbamate is readily cleaved, typically by refluxing in methanol (B129727), to yield the corresponding secondary amine hydrochloride, methyl carbonate, and chloroethane.

A key advantage of this method is its high selectivity for the cleavage of benzyl groups over other N-alkyl groups, such as methyl or ethyl groups.[4] This selectivity is attributed to the greater stability of the benzyl cation-like transition state during the cleavage of the C-N bond.

Experimental Protocols

The following protocols provide a general framework for the debenzylation of tertiary amines using this compound. Optimization of reaction conditions, such as solvent, temperature, and reaction time, may be necessary for specific substrates.

Protocol 1: General Procedure for the Debenzylation of a Tertiary Benzylamine (B48309)

This protocol describes a general two-step procedure for the debenzylation of a tertiary benzylamine.

Materials:

  • Tertiary benzylamine

  • This compound (ACE-Cl)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Methanol (MeOH)

  • Proton sponge (1,8-Bis(dimethylamino)naphthalene) or other non-nucleophilic base (optional)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and stirring apparatus

  • Rotary evaporator

  • Apparatus for solvent extraction and purification (e.g., column chromatography)

Procedure:

Step 1: Carbamate Formation

  • In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the tertiary benzylamine (1.0 eq.) in anhydrous DCM or DCE (approximately 0.1-0.2 M concentration).

  • If the substrate is acid-sensitive, a proton sponge (1.1 eq.) can be added to the solution to neutralize the HCl generated in situ.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add this compound (1.1-1.3 eq.) to the stirred solution via syringe.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

Step 2: Carbamate Cleavage

  • To the crude carbamate residue, add methanol (sufficient to dissolve the residue, typically 0.1-0.2 M).

  • Heat the solution to reflux and maintain for 1-3 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • The resulting residue contains the desired secondary amine hydrochloride. The crude product can be purified by recrystallization, acid-base extraction, or column chromatography.

Data Presentation

The following table summarizes representative examples of the debenzylation of various tertiary amines using this compound, highlighting the reaction conditions and yields.

EntrySubstrateSolventTemperature (°C)Time (h)Yield (%)
1N-BenzylpiperidineDCErt, then reflux1, then 195
2N-BenzyldimethylamineDCErt, then reflux1, then 192
3N-Benzyl-N-methylanilineDCErt, then reflux1, then 188
4N-Benzyl-N-ethylanilineDCErt, then reflux1, then 190
5N,N-DibenzylmethylamineDCErt, then reflux1, then 194 (monodebenzylation)
6N-Benzyl-N-methylcyclohexylamineDCErt, then reflux1, then 185

Note: The times listed are for the carbamate formation and cleavage steps, respectively. Yields are for the isolated secondary amine product.

Mandatory Visualizations

Diagram 1: Reaction Scheme for Debenzylation of Amines using this compound

Caption: Reaction scheme of the two-step debenzylation process.

Diagram 2: Experimental Workflow for Debenzylation of Amines

Debenzylation_Workflow start Start dissolve_amine Dissolve tertiary amine in anhydrous solvent start->dissolve_amine cool Cool to 0 °C dissolve_amine->cool add_acecl Add 1-Chloroethyl chloroformate cool->add_acecl react_rt Stir at room temperature (1-4 h) add_acecl->react_rt evaporate_solvent Remove solvent in vacuo react_rt->evaporate_solvent add_methanol Add Methanol evaporate_solvent->add_methanol reflux Reflux (1-3 h) add_methanol->reflux evaporate_methanol Remove methanol in vacuo reflux->evaporate_methanol purify Purify secondary amine hydrochloride evaporate_methanol->purify end End purify->end

Caption: A typical experimental workflow for amine debenzylation.

References

Application Notes and Protocols: 1-Chloroethyl Chloroformate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloroethyl chloroformate (ACE-Cl) is a highly versatile and reactive reagent widely employed in modern organic synthesis, particularly within the pharmaceutical industry.[1] Its chemical structure, featuring a chloroformate group and a chlorine atom on the adjacent ethyl group, imparts a unique reactivity profile that makes it exceptionally useful for specific chemical transformations.[1] The primary application of ACE-Cl is the N-dealkylation of tertiary amines to secondary amines under mild conditions, a critical step in the synthesis of various drug metabolites and complex pharmaceutical intermediates.[2][3] It is also utilized as an efficient reagent for removing benzyl (B1604629) protecting groups, especially in molecules with functional groups sensitive to harsher deprotection methods.[3] This document provides detailed application notes, experimental protocols, and safety guidelines for the effective use of this compound in a research and development setting.

Key Applications in Pharmaceutical Synthesis

1. N-Dealkylation of Tertiary Amines

The most prominent application of ACE-Cl is the selective N-dealkylation of tertiary amines. This transformation is crucial for synthesizing secondary amines, which are common scaffolds in active pharmaceutical ingredients (APIs) and are often required for generating drug metabolites for analytical and forensic studies.[1][2]

Mechanism: The reaction proceeds via a two-step mechanism:

  • Step 1: Carbamate (B1207046) Formation: The tertiary amine attacks the electrophilic carbonyl carbon of ACE-Cl, leading to the formation of an unstable quaternary ammonium (B1175870) salt. This intermediate rapidly eliminates ethyl chloride to form a stable 1-chloroethyl carbamate.

  • Step 2: Carbamate Cleavage: The resulting carbamate is readily cleaved by a nucleophilic solvent, typically methanol (B129727), via an SN1-like mechanism. This solvolysis step is facilitated by the stabilizing effect of the adjacent oxygen atom on the transient carbocation, yielding the desired secondary amine (often as its hydrochloride salt), carbon dioxide, and methyl chloride.[1]

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// Invisible nodes for layout {rank=same; TertiaryAmine; ACE_Cl;} {rank=same; SecondaryAmine; Byproducts;} } .dot Caption: Reaction mechanism for N-dealkylation using ACE-Cl.

Selectivity: The ACE-Cl mediated N-dealkylation exhibits useful selectivity. Benzyl and allyl groups are typically cleaved in preference to simple alkyl groups like methyl or ethyl.[4] This selectivity is advantageous in complex syntheses where multiple N-alkyl groups are present.

2. Debenzylation and Protecting Group Chemistry

ACE-Cl serves as a mild and highly effective reagent for removing benzyl (Bn) and benzhydryl (Bzh) protecting groups from nitrogen atoms.[5] This is particularly valuable when other methods, such as catalytic hydrogenation, are incompatible with other functional groups in the molecule (e.g., alkenes, alkynes, or sulfur-containing moieties).[3]

3. Prodrug Synthesis

The reagent can also be used to mask carboxylic acid groups, forming 1-chloroethyl carbonate esters. This strategy is employed in the synthesis of prodrugs, such as bacampicillin, to improve oral bioavailability.[1]

Quantitative Data Summary

The following table summarizes representative applications of this compound in the synthesis of various pharmaceutical-related compounds.

Substrate (Tertiary Amine)Target Product (Secondary Amine)Solvent(s)ConditionsYieldReference
N-EthylpiperidinePiperidine HCl1,2-Dichloroethane (B1671644), then MeOH1) Reflux; 2) 50°CHigh[6]
CodeineNorcodeine1,2-Dichloroethane, then MeOHRefluxHigh[2]
Naltrexone PrecursorNaltrexone1,2-Dichloroethane, then MeOHRefluxHigh-Yield[2]
Macroline AlkaloidNb-demethylated Macroline1,2-Dichloroethane, then MeOH1) 90°C, 72h; 2) Reflux, 6hN/A[7]
Various Tertiary AminesN-demethylated Metabolites1,2-Dichloroethane, then MeOHN/AHigh[2]

Experimental Protocols

Protocol 1: General Procedure for N-Dealkylation of a Tertiary Amine

This protocol is a generalized procedure based on methodologies reported for the synthesis of alkaloids and other complex amines.[6][7]

Materials:

  • Tertiary amine substrate

  • This compound (ACE-Cl), ~5-10 equivalents

  • Anhydrous 1,2-dichloroethane (DCE)

  • Methanol (MeOH), distilled

  • Argon or Nitrogen gas supply

  • Thick-walled, sealable reaction vessel

  • Standard glassware for reflux and work-up

Procedure:

Part A: Carbamate Formation

  • In a dry, sealable reaction vessel under an inert atmosphere (argon or nitrogen), dissolve the tertiary amine substrate (1.0 eq) in anhydrous 1,2-dichloroethane (approx. 0.1-0.2 M concentration).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add this compound (5-10 eq) to the stirred solution.

  • Securely seal the reaction vessel and allow it to warm to room temperature.

  • Heat the reaction mixture in an oil bath at 80-90°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary significantly (12-72 hours) depending on the substrate.[7]

  • Once the formation of the carbamate intermediate is complete (as indicated by the consumption of starting material), cool the vessel to room temperature.

  • Carefully unseal the vessel in a well-ventilated fume hood and remove the solvent and excess ACE-Cl under reduced pressure.

Part B: Carbamate Cleavage (Methanolysis)

  • To the crude carbamate residue, add distilled methanol.

  • Heat the resulting solution at reflux with stirring. The cleavage is typically complete within 2-6 hours.[7] Monitor the conversion to the final secondary amine by TLC or LC-MS.

  • After the reaction is complete, cool the solution and remove the methanol under reduced pressure. The product is often obtained as the hydrochloride salt.

Work-up and Purification:

  • The crude product can be purified by standard techniques such as recrystallization or silica (B1680970) gel chromatography.

  • If the free secondary amine is desired, the hydrochloride salt can be neutralized with a suitable base (e.g., NaHCO₃, K₂CO₃) during an aqueous work-up and extracted with an organic solvent.

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// Edges Start -> Setup; Setup -> Cool; Cool -> AddACE; AddACE -> Heat1; Heat1 -> Monitor1; Monitor1 -> Heat1 [label="Incomplete"]; Monitor1 -> Evaporate1 [label="Complete"]; Evaporate1 -> AddMeOH; AddMeOH -> Heat2; Heat2 -> Monitor2; Monitor2 -> Heat2 [label="Incomplete"]; Monitor2 -> Purify [label="Complete"]; Purify -> End; Evaporate2 -> Purify; // Corrected flow Monitor2 -> Evaporate2 [label="Complete"]; } .dot Caption: Experimental workflow for N-dealkylation.

Safety and Handling

This compound is a hazardous chemical and must be handled with extreme caution in a well-ventilated chemical fume hood.[8][9]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., PVC), tightly fitting safety goggles, a face shield, and a lab coat.[9][10]

  • Hazards:

    • Flammable: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and ground equipment to prevent static discharge.[8][10]

    • Corrosive/Toxic: Causes severe skin burns and eye damage.[11] Toxic if inhaled.[11] Do not breathe vapors or mist.[8]

    • Moisture Sensitive: Reacts with water and moisture, releasing corrosive hydrogen chloride gas.[12] Store under an inert gas in a cool, dry, well-ventilated area.[3][8]

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Seek immediate medical attention.[9]

    • Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[9][13]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[9]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9][13]

  • Spill & Disposal:

    • Absorb spills with an inert dry material (e.g., sand, vermiculite) and collect in a labeled container for disposal.[13]

    • Dispose of waste in accordance with local, state, and federal regulations.

References

Application Notes: 1-Chloroethyl Chloroformate in Alkaloid Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Chloroethyl chloroformate (ACE-Cl) is a highly effective reagent for the N-dealkylation of tertiary amines, a critical transformation in the field of alkaloid chemistry.[1][2] Its primary application lies in the selective removal of N-alkyl groups, most notably N-methyl groups, under relatively mild conditions.[3] This process is invaluable for synthesizing drug metabolites for analytical and forensic purposes, preparing precursors for novel semi-synthetic derivatives, and exploring structure-activity relationships (SAR) in drug development.[4][5] The reaction proceeds via a stable carbamate (B1207046) intermediate, which can be readily cleaved to yield the desired secondary amine, a key advantage over other dealkylation reagents.[1]

Mechanism of Action

The N-dealkylation of alkaloids using this compound is a two-step process:

  • Carbamate Formation : The tertiary nitrogen of the alkaloid performs a nucleophilic attack on the carbonyl carbon of ACE-Cl. This forms a transient quaternary ammonium (B1175870) salt, which rapidly eliminates an alkyl chloride (e.g., methyl chloride for N-demethylation) to produce a stable 1-chloroethyl carbamate intermediate.[6][7]

  • Carbamate Cleavage : The resulting carbamate is then cleaved, typically by solvolysis. Refluxing in methanol (B129727) (methanolysis) is the most common method, leading to the decomposition of the carbamate into the desired N-dealkylated secondary amine, along with methyl formate (B1220265) and hydrogen chloride as byproducts.[1][3] This cleavage step is notably facile compared to carbamates formed from other chloroformates, which often require harsh conditions for removal.[8]

Diagram: General Mechanism of ACE-Cl Mediated N-Dealkylation

G cluster_0 Step 1: Carbamate Formation cluster_1 Step 2: Carbamate Cleavage Alkaloid Tertiary Alkaloid (R3N) Intermediate Quaternary Ammonium Salt (Unstable) Alkaloid->Intermediate Nucleophilic Attack ACE_Cl This compound (ACE-Cl) ACE_Cl->Intermediate Carbamate 1-Chloroethyl Carbamate Intermediate Intermediate->Carbamate Rearrangement Alkyl_Chloride Alkyl Chloride (e.g., CH3Cl) Intermediate->Alkyl_Chloride Elimination Methanol Methanol (Reflux) Product Secondary Amine (N-Dealkylated Alkaloid) Carbamate->Product Methanolysis Methanol->Product Byproducts Byproducts (e.g., Methyl Formate, HCl)

Caption: The two-step mechanism for N-dealkylation of alkaloids using ACE-Cl.

Case Studies & Data

ACE-Cl has been successfully applied to a wide range of complex alkaloids. The following table summarizes key quantitative data from selected case studies.

Starting Alkaloid Product Solvent Conditions Yield Reference
MorphineNormorphine1,2-Dichloroethane (B1671644) (DCE)1) ACE-Cl, DCE, Reflux2) Methanol, RefluxHigh[1]
CodeineNorcodeine1,2-Dichloroethane (DCE)1) ACE-Cl, DCE, Reflux2) Methanol, RefluxHigh[1]
OxycodoneNoroxycodoneDichloromethane or Acetonitrile1) ACE-Cl, Proton Acceptor2) HydrolysisNot specified[9]
(-)-α-NarcotineN-demethylated NarcotineNot specifiedReaction with 1-chloroethyl chlorothionoformate at 20°C for 1hRapid reaction[8][10]
Macrocarpine AMacrocarpine F1,2-Dichloroethane (DCE)1) ACE-Cl, 90°C, 72h2) Methanol, Reflux, 6h90% (based on recovered starting material)[11]
Talpinine DerivativeN-demethylated Talpinine1,2-Dichloroethane (DCE)1) ACE-Cl, Pempidine, 90°C, 42h2) Methanol, Reflux, 6hNot specified[11]

Experimental Protocols

The following protocols provide detailed methodologies for the N-demethylation of alkaloids using this compound. Researchers should adhere to all appropriate safety precautions, as ACE-Cl and chlorinated solvents are hazardous.[12][13]

Protocol 1: General N-Demethylation of a Tertiary Alkaloid

This protocol is a generalized procedure based on common practices.[1][3]

  • Reaction Setup : Dissolve the tertiary alkaloid (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reagent Addition : Cool the solution to 0°C using an ice bath. Add this compound (1.5 - 3.0 eq) dropwise to the stirred solution.

  • Carbamate Formation : After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Solvent Removal : Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Carbamate Cleavage : Add methanol to the residue and heat the resulting solution to reflux for 1-6 hours. Monitor the cleavage of the carbamate intermediate by TLC or LC-MS.

  • Work-up : After cooling, remove the methanol under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with an aqueous basic solution (e.g., 1N NaOH or saturated NaHCO₃) to neutralize any acid and remove byproducts.

  • Purification : Separate the organic layer, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product using column chromatography or recrystallization to obtain the pure N-demethylated alkaloid.

Protocol 2: N-Demethylation of Macrocarpine A

This protocol is adapted from the total synthesis of sarpagine/macroline alkaloids.[11]

  • Reaction Setup : In a thick-walled vessel that can be sealed with a screw cap, dissolve macrocarpine A (3 mg, 0.009 mmol) in dry 1,2-dichloroethane (2 mL).

  • Reagent Addition : Place the vessel under an argon atmosphere and cool to 0°C. Add this compound (12.6 mg, 0.09 mmol) to the solution.

  • Carbamate Formation : Seal the reaction vessel and heat it in an oil bath at 90°C for 72 hours.

  • Solvent Removal : Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Carbamate Cleavage : Add distilled methanol (5 mL) to the residue and heat the solution at reflux under argon for 6 hours with stirring.

  • Work-up : Remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate (B1210297) (5 mL) and adjust the pH to 8 with cold aqueous 1N NaOH.

  • Extraction and Purification : Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be further purified if necessary.

Diagram: Experimental Workflow for Alkaloid N-Demethylation

G start Start: Tertiary Alkaloid in Anhydrous Solvent add_ace 1. Add ACE-Cl at 0°C (Inert Atmosphere) start->add_ace reflux1 2. Heat to Reflux (Carbamate Formation) add_ace->reflux1 monitor1 Monitor by TLC/LC-MS reflux1->monitor1 evap1 3. Evaporate Solvent monitor1->evap1 Reaction Complete add_meoh 4. Add Methanol evap1->add_meoh reflux2 5. Heat to Reflux (Carbamate Cleavage) add_meoh->reflux2 monitor2 Monitor by TLC/LC-MS reflux2->monitor2 evap2 6. Evaporate Methanol monitor2->evap2 Cleavage Complete workup 7. Aqueous Basic Work-up & Extraction evap2->workup purify 8. Dry & Purify (e.g., Chromatography) workup->purify end_product End: Pure N-Dealkylated Alkaloid purify->end_product

Caption: A typical laboratory workflow for ACE-Cl mediated N-dealkylation.

References

Application of 1-Chloroethyl Chloroformate in Forensic Drug Metabolite Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Introduction

In the field of forensic toxicology and drug metabolism studies, the unambiguous identification and quantification of drug metabolites is paramount for determining drug use, establishing timelines of consumption, and understanding pharmacokinetic profiles. Many illicit and prescribed drugs are tertiary amines, which are metabolized in the body via N-dealkylation to their corresponding secondary amine metabolites. These metabolites are often crucial biomarkers in biological samples such as urine, blood, and hair.

1-Chloroethyl chloroformate (CE-Cl) is a versatile derivatizing agent that has found significant application in the N-dealkylation of tertiary amines.[1] This process is particularly valuable in forensic analysis for the chemical synthesis of reference standards for drug metabolites, which may not be commercially available. The derivatization with CE-Cl proceeds under mild conditions and is highly effective for a wide range of pharmaceuticals and drugs of abuse.[2]

Principle of N-Dealkylation using this compound

The reaction of a tertiary amine with this compound proceeds through a two-step mechanism. Initially, the tertiary amine attacks the electrophilic carbonyl carbon of CE-Cl, leading to the formation of an unstable quaternary ammonium (B1175870) salt. This is followed by the departure of the chloride ion and the formation of a carbamate (B1207046) intermediate. The subsequent step involves the decomposition of the carbamate, typically facilitated by heat or a nucleophilic solvent like methanol, which results in the formation of the secondary amine (the desired drug metabolite) and the release of ethene and carbon dioxide. This reaction is highly efficient for the removal of N-methyl, N-ethyl, and other small alkyl groups.

G

Figure 1: Reaction mechanism of N-dealkylation using this compound.

Applications in Forensic Drug Analysis

The primary applications of this compound in forensic drug metabolite analysis include:

  • Synthesis of Reference Standards: The foremost application is the laboratory-scale synthesis of N-dealkylated drug metabolites. These synthesized standards are crucial for the validation of analytical methods and for the accurate quantification of these metabolites in biological specimens.

  • Confirmation of Metabolite Identity: By converting a suspected tertiary amine parent drug to its secondary amine metabolite, analysts can confirm the identity of the metabolite detected in a sample by comparing its chromatographic and mass spectrometric properties with the synthesized standard.

  • Derivatization for Improved Chromatography: While the primary use is for synthesis, the resulting secondary amine can be further derivatized to improve its chromatographic behavior (e.g., peak shape, volatility) for gas chromatography-mass spectrometry (GC-MS) analysis.

Experimental Workflow

The general workflow for the application of this compound in forensic drug metabolite analysis, from the synthesis of a metabolite standard to its use in sample analysis, is depicted below.

G

Figure 2: General experimental workflow for drug metabolite analysis using CE-Cl.

Experimental Protocols

General Protocol for N-Dealkylation of a Tertiary Amine Drug

This protocol provides a general procedure for the N-dealkylation of a tertiary amine drug using this compound. Note: This reaction should be performed in a well-ventilated fume hood, as this compound is toxic and corrosive.

Materials and Reagents:

Procedure:

  • Reaction Setup: Dissolve the tertiary amine drug (1 equivalent) in anhydrous DCM or DCE in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Addition of CE-Cl: Cool the solution to 0 °C in an ice bath. Slowly add this compound (1.1-1.5 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. The reaction time can vary from a few hours to overnight depending on the substrate.

  • Carbamate Decomposition: After the formation of the carbamate intermediate is complete, cool the reaction mixture and carefully add methanol. Heat the mixture to reflux for 1-2 hours to facilitate the decomposition of the carbamate.

  • Work-up: Cool the reaction mixture to room temperature and quench with a saturated sodium bicarbonate solution. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. The crude secondary amine metabolite can be purified by column chromatography or recrystallization.

  • Characterization: Confirm the identity and purity of the synthesized metabolite using analytical techniques such as GC-MS, LC-MS, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Illustrative Protocol: N-Demethylation of Diazepam to Nordiazepam

This protocol is a hypothetical example to illustrate the application of the general procedure. The quantitative data provided is for illustrative purposes only.

Procedure:

  • Dissolve 100 mg of diazepam in 10 mL of anhydrous DCE.

  • Cool the solution to 0 °C and add 50 µL of this compound.

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction, add 5 mL of methanol, and reflux for another hour.

  • Perform the work-up as described in the general protocol.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane:ethyl acetate (B1210297) gradient.

Illustrative Quantitative Data:

ParameterValue
Starting Material (Diazepam)100 mg
Product (Nordiazepam)85 mg
Illustrative Yield ~89%
Purity (by GC-MS)>98%

Quantitative Analysis by GC-MS

The synthesized metabolite can be used as a reference standard for the development of a quantitative analytical method.

Sample Preparation from Biological Matrix (e.g., Urine)
  • To 1 mL of urine, add an internal standard (e.g., a deuterated analog of the metabolite).

  • Adjust the pH to 9-10 with a suitable buffer.

  • Perform liquid-liquid extraction (LLE) with an appropriate organic solvent (e.g., ethyl acetate).

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • The residue can be reconstituted in a suitable solvent for direct GC-MS analysis or can be further derivatized (e.g., silylation) to improve chromatographic performance.

Illustrative GC-MS Parameters

The following table provides representative GC-MS parameters for the analysis of a drug metabolite. Actual parameters will need to be optimized for the specific analyte and instrument.

ParameterSetting
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS)
Carrier GasHelium at a constant flow of 1 mL/min
Inlet Temperature250 °C
Injection ModeSplitless
Oven ProgramInitial temp 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM)

Data Presentation

The following tables present illustrative quantitative data that would be obtained from a validated quantitative method using the synthesized metabolite standard.

Table 1: Illustrative Calibration Curve Data for Nordiazepam

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
50.052
100.105
500.510
1001.02
2502.55
5005.12
Correlation Coefficient (r²) 0.9995

Table 2: Illustrative Recovery and Precision Data

Spiked Concentration (ng/mL)Mean Measured Concentration (ng/mL)Recovery (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
1514.596.74.56.2
200195.897.93.85.5
400408.4102.13.14.8

References

Application Notes and Protocols: Synthesis of Secondary Amines using 1-Chloroethyl Chloroformate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloroethyl chloroformate (ACE-Cl) has emerged as a highly effective and versatile reagent for the N-dealkylation of tertiary amines, providing a mild and efficient pathway for the synthesis of secondary amines.[1][2] This method is of particular significance in pharmaceutical and medicinal chemistry, where the selective removal of an N-alkyl group is a crucial transformation in the synthesis of drug candidates, metabolites, and other biologically active molecules.[1][3] The reaction proceeds through a two-step mechanism involving the formation of a carbamate (B1207046) intermediate, which is subsequently cleaved under mild conditions to yield the desired secondary amine, often as its hydrochloride salt.[1][3] This approach offers significant advantages over harsher methods, such as the von Braun reaction using cyanogen (B1215507) bromide, by offering greater selectivity and cleaner reaction profiles.[3][4]

Reaction Mechanism and Selectivity

The reaction of a tertiary amine with this compound initiates with a nucleophilic attack by the amine on the chloroformate, leading to the formation of a quaternary ammonium (B1175870) salt. This intermediate is unstable and rapidly rearranges to form a 1-chloroethyl carbamate and an alkyl chloride. The key to the success of this reagent lies in the facile cleavage of the resulting carbamate. Treatment with a protic solvent, typically methanol (B129727), promotes the decomposition of the carbamate to furnish the secondary amine hydrochloride, along with methyl carbonate and chloroethane (B1197429) as volatile byproducts.[2][3]

One of the notable features of this methodology is its selectivity in the cleavage of different N-alkyl groups. The general order of cleavage preference is:

Benzyl > Allyl > Methyl > Other primary and secondary alkyl groups [5][6]

This selectivity makes ACE-Cl particularly useful for the debenzylation of tertiary amines, a common protecting group strategy in organic synthesis.[2]

Applications in Synthesis

The N-dealkylation of tertiary amines using ACE-Cl has been widely applied in the synthesis of various compounds, including:

  • Pharmaceutical Intermediates: It is a key step in the synthesis of many pharmaceutical drugs.[5]

  • Alkaloid Modification: The method is extensively used for the N-demethylation and N-debenzylation of various alkaloids, enabling the synthesis of important derivatives.[1][3][4]

  • Drug Metabolite Synthesis: ACE-Cl provides a convenient route to synthesize N-dealkylated metabolites of drug compounds for analytical and pharmacological studies.[1]

Experimental Protocols

General Procedure for N-Dealkylation of a Tertiary Amine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

Procedure:

  • Carbamate Formation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the tertiary amine in the chosen anhydrous solvent. Cool the solution to 0 °C in an ice bath. To this stirred solution, add this compound (typically 1.0 to 1.2 equivalents) dropwise.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is typically allowed to warm to room temperature and then heated to reflux (the specific temperature and time will vary depending on the substrate). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Solvent Removal: Once the formation of the carbamate intermediate is complete, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • Carbamate Cleavage: To the resulting residue, add methanol. The mixture is then heated to reflux for a period of time (typically 1 to 4 hours) to effect the cleavage of the carbamate.

  • Work-up and Isolation: After cooling, the methanol is removed under reduced pressure. The resulting crude secondary amine hydrochloride can be purified by recrystallization, trituration with a suitable solvent (e.g., diethyl ether), or column chromatography.

Example Protocol: N-Demethylation of N,N-Dimethylbenzylamine[7]

Materials:

  • N,N-Dimethylbenzylamine (freshly distilled)

  • This compound

  • 1,2-Dichloroethane (anhydrous)

  • Methanol

  • n-Hexane

Procedure:

  • In a reaction vessel, combine 10.01 g (0.07 mole) of this compound and 50 ml of 1,2-dichloroethane.

  • To this solution, add a solution of 9.45 g (0.07 mole) of N,N-dimethylbenzylamine in 10 ml of 1,2-dichloroethane.

  • Heat the reaction mixture to reflux and maintain for the required reaction time.

  • After completion, cool the mixture and remove the solvent by evaporation under reduced pressure.

  • Add 40 ml of methanol to the residue and stir the mixture at 35-40 °C for 45 minutes.

  • Remove the methanol by evaporation under reduced pressure.

  • Wash the resulting solid with n-hexane and dry under vacuum to yield N-methylbenzylamine hydrochloride.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the N-dealkylation of various tertiary amines using this compound.

SubstrateProductSolventReaction Conditions (Carbamate Formation)Reaction Conditions (Cleavage)Yield (%)Reference
N-EthylpiperidinePiperidine HClEthylene ChlorideNot specifiedMethanol, 50 °CNot specified[1]
O-AcetyltropineO-Acetylnortropine HClNot specifiedNot specifiedMethanol97[1]
6-Acetylcodeine6-Acetylnorcodeine HClNot specifiedNot specifiedMethanol97[1]
N,N-DimethylbenzylamineN-Methylbenzylamine HCl1,2-DichloroethaneRefluxMethanol, 35-40 °C, 45 min91.5[7]
N-MethylmorpholineMorpholine HCl1,2-DichloroethaneNot specifiedMethanol96[7]
N-EthylpiperidinePiperidine HCl1,2-DichloroethaneNot specifiedMethanol97.6[7]
N,N-DimethylanilineN-Methylaniline HCl1,2-Dichloroethane-5 to 0 °C, 15 minMethanolNot specified[7]
TriethylamineDiethylamine HCl1,2-DichloroethaneNot specifiedMethanolNot specified[7]

Signaling Pathways and Experimental Workflows

Logical Relationship of the Synthesis Process

Synthesis_Workflow TertiaryAmine Tertiary Amine (R2R'N) CarbamateFormation Carbamate Formation TertiaryAmine->CarbamateFormation ACE_Cl This compound (ACE-Cl) ACE_Cl->CarbamateFormation Solvent1 Anhydrous Solvent (e.g., DCE) Solvent1->CarbamateFormation Reaction Medium Intermediate 1-Chloroethyl Carbamate Intermediate CarbamateFormation->Intermediate Forms Cleavage Carbamate Cleavage Intermediate->Cleavage Methanol Methanol Methanol->Cleavage Promotes SecondaryAmine Secondary Amine Hydrochloride (R2NH·HCl) Cleavage->SecondaryAmine Yields Byproducts Volatile Byproducts (Methyl Carbonate, Chloroethane) Cleavage->Byproducts Generates

Caption: Workflow for the synthesis of secondary amines using this compound.

Conclusion

The use of this compound for the N-dealkylation of tertiary amines is a robust and highly valuable synthetic methodology. Its mild reaction conditions, high yields, and predictable selectivity make it an indispensable tool for organic chemists, particularly in the field of drug discovery and development. The straightforward two-step, one-pot procedure allows for the efficient production of a wide range of secondary amines from readily available tertiary amine precursors. Proper optimization of reaction conditions for specific substrates can lead to excellent results in the synthesis of target molecules.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-Chloroethyl Chloroformate (ACE-Cl) N-Dealkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for optimizing N-dealkylation reactions using 1-chloroethyl chloroformate (ACE-Cl).

Troubleshooting Guide

This section addresses common issues encountered during the ACE-Cl N-dealkylation of tertiary amines.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete Reaction: Insufficient reaction time or temperature.- Monitor the reaction progress using TLC or LC-MS. - Increase the reaction temperature in increments. Refluxing in a solvent like 1,2-dichloroethane (B1671644) (DCE) is often necessary.[1] - Extend the reaction time. Some reactions may require up to 72 hours.[1][2]
Moisture Contamination: ACE-Cl is highly sensitive to moisture and will rapidly hydrolyze.- Ensure all glassware is flame- or oven-dried before use. - Use anhydrous solvents. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
Suboptimal Reagent Stoichiometry: Incorrect ratio of ACE-Cl to the tertiary amine.- Use a molar excess of ACE-Cl (typically 1.2-1.5 equivalents, but can be up to 10 equivalents for difficult substrates).[1]
Incomplete Hydrolysis of the Carbamate (B1207046) Intermediate: The second step of the reaction has not gone to completion.- Ensure complete removal of the reaction solvent before adding the alcohol for solvolysis. - Refluxing in methanol (B129727) is a common method for cleaving the carbamate intermediate.[1][2][4]
Formation of Multiple Unidentified Byproducts Reaction Temperature Too High: High temperatures can lead to decomposition of reactants or products.- Optimize the reaction temperature by running small-scale trials at lower temperatures.
Prolonged Reaction Time: Extended reaction times can sometimes lead to side reactions.- Monitor the reaction closely and quench it once the starting material is consumed.
Presence of Protic Functional Groups: Other functional groups in the starting material may react with ACE-Cl.- Protect sensitive functional groups (e.g., alcohols, phenols) before performing the N-dealkylation.
Difficulty in Isolating the Final Product Emulsion Formation During Work-up: Difficulty in separating the organic and aqueous layers.- Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions.
Product is Water-Soluble: The desired secondary amine hydrochloride may have significant water solubility.- After the initial extraction, back-extract the aqueous layer with an organic solvent multiple times. - Evaporate the aqueous phase to isolate the hydrochloride salt.[5]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the ACE-Cl N-dealkylation reaction?

A1: The reaction proceeds in two main steps. First, the tertiary amine reacts with this compound to form an unstable quaternary ammonium (B1175870) salt, which then rapidly rearranges to a stable 1-chloroethyl carbamate intermediate and an alkyl chloride.[4] In the second step, this carbamate is cleaved, typically by refluxing in methanol, to yield the desired secondary amine, along with methyl chloride and carbon dioxide.[4]

Q2: What is the role of a base in this reaction?

A2: While the reaction can proceed without a base, a non-nucleophilic base like pempidine (B1200693) or a proton sponge is sometimes added.[1] Its role is to neutralize the HCl that can be generated, especially if there is any moisture present, which could potentially lead to unwanted side reactions.

Q3: Which N-alkyl groups are preferentially cleaved by ACE-Cl?

A3: The selectivity of cleavage generally follows the order: benzyl (B1604629) > allyl > other alkyl groups.[5][6] Methyl groups are typically less readily cleaved than larger alkyl groups.

Q4: What are some common side products and how can they be minimized?

A4: A common side product is the corresponding aldehyde or ketone from the cleaved alkyl group.[7][8][9] For example, N-demethylation will produce formaldehyde.[8][9] Hydrolysis of ACE-Cl due to moisture is another common issue, leading to the formation of HCl and CO2.[3] To minimize side products, it is crucial to maintain anhydrous conditions and optimize the reaction temperature and time.

Q5: What are the key safety precautions when working with ACE-Cl?

A5: this compound is a corrosive, toxic, and moisture-sensitive reagent. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. It reacts with water to release toxic gases.[3] Always quench any residual ACE-Cl carefully with a suitable alcohol before disposal.

Data Presentation

Table 1: Summary of Reaction Conditions for ACE-Cl N-Dealkylation

Substrate TypeACE-Cl (equiv.)SolventBase (equiv.)Temperature (°C)Time (h)Hydrolysis ConditionsYield (%)Reference
N-Ethylpiperidine-Ethylene ChlorideNone--Methanol, 50°CHigh[4]
O-Acetyltropine--None--Methanol97[4]
6-Acetylcodeine--None--Methanol97[4]
Macrocarpine A101,2-DichloroethaneNoneReflux (90°C)72Methanol, Reflux, 6h90 (based on recovered starting material)[1]
Indole Alkaloid101,2-DichloroethanePempidine (0.1)90°C42Methanol, Reflux, 6h-[1][2]
Dimethylbenzylamine1.1DichloromethaneNoneReflux15THF/WaterHigh[5]

Experimental Protocols

Protocol 1: General Procedure for N-Dealkylation of a Tertiary Amine
  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen or argon atmosphere, dissolve the tertiary amine (1.0 equivalent) in an anhydrous solvent such as 1,2-dichloroethane (DCE).

  • Reagent Addition: Cool the mixture to 0°C using an ice bath. Slowly add this compound (1.2-1.5 equivalents) dropwise to the stirred solution. For less reactive substrates, a larger excess of ACE-Cl may be required.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (typically 80-90°C). Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (this can take from a few hours to 72 hours).[1][2]

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Hydrolysis of the Carbamate Intermediate and Product Isolation
  • Carbamate Cleavage: To the residue from Protocol 1, add anhydrous methanol. Heat the resulting solution to reflux and stir for 2-6 hours.[1][2]

  • Solvent Removal: After the hydrolysis is complete, cool the solution and remove the methanol under reduced pressure.

  • Work-up: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and water. If the desired product is the free base, basify the aqueous layer with a cold aqueous solution of 1 N NaOH to a pH of approximately 8.[2]

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with the organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude secondary amine.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization, if necessary.

Visualizations

reaction_mechanism cluster_step1 Step 1: Carbamate Formation cluster_step2 Step 2: Carbamate Hydrolysis Tertiary_Amine R3N Quaternary_Salt [R3N-CO2CH(Cl)CH3]+ Cl- Tertiary_Amine->Quaternary_Salt + ACE-Cl ACE_Cl ClCO2CH(Cl)CH3 Carbamate R2N-CO2CH(Cl)CH3 Quaternary_Salt->Carbamate Rearrangement Alkyl_Chloride R-Cl Quaternary_Salt->Alkyl_Chloride Carbamate_hydrolysis R2N-CO2CH(Cl)CH3 Secondary_Amine R2NH Carbamate_hydrolysis->Secondary_Amine + CH3OH, Reflux Methanol CH3OH Byproducts CO2 + CH3Cl + CH3CHO

Caption: ACE-Cl N-dealkylation reaction mechanism.

experimental_workflow Start Start Dissolve_Amine Dissolve Tertiary Amine in Anhydrous Solvent Start->Dissolve_Amine Cool Cool to 0°C Dissolve_Amine->Cool Add_ACE_Cl Add ACE-Cl Dropwise Cool->Add_ACE_Cl React Heat to Reflux & Monitor Reaction Add_ACE_Cl->React Evaporate_Solvent Remove Solvent React->Evaporate_Solvent Add_Methanol Add Methanol Evaporate_Solvent->Add_Methanol Reflux_Methanol Reflux to Cleave Carbamate Add_Methanol->Reflux_Methanol Evaporate_Methanol Remove Methanol Reflux_Methanol->Evaporate_Methanol Workup Aqueous Work-up & Extraction Evaporate_Methanol->Workup Purify Dry, Concentrate & Purify Product Workup->Purify End End Purify->End

Caption: Experimental workflow for ACE-Cl N-dealkylation.

troubleshooting_guide Start Low Yield Issue Check_Reaction_Completion Is the reaction complete (TLC/LC-MS)? Start->Check_Reaction_Completion Incomplete Increase Time/ Temperature Check_Reaction_Completion->Incomplete No Complete Reaction is Complete Check_Reaction_Completion->Complete Yes Check_Moisture Were anhydrous conditions maintained? Complete->Check_Moisture No_Moisture Yes Check_Moisture->No_Moisture Yes Moisture Re-run with dry glassware/solvents Check_Moisture->Moisture No Check_Hydrolysis Was carbamate hydrolysis performed correctly? No_Moisture->Check_Hydrolysis Hydrolysis_OK Yes Check_Hydrolysis->Hydrolysis_OK Yes Hydrolysis_Bad Ensure complete solvent removal before refluxing in methanol Check_Hydrolysis->Hydrolysis_Bad No Check_Stoichiometry Review ACE-Cl stoichiometry Hydrolysis_OK->Check_Stoichiometry Stoichiometry_OK Consider other issues Check_Stoichiometry->Stoichiometry_OK

Caption: Troubleshooting logic for low yield.

References

Side reactions of 1-Chloroethyl chloroformate with functional groups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Chloroethyl chloroformate (CEC). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot experiments and understand potential side reactions with various functional groups.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound (CEC)?

A1: The primary application of this compound (CEC), also known as ACE-Cl, is the N-dealkylation of tertiary amines to produce the corresponding secondary amines.[1] This reaction is highly valued for its efficiency and mild conditions, making it suitable for complex molecules with sensitive functional groups.[2]

Q2: How does the N-dealkylation reaction with CEC work?

A2: The reaction proceeds through a two-step mechanism. First, the tertiary amine reacts with CEC to form an intermediate 1-chloroethyl carbamate (B1207046).[2] This carbamate is then cleaved, typically by refluxing in methanol (B129727), to yield the secondary amine, usually as its hydrochloride salt.[2][3]

Q3: Is the reaction selective for certain N-alkyl groups?

A3: Yes, the N-dealkylation reaction with CEC shows selectivity. Benzyl and allyl groups are cleaved in preference to methyl and other primary alkyl groups.[4][5] This selectivity is a key advantage in complex organic synthesis.

Q4: Can CEC react with other functional groups like alcohols or thiols?

A4: Yes, as a chloroformate, CEC is a reactive electrophile and can react with various nucleophiles.[6] It readily reacts with alcohols to form 1-chloroethyl carbonate esters.[1][7] This reactivity can be a source of side reactions if these functional groups are present on the substrate.

Q5: What are the primary byproducts in CEC reactions?

A5: Besides the desired secondary amine, the cleavage of the carbamate intermediate with methanol also produces methyl chloride and carbon dioxide. If the reaction is incomplete, unreacted starting material and the carbamate intermediate may be present. In cases of side reactions, elimination products like vinyl carbamates or vinyl chloroformate could be formed.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Secondary Amine
Possible Cause Troubleshooting Step Explanation
Steric Hindrance Increase reaction temperature and time. Consider using a non-nucleophilic base like pempidine.Highly substituted or sterically congested tertiary amines may react slowly with CEC.[3] A bulky, non-nucleophilic base can help facilitate the initial carbamate formation by scavenging protons.[3]
Intramolecular Interactions Protect interfering functional groups (e.g., nearby alcohols) before reaction with CEC.Functional groups like hydroxyl groups in proximity to the target amine can form hydrogen bonds, reducing the amine's nucleophilicity and hindering its reaction with CEC.[3]
Incomplete Carbamate Cleavage Ensure anhydrous conditions during carbamate formation. Use a sufficient excess of methanol and ensure adequate reflux time (typically 6 hours or more) for the cleavage step.[3]The carbamate intermediate must be fully formed before the addition of methanol. The cleavage step requires heat and a protic solvent to proceed to completion.
Reagent Decomposition Use fresh or properly stored CEC. CEC is sensitive to moisture and should be handled under an inert atmosphere.This compound can hydrolyze in the presence of water, reducing its effectiveness in the reaction.[8]
Issue 2: Formation of Unexpected Byproducts

A significant side reaction, especially with sterically hindered amines, is the base-catalyzed elimination of HCl from CEC. This can lead to the formation of vinyl chloroformate or related products, and the starting amine is often recovered as its hydrochloride salt, which prevents it from reacting further.

Substrate Desired Product Yield Side Product/Outcome Reference
Dimethylcyclohexylamine15% (Methylcyclohexylamine)85% of the starting amine was recovered as its hydrochloride salt, suggesting a dominant elimination pathway.[4]

To mitigate this, using a less hindered base or optimizing reaction conditions (e.g., lower temperature for the initial step) may be beneficial, although this could also slow down the desired reaction.

Experimental Protocols

General Protocol for N-Dealkylation of a Tertiary Amine
  • Carbamate Formation:

    • Dissolve the tertiary amine (1 equivalent) in a dry, aprotic solvent (e.g., 1,2-dichloroethane) under an inert atmosphere (e.g., argon or nitrogen).[3]

    • Cool the solution to 0 °C.

    • Add this compound (1.2-1.5 equivalents) dropwise to the stirred solution.[3]

    • After the addition, allow the reaction to warm to room temperature and then heat to reflux (typically 80-90 °C) for a period ranging from a few hours to 72 hours, depending on the substrate's reactivity.[3] Monitor the reaction progress by TLC or LC-MS.

  • Carbamate Cleavage:

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.[3]

    • Add anhydrous methanol to the residue.[3]

    • Heat the methanolic solution to reflux for 1-6 hours.[2][3] This step cleaves the carbamate and typically forms the hydrochloride salt of the secondary amine.

  • Work-up and Isolation:

    • Remove the methanol under reduced pressure.

    • Dissolve the residue in an appropriate solvent (e.g., ethyl acetate) and adjust the pH to 8-9 with a cold aqueous base (e.g., 1N NaOH or saturated NaHCO₃) to obtain the free secondary amine.[3]

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

    • Combine the organic layers, dry with an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude secondary amine.

    • Purify the product by column chromatography, distillation, or recrystallization as needed.

Analytical Methods for Troubleshooting
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for characterizing the carbamate intermediate and the final secondary amine product.[9][10] The formation of the carbamate can be monitored by the appearance of characteristic signals for the 1-chloroethyl group.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying volatile byproducts and impurities in the reaction mixture.[1][4] It can be used to detect the presence of elimination products or unreacted starting materials. Derivatization with a chloroformate reagent is a known method for analyzing amines by GC-MS.[11]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the reaction by observing the disappearance of the tertiary amine and the appearance of the strong carbonyl (C=O) absorption band of the carbamate intermediate, typically around 1700-1750 cm⁻¹.

Visual Guides

Reaction_Pathway Tertiary_Amine Tertiary Amine (R3N) Carbamate Carbamate Intermediate Tertiary_Amine->Carbamate Desired Pathway (Substitution) Amine_HCl Amine HCl Salt Tertiary_Amine->Amine_HCl Protonation by HCl CEC 1-Chloroethyl chloroformate (CEC) CEC->Carbamate Elimination_Product Elimination Byproduct CEC->Elimination_Product Side Reaction (Elimination) Secondary_Amine Secondary Amine (R2NH) Carbamate->Secondary_Amine + MeOH, Reflux

Caption: General reaction pathway for N-dealkylation using CEC.

Experimental_Workflow cluster_0 Step 1: Carbamate Formation cluster_1 Step 2: Carbamate Cleavage cluster_2 Step 3: Work-up & Purification a Dissolve tertiary amine in dry solvent b Cool to 0°C a->b c Add CEC dropwise b->c d Reflux (Monitor progress) c->d e Remove solvent d->e f Add Methanol e->f g Reflux f->g h Remove Methanol g->h i Basic Work-up (pH 8-9) h->i j Extract with organic solvent i->j k Dry and concentrate j->k l Purify product k->l

Caption: Standard experimental workflow for CEC-mediated N-dealkylation.

Troubleshooting_Tree Start Low Yield of Secondary Amine Check_SM Is starting material (SM) consumed? Start->Check_SM SM_Yes Yes Check_SM->SM_Yes   SM_No No Check_SM->SM_No   Check_Carbamate Is carbamate intermediate the main product? SM_Yes->Check_Carbamate Troubleshoot_Formation Troubleshoot Formation: - Check CEC quality - Increase reaction time/temp - Consider steric hindrance SM_No->Troubleshoot_Formation Carbamate_Yes Yes Check_Carbamate->Carbamate_Yes   Carbamate_No No Check_Carbamate->Carbamate_No   Troubleshoot_Cleavage Troubleshoot Cleavage: - Ensure sufficient MeOH - Increase reflux time/temp Carbamate_Yes->Troubleshoot_Cleavage Check_SM_Salt Is SM recovered as HCl salt? Carbamate_No->Check_SM_Salt Salt_Yes Yes Check_SM_Salt->Salt_Yes   Salt_No No Check_SM_Salt->Salt_No   Elimination_Issue Elimination side reaction likely dominant. Consider alternative conditions. Salt_Yes->Elimination_Issue Salt_No->Troubleshoot_Formation

Caption: Decision tree for troubleshooting low-yield N-dealkylation reactions.

References

Technical Support Center: Purification of Products from 1-Chloroethyl Chloroformate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of reaction products involving 1-Chloroethyl chloroformate (CECF or ACE-Cl). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of secondary amines obtained from the N-dealkylation of tertiary amines using CECF.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind using this compound (CECF) for N-dealkylation?

A1: The N-dealkylation of tertiary amines using CECF is a two-step process. First, the tertiary amine reacts with CECF to form a stable 1-chloroethyl carbamate (B1207046) intermediate. In the second step, this carbamate intermediate is cleaved, typically by refluxing in methanol (B129727), to yield the desired secondary amine, usually as its hydrochloride salt.[1][2] This method is valued for its mild conditions and high selectivity.[3]

Q2: What are the most common byproducts in a CECF reaction and how are they formed?

A2: Common byproducts can include:

  • Unreacted starting tertiary amine: If the reaction does not go to completion.

  • 1-Chloroethyl carbamate intermediate: If the cleavage step is incomplete.

  • Alkyl chloride: Formed from the alkyl group that is cleaved from the tertiary amine. For example, benzyl (B1604629) chloride is a byproduct of N-debenzylation.[4]

  • Hydroxyethyl impurities: These can arise from the hydrolysis of the chloroethyl group during aqueous workup if the pH is not controlled.[5]

  • Symmetrical ureas: Can form if the CECF reagent has been exposed to moisture, leading to the formation of an isocyanate intermediate that can react with the amine starting material.[6]

Q3: Why is my final product a hydrochloride salt?

A3: The cleavage of the 1-chloroethyl carbamate intermediate in methanol generates the secondary amine and byproducts that ultimately lead to the in-situ formation of hydrochloric acid, which then protonates the basic secondary amine to form its hydrochloride salt.[2] An advantage of this is that the hydrochloride salt is often a crystalline solid that can be easily purified by recrystallization.[3]

Q4: Can I use other alcohols besides methanol for the carbamate cleavage step?

A4: Methanol is the most commonly used alcohol for the cleavage of the 1-chloroethyl carbamate intermediate due to its high reactivity and ability to facilitate the formation of the desired secondary amine hydrochloride.[2] While other light hydroxylated solvents like ethanol (B145695) could potentially be used, methanol is generally preferred for its efficiency.[7]

Q5: What is the best way to monitor the progress of both the carbamate formation and cleavage reactions?

A5: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the recommended methods for monitoring the progress of both reaction steps.[8] For TLC analysis, staining with ninhydrin (B49086) can be useful for visualizing primary and secondary amines.

Troubleshooting Guides

This section addresses specific issues that may arise during the workup and purification of products from CECF reactions.

Issue 1: Low Yield of the Desired Secondary Amine
Potential Cause Troubleshooting & Optimization
Incomplete Carbamate Formation - Reaction Time/Temperature: Ensure the reaction has been stirred for a sufficient time at the appropriate temperature (often reflux in a solvent like 1,2-dichloroethane).[8] Monitor by TLC or LC-MS until the starting tertiary amine is consumed. - Reagent Quality: Use fresh or properly stored CECF, as it is moisture-sensitive and can degrade over time.
Incomplete Carbamate Cleavage - Insufficient Reflux Time in Methanol: The cleavage of the carbamate can be slow. Ensure the reaction is refluxed in methanol for an adequate duration, monitoring by TLC or LC-MS for the disappearance of the carbamate intermediate. - Sub-optimal Temperature: Ensure the methanol is at a full reflux.
Product Loss During Workup - Emulsion Formation: Emulsions during aqueous extraction can lead to significant product loss. To break emulsions, try adding brine to the separatory funnel.[5] - Product Solubility in Aqueous Layer: Highly polar or water-soluble amines may be difficult to extract. Saturating the aqueous layer with sodium chloride ("salting out") can decrease the amine's solubility in the aqueous phase and improve extraction into the organic layer.[9] - Improper pH for Extraction: Ensure the aqueous layer is sufficiently basic (pH > 10) during the final extraction of the free amine to ensure it is deprotonated and partitions into the organic layer.
Product Degradation - Harsh Workup Conditions: Avoid strongly acidic or basic conditions during the initial workup, as these can potentially degrade sensitive functional groups on the target molecule.[5]
Issue 2: Presence of Persistent Impurities in the Final Product
Impurity Identification & Removal Strategy
Unreacted Tertiary Amine - Identification: Can be detected by LC-MS or by comparing the 1H NMR spectrum of the crude product to that of the starting material. - Removal: Can often be removed by column chromatography. Alternatively, if the desired secondary amine is crystallized as its hydrochloride salt, the unreacted tertiary amine may remain in the mother liquor.
1-Chloroethyl Carbamate Intermediate - Identification: This intermediate will have a distinct signature in 1H NMR and a characteristic mass in LC-MS. - Removal: If a significant amount of the carbamate remains after the initial methanolysis, the product can be re-subjected to the cleavage conditions (reflux in methanol). Alternatively, it can be separated by column chromatography.
Byproducts from Cleaved Alkyl Group (e.g., Benzyl Chloride) - Identification: Volatile byproducts like benzyl chloride can be identified by GC-MS of the crude reaction mixture. - Removal: These are typically volatile and can often be removed under reduced pressure. If they co-elute with the product during chromatography, careful optimization of the solvent system is needed.

Data Summary

The following tables provide a summary of typical reaction conditions and expected outcomes for the N-dealkylation of tertiary amines using CECF.

Table 1: Typical Reaction Conditions for N-dealkylation using CECF

Step Parameter Typical Conditions Notes
Carbamate Formation Solvent Anhydrous 1,2-dichloroethane (B1671644) (DCE) or dichloromethane (B109758) (DCM)[4][8]Ensure the solvent is dry to prevent hydrolysis of CECF.
Temperature 0 °C to reflux[8][10]The reaction is often started at a lower temperature and then heated.
Reaction Time 3.5 to 42 hours[8][10]Monitor by TLC or LC-MS for completion.
Stoichiometry 1.2 - 1.5 equivalents of CECF[8]A slight excess of CECF is typically used.
Carbamate Cleavage Solvent Methanol[2][3]
Temperature Reflux[8]
Reaction Time Varies, typically several hoursMonitor by TLC or LC-MS for the disappearance of the carbamate intermediate.

Table 2: Expected Yields for N-dealkylation of Nefopam

Product Yield Range Purity (after purification) Reference
N-Desmethylnefopam40 - 60%>98%[3]

Experimental Protocols

Protocol 1: General Procedure for N-demethylation of a Tertiary Amine

This protocol is a general guideline and may require optimization for specific substrates.

Step 1: Carbamate Formation

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the tertiary N-methylamine (1.0 equivalent) in anhydrous 1,2-dichloroethane (DCE).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add this compound (1.2 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to reach completion.

Step 2: Carbamate Cleavage and Workup

  • Once the formation of the carbamate is complete, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • To the residue, add methanol and heat the mixture to reflux.

  • Monitor the cleavage of the carbamate by TLC or LC-MS. This step may require several hours.

  • After the cleavage is complete, cool the mixture and evaporate the solvent to dryness.

  • Dissolve the residue in dichloromethane (DCM) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), followed by brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude secondary amine.

Step 3: Purification

  • Column Chromatography: Purify the crude product by silica (B1680970) gel column chromatography. A common eluent system for amines is a gradient of methanol in dichloromethane, often with a small percentage of triethylamine (B128534) (e.g., 1%) added to the eluent to prevent streaking of the basic amine on the acidic silica gel.[11]

  • Recrystallization as Hydrochloride Salt: Alternatively, dissolve the crude product in a minimal amount of a suitable solvent (e.g., isopropanol) and add a solution of HCl in ether or dioxane to precipitate the hydrochloride salt. The salt can then be collected by filtration and recrystallized to high purity.

Protocol 2: N-debenzylation of a Tertiary Benzylamine

The procedure is similar to Protocol 1, with some specific considerations for the workup.

Step 1 & 2: Carbamate Formation and Cleavage Follow the same procedure as in Protocol 1, substituting the tertiary N-benzylamine for the N-methylamine.

Step 3: Workup and Purification

  • After cleavage of the carbamate, the crude product will contain the desired secondary amine, as well as byproducts such as benzyl chloride and potentially benzyl alcohol.

  • Perform an aqueous workup as described in Protocol 1 (washing with NaHCO₃ and brine).

  • The benzyl chloride and benzyl alcohol are generally less polar than the desired secondary amine and can often be separated by column chromatography.

  • Purify the secondary amine using either column chromatography or by forming and recrystallizing the hydrochloride salt as described in Protocol 1.

Visualizations

General Workflow for N-dealkylation and Purification

G a Tertiary Amine + CECF in Anhydrous Solvent b Reaction at 0°C to Reflux a->b c Monitor by TLC/LC-MS b->c d Solvent Evaporation c->d e Add Methanol and Reflux d->e f Monitor by TLC/LC-MS e->f g Solvent Evaporation f->g Cleavage Complete h Aqueous Wash (NaHCO3, Brine) g->h i Dry and Concentrate h->i j Column Chromatography i->j l HCl Salt Formation & Recrystallization i->l k OR

Caption: General workflow for N-dealkylation using CECF.

Troubleshooting Logic for Low Product Yield

G start Low Yield of Secondary Amine q1 Is Carbamate Intermediate Observed? start->q1 q2 Is Starting Amine Still Present? q1->q2 No sol1 Incomplete Cleavage: - Increase reflux time in MeOH - Ensure full reflux temperature q1->sol1 Yes q3 Significant Emulsion During Workup? q2->q3 No sol2 Incomplete Carbamate Formation: - Increase reaction time/temperature - Check CECF quality q2->sol2 Yes sol3 Product Loss in Aqueous Layer: - 'Salt out' with brine - Check pH for extraction q3->sol3 No sol4 Product Loss due to Emulsion: - Add brine to break emulsion q3->sol4 Yes

Caption: Troubleshooting decision tree for low yield.

References

Managing Moisture Sensitivity of 1-Chloroethyl Chloroformate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the moisture sensitivity of 1-Chloroethyl chloroformate (CECF). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures involving this highly reactive compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it moisture sensitive?

A1: this compound (CECF), with the chemical formula C₃H₄Cl₂O₂, is a highly reactive organic compound used in various chemical syntheses, including the N-dealkylation of tertiary amines.[1][2] Its high reactivity stems from the presence of two chlorine atoms and a carbonyl group, making it an excellent electrophile. This reactivity also makes it highly susceptible to hydrolysis. When exposed to water, even in trace amounts, CECF rapidly decomposes.[3]

Q2: What are the decomposition products of this compound upon reaction with water?

A2: The hydrolysis of this compound yields hydrochloric acid (HCl), carbon dioxide (CO₂), and acetaldehyde (B116499) (CH₃CHO).[4] The formation of corrosive hydrochloric acid is a primary concern, as it can degrade the sample, affect reaction pH, and damage equipment.

Q3: How can I visually identify if my this compound has been compromised by moisture?

A3: While a clear, colorless appearance is indicative of pure CECF, visual inspection alone is not sufficient to rule out moisture contamination. However, signs of significant degradation may include a change in color, fuming upon opening the container (due to HCl gas), or the presence of solid precipitates.

Q4: What are the recommended storage and handling conditions to prevent moisture exposure?

A4: To maintain the integrity of this compound, it is crucial to adhere to strict storage and handling protocols. Key recommendations include:

  • Storage: Store in a tightly sealed container, in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[5][6] It is highly recommended to store the container under an inert atmosphere, such as nitrogen or argon, to displace moist air.[6][7]

  • Handling: All handling should be performed in a dry, inert atmosphere, for instance, inside a glovebox or using Schlenk line techniques. Use dry glassware and syringes. Avoid contact with incompatible materials such as alcohols, amines, and strong oxidizing agents.[7]

Q5: What are the safety hazards associated with the hydrolysis of this compound?

A5: The hydrolysis of CECF produces toxic and corrosive byproducts. Inhalation of the gaseous hydrolysis products can cause severe irritation to the eyes, nose, throat, and respiratory tract, potentially leading to chemical pneumonia.[8] Skin or eye contact with the liquid or its decomposition products can cause severe burns.[5]

Troubleshooting Guide

Problem Possible Cause Recommended Action
Unexpected reaction outcome or low yield Degradation of CECF due to moisture contamination. 1. Verify the purity of the CECF using the analytical methods described below (See Experimental Protocols).2. Ensure all reaction components and solvents are anhydrous.3. Repeat the reaction under a strictly inert atmosphere.
Formation of a white precipitate in the reaction mixture Reaction of HCl (a hydrolysis byproduct) with other components in the reaction. 1. Filter and analyze the precipitate to confirm its identity.2. Review the reaction workup to ensure it is compatible with the presence of acid.3. Use a non-nucleophilic acid scavenger in the reaction if compatible with the desired chemistry.
Inconsistent results between batches of CECF Varying levels of moisture contamination in different batches. 1. Test the water content of each new batch of CECF upon receipt using Karl Fischer titration (see Experimental Protocols).2. Store all batches under identical, dry conditions.
Pressure buildup in the reaction vessel Evolution of CO₂ gas from the hydrolysis of CECF. 1. Ensure the reaction is performed in a system that allows for safe pressure release (e.g., a bubbler).2. Do not conduct reactions in a completely sealed vessel unless it is designed to withstand the expected pressure.

Hydrolysis Pathway and Troubleshooting Logic

The following diagrams illustrate the chemical decomposition of this compound upon exposure to water and a logical workflow for troubleshooting related issues.

hydrolysis_pathway CECF This compound (C₃H₄Cl₂O₂) Intermediate Unstable Intermediate CECF->Intermediate + H2O Water (H₂O) H2O->Intermediate Products Decomposition Products Intermediate->Products HCl Hydrochloric Acid (HCl) Products->HCl CO2 Carbon Dioxide (CO₂) Products->CO2 Acetaldehyde Acetaldehyde (CH₃CHO) Products->Acetaldehyde

Caption: Hydrolysis pathway of this compound.

troubleshooting_workflow Start Experiment Fails or Yields Poor Results Check_Moisture Suspect CECF Degradation due to Moisture? Start->Check_Moisture Test_Purity Test CECF Purity (GC-MS, FTIR) Check_Moisture->Test_Purity Yes Troubleshoot_Other Investigate Other Experimental Parameters Check_Moisture->Troubleshoot_Other No Test_Water Measure Water Content (Karl Fischer Titration) Test_Purity->Test_Water Pure CECF is Pure and Dry Test_Water->Pure Purity >98% Water <50 ppm Contaminated CECF is Contaminated Test_Water->Contaminated Purity <98% Water >50 ppm Pure->Troubleshoot_Other Discard_CECF Discard Contaminated CECF and Obtain a New Batch Contaminated->Discard_CECF End Successful Experiment Troubleshoot_Other->End Improve_Handling Implement Stricter Anhydrous Handling and Storage Protocols Discard_CECF->Improve_Handling Improve_Handling->End

Caption: Troubleshooting workflow for moisture-related issues.

Quantitative Data Summary

PropertyValueReference
Molecular Formula C₃H₄Cl₂O₂[9]
Molecular Weight 142.97 g/mol [9]
Appearance Colorless liquid[9]
Boiling Point 118-119 °C[10]
Density 1.325 g/mL at 25 °C[10]
Refractive Index n20/D 1.422[10]
Purity (Typical) >98.0% (GC)[9]
Solubility Soluble in most organic solvents[4]
Moisture Sensitivity Reacts violently with water[3]

Experimental Protocols

1. Determination of Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To determine the purity of this compound and identify the presence of degradation products.

  • Instrumentation: A standard GC-MS system equipped with a capillary column suitable for volatile organic compounds (e.g., DB-5ms or equivalent).

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the this compound sample in an anhydrous solvent (e.g., dichloromethane (B109758) or hexane). A typical concentration is 1 mg/mL.

    • GC Conditions:

      • Injector Temperature: 250 °C

      • Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Conditions:

      • Ion Source Temperature: 230 °C

      • Electron Ionization: 70 eV

      • Mass Range: m/z 35-200

    • Analysis: The purity is determined by the area percentage of the main peak corresponding to this compound. The presence of peaks corresponding to acetaldehyde or other byproducts would indicate degradation.

2. Determination of Water Content by Karl Fischer Titration

  • Objective: To quantify the amount of water present in a sample of this compound.

  • Instrumentation: A coulometric or volumetric Karl Fischer titrator.

  • Methodology:

    • Reagents: Use commercially available Karl Fischer reagents suitable for aldehydes and ketones.

    • Titrator Preparation: Prepare the titrator according to the manufacturer's instructions. The titration vessel should be conditioned to a low background drift.

    • Sample Introduction: Using a dry syringe, carefully inject a known weight of the this compound sample into the titration vessel.

    • Titration: The instrument will automatically titrate the sample and calculate the water content. The result is typically expressed in parts per million (ppm) or as a percentage.

    • Note: Due to the high reactivity of CECF, a solvent system that does not react with the sample is crucial. Anhydrous methanol (B129727) or a specialized solvent for reactive compounds is recommended.[6][8]

3. Monitoring Degradation by Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To qualitatively assess the degradation of this compound by observing changes in its infrared spectrum.

  • Instrumentation: An FTIR spectrometer.

  • Methodology:

    • Sample Preparation: Obtain an initial FTIR spectrum of a pure, dry sample of this compound between salt plates or in a suitable anhydrous solvent.

    • Exposure to Moisture: Expose a small sample to ambient air for a controlled period or add a known amount of water.

    • Spectral Analysis: Acquire FTIR spectra at different time points.

    • Interpretation: Look for the disappearance or decrease in the intensity of the characteristic C=O stretching peak of the chloroformate group (around 1780 cm⁻¹) and the appearance of new peaks corresponding to the degradation products, such as a broad O-H stretch from hydrochloric acid interacting with water.[5]

References

Byproducts in 1-Chloroethyl chloroformate synthesis and reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and reactions of 1-Chloroethyl Chloroformate (ACE-Cl). This guide is designed to assist in optimizing experimental outcomes, minimizing byproduct formation, and ensuring safe handling of this versatile reagent.

I. Synthesis of this compound: Troubleshooting and FAQs

The primary methods for synthesizing this compound involve the reaction of acetaldehyde (B116499) with a phosgene (B1210022) source or the chlorination of ethyl chloroformate. Each method presents unique challenges and potential byproducts.

Frequently Asked Questions (FAQs) - Synthesis

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods are:

  • Reaction of Acetaldehyde with Phosgene or a Phosgene Equivalent: This is a widely used industrial method where acetaldehyde reacts with phosgene, diphosgene, or triphosgene (B27547) in the presence of a catalyst.[1]

  • Chlorination of Ethyl Chloroformate: This method involves the direct chlorination of ethyl chloroformate, which can produce a mixture of chlorinated products.[2]

Q2: What are the typical catalysts used in the acetaldehyde-phosgene reaction?

A2: Common catalysts include tertiary amines like pyridine (B92270), and quaternary ammonium (B1175870) salts such as benzyltributylammonium chloride.[3][4] These catalysts facilitate the reaction between acetaldehyde and the phosgene source.

Q3: What are the main byproducts in the synthesis of this compound?

A3: Byproduct formation is dependent on the synthetic route:

  • Acetaldehyde and Triphosgene Method: The main byproduct is bis(2-chloroethyl) carbonate, especially at higher temperatures. Paraldehyde, a trimer of acetaldehyde, can also form if the reaction conditions are not optimized.[5]

  • Chlorination of Ethyl Chloroformate Method: This method can lead to the formation of 2-chloroethyl chloroformate and various dichloroethyl chloroformates as major impurities.[2]

Q4: How can I purify the synthesized this compound?

A4: The most effective method for purifying this compound is fractional distillation under reduced pressure.[6] This technique separates the desired product from unreacted starting materials, catalysts, and byproducts with different boiling points.

Troubleshooting Guide - Synthesis
Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction: Insufficient reaction time or temperature.Monitor the reaction progress using techniques like NMR or GC. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature, while being mindful of byproduct formation.[3]
Suboptimal catalyst concentration: Too little or too much catalyst can negatively impact the yield.Titrate the catalyst concentration to find the optimal loading. For instance, with a pyridine catalyst, a molar ratio of acetaldehyde to pyridine of 1:0.1 has been shown to be effective.[5]
Moisture in reagents or glassware: this compound and the phosgene sources are highly sensitive to moisture.Ensure all glassware is thoroughly dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[4]
High Levels of Byproducts Incorrect reaction temperature: Higher temperatures can favor the formation of byproducts like bis(2-chloroethyl) carbonate.[5]Maintain strict temperature control. For the reaction of acetaldehyde with triphosgene, a temperature range of -25°C to -10°C is recommended to maximize yield and selectivity.[5]
Poor selectivity in chlorination: The chlorination of ethyl chloroformate is often non-selective.To improve selectivity, consider using a distillation-reactor setup where the products are continuously removed from the reaction zone, minimizing further chlorination.[2]
Product Decomposition Overheating during distillation: this compound can decompose at elevated temperatures.Purify the product via vacuum distillation to lower the boiling point and prevent thermal decomposition.[6]
Quantitative Data on Byproduct Formation

The following tables summarize the impact of reaction conditions on the yield and selectivity of this compound synthesis from acetaldehyde and triphosgene, as reported in patent literature.[5]

Table 1: Effect of Temperature on Yield and Selectivity

Temperature (°C)Yield of this compound (%)Selectivity (Product vs. bis(2-chloroethyl) carbonate)
-25 to -10HighHigh
> -10DecreasingDecreasing

Table 2: Effect of Catalyst (Pyridine) Molar Ratio on Yield

Molar Ratio (Acetaldehyde:Pyridine)Yield of this compound (%)
1:0.05 - 1:0.15High
1:0.1Highest
< 1:0.05 or > 1:0.15Decreased

II. Reactions of this compound: Troubleshooting and FAQs

This compound is a key reagent for the N-dealkylation of tertiary amines, a crucial transformation in drug development and organic synthesis.

Frequently Asked Questions (FAQs) - Reactions

Q1: What is the primary application of this compound in organic synthesis?

A1: Its main use is in the N-dealkylation of tertiary amines to produce secondary amines.[4] It is particularly effective for N-demethylation and N-debenzylation.[1]

Q2: What is the mechanism of N-dealkylation using this compound?

A2: The reaction proceeds through a two-step mechanism. First, the tertiary amine reacts with this compound to form an unstable quaternary ammonium salt, which then rapidly decomposes to a 1-chloroethyl carbamate (B1207046) intermediate and an alkyl chloride. This carbamate is then cleaved, typically by refluxing in methanol (B129727), to yield the secondary amine hydrochloride, methyl chloride, and carbon dioxide.

Q3: What are the byproducts of the N-dealkylation reaction?

A3: The main byproducts are the corresponding alkyl chloride from the cleaved alkyl group, carbon dioxide, and methyl chloride (if methanol is used for carbamate cleavage). The desired secondary amine is typically isolated as its hydrochloride salt.

Q4: Are there any functional groups that are incompatible with this compound?

A4: Yes, due to its reactivity as an acid halide, it will react with nucleophiles such as alcohols and primary/secondary amines. These functional groups should be protected if N-dealkylation is desired in their presence.

Troubleshooting Guide - Reactions
Issue Potential Cause Recommended Solution
Incomplete N-dealkylation Insufficient reagent: Not enough this compound was used to drive the reaction to completion.Use a slight excess of this compound (e.g., 1.1-1.5 equivalents). Monitor the reaction by TLC or LC-MS to ensure the starting material is fully consumed.
Low reaction temperature: The formation of the carbamate intermediate may be slow at lower temperatures.The reaction is often carried out at reflux in a suitable solvent like 1,2-dichloroethane (B1671644).
Low Yield of Secondary Amine Incomplete carbamate cleavage: The hydrolysis or alcoholysis of the carbamate intermediate is not complete.Ensure sufficient time and temperature for the cleavage step. Refluxing in methanol for several hours is a common procedure.[7]
Side reactions: The substrate may contain other nucleophilic groups that react with the chloroformate.Protect sensitive functional groups before carrying out the N-dealkylation.
Formation of Unwanted Byproducts Reaction with solvent: If a nucleophilic solvent is used, it may react with the chloroformate.Use an inert, aprotic solvent such as 1,2-dichloroethane for the initial reaction with the tertiary amine.
Base-catalyzed elimination: With sterically hindered amines, base-catalyzed elimination can occur, leading to the formation of vinyl chloroformate and the corresponding alkene from the amine.This is an inherent reactivity pathway that may be difficult to avoid completely with certain substrates.

III. Experimental Protocols

Protocol 1: Synthesis of this compound from Acetaldehyde and Trichloromethyl Chloroformate[7]

Materials:

  • Acetaldehyde

  • Trichloromethyl chloroformate

  • Pyridine (catalyst)

  • Anhydrous reaction vessel with a stirrer and reflux condenser

  • Calcium chloride trap

Procedure:

  • To a 50 ml reactor equipped with a stirrer and a reflux condenser fitted with a calcium chloride trap, add 3.1 g (0.07 mole) of acetaldehyde and 0.3 g (0.004 mole) of pyridine.

  • While stirring, add 8.5 g (0.043 mole) of trichloromethyl chloroformate dropwise over approximately 20 minutes, maintaining the temperature between 20° and 25°C.

  • Continue stirring for 2 hours after the addition is complete.

  • Monitor the reaction by NMR to confirm the disappearance of the acetaldehyde starting material.

  • The crude product can be purified by vacuum distillation.

Protocol 2: N-Dealkylation of a Tertiary Amine

Materials:

  • Tertiary amine

  • This compound

  • Anhydrous 1,2-dichloroethane (DCE)

  • Methanol

  • Standard reflux apparatus

Procedure:

  • Dissolve the tertiary amine in anhydrous 1,2-dichloroethane under an inert atmosphere.

  • Add 1.1-1.5 equivalents of this compound dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

  • Add methanol to the residue and heat to reflux for 2-4 hours to cleave the carbamate intermediate.

  • Evaporate the methanol to obtain the crude secondary amine hydrochloride, which can be further purified by recrystallization or chromatography.

Protocol 3: Purification by Fractional Distillation[9]

Apparatus:

  • Round bottom flask

  • Fractionating column (e.g., Vigreux column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Vacuum source and pressure gauge

  • Heating mantle

Procedure:

  • Set up the fractional distillation apparatus. Ensure all glassware is dry.

  • Place the crude this compound in the round bottom flask with a stir bar.

  • Apply vacuum and slowly heat the flask.

  • Collect the fraction that distills at the appropriate temperature and pressure for this compound (boiling point is approximately 118-119°C at atmospheric pressure, and will be lower under vacuum).

  • Store the purified product under an inert atmosphere and refrigerate.

IV. Visualizations

Synthesis_Byproducts cluster_synthesis Synthesis of this compound cluster_chlorination Alternative Synthesis: Chlorination acetaldehyde Acetaldehyde reaction1 reaction1 acetaldehyde->reaction1 Reaction byproduct2 Paraldehyde acetaldehyde->byproduct2 Trimerization phosgene Phosgene / Triphosgene phosgene->reaction1 Reaction catalyst Catalyst (e.g., Pyridine) catalyst->reaction1 Reaction product This compound reaction1->product Desired Product byproduct1 bis(2-chloroethyl) carbonate reaction1->byproduct1 Side Reaction (High Temp) ethyl_chloroformate Ethyl Chloroformate reaction2 reaction2 ethyl_chloroformate->reaction2 chlorine Cl2 chlorine->reaction2 product_alt This compound reaction2->product_alt Main Product byproduct3 Dichloroethyl Chloroformates reaction2->byproduct3 Over-chlorination byproduct4 2-Chloroethyl Chloroformate reaction2->byproduct4 Isomerization

Caption: Byproduct formation in the synthesis of this compound.

N_Dealkylation_Workflow start Start: Tertiary Amine (R3N) reagent Add this compound (ACE-Cl) in inert solvent (e.g., DCE) start->reagent intermediate Formation of 1-Chloroethyl Carbamate Intermediate reagent->intermediate cleavage Cleavage with Methanol (reflux) intermediate->cleavage product Secondary Amine Hydrochloride (R2NH·HCl) cleavage->product byproducts Byproducts: Alkyl Chloride (R-Cl) Carbon Dioxide (CO2) Methyl Chloride (CH3Cl) cleavage->byproducts

Caption: Workflow for the N-dealkylation of tertiary amines.

Troubleshooting_Logic cluster_synthesis Synthesis Issues cluster_reaction Reaction Issues start Low Yield or Purity Issue check_temp Check Reaction Temperature start->check_temp check_moisture Check for Moisture start->check_moisture check_catalyst Check Catalyst Concentration start->check_catalyst check_reagent Check ACE-Cl Equivalents start->check_reagent check_cleavage Check Carbamate Cleavage start->check_cleavage action_temp Lower Temperature to -25 to -10°C check_temp->action_temp Too High? action_moisture Use Anhydrous Conditions check_moisture->action_moisture Present? action_catalyst Optimize Catalyst Ratio check_catalyst->action_catalyst Suboptimal? action_reagent Use 1.1-1.5 Equivalents check_reagent->action_reagent Insufficient? action_cleavage Increase Reflux Time in Methanol check_cleavage->action_cleavage Incomplete?

Caption: Troubleshooting logic for common issues.

References

Technical Support Center: 1-Chloroethyl Chloroformate (ACE-Cl) Mediated Debenzylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Chloroethyl chloroformate (ACE-Cl) mediated debenzylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of ACE-Cl mediated debenzylation?

A1: The debenzylation of N-benzyl amines using this compound (ACE-Cl) is a two-step process. First, the tertiary amine attacks the ACE-Cl reagent to form a transient quaternary ammonium (B1175870) salt, which then rapidly rearranges to form a 1-chloroethyl carbamate (B1207046) intermediate and benzyl (B1604629) chloride. In the second step, this carbamate is unstable and is readily cleaved, typically by treatment with a protic solvent like methanol (B129727), to yield the corresponding secondary amine hydrochloride, carbon dioxide, and chloroethane.[1][2]

Q2: Why is my ACE-Cl debenzylation reaction not going to completion?

A2: Incomplete reactions are a common issue and can be attributed to several factors:

  • Reagent Quality: ACE-Cl is highly sensitive to moisture and can hydrolyze, reducing its effectiveness.[3] Always use a fresh, high-purity reagent and handle it under anhydrous conditions.

  • Insufficient Reagent: An inadequate amount of ACE-Cl may lead to an incomplete reaction. A slight excess of ACE-Cl (1.1-1.2 equivalents) is often recommended.

  • Low Reaction Temperature: The formation of the carbamate intermediate may be slow at low temperatures. Refluxing in a suitable solvent is a common practice.[4]

  • Steric Hindrance: Highly sterically hindered substrates may react slower, requiring longer reaction times or higher temperatures.

Q3: What are the common side products in this reaction and how can I minimize them?

A3: The primary side product is often the unreacted starting material. Other potential byproducts can arise from the reaction of ACE-Cl with other nucleophilic functional groups in the substrate. To minimize side products, ensure the reaction goes to completion by optimizing reaction conditions and using a slight excess of ACE-Cl. Careful purification, such as column chromatography, can remove most impurities.

Q4: How do I choose the right solvent for the reaction?

A4: The choice of solvent is crucial for the success of the debenzylation. Aprotic solvents are generally preferred for the formation of the carbamate intermediate to avoid premature hydrolysis of ACE-Cl. Commonly used solvents include:

The subsequent cleavage of the carbamate is typically performed in methanol.[5]

Q5: What is the best workup procedure to maximize yield and purity?

A5: A typical and effective workup procedure involves two main stages:

  • Carbamate Formation: After the reaction with ACE-Cl is complete (monitored by TLC or LC-MS), the solvent is typically removed under reduced pressure.

  • Carbamate Cleavage: The crude carbamate is then dissolved in methanol and heated to reflux to induce cleavage.[5] The resulting secondary amine hydrochloride often precipitates or can be obtained upon removal of the methanol. The product can then be purified by recrystallization or column chromatography.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Reaction 1. Decomposed ACE-Cl reagent due to moisture.[3] 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Steric hindrance in the substrate.1. Use a fresh bottle of ACE-Cl under anhydrous conditions (e.g., nitrogen or argon atmosphere). 2. Increase the reaction temperature, typically to the reflux temperature of the solvent. 3. Monitor the reaction by TLC or LC-MS and extend the reaction time as needed. 4. For sterically hindered amines, consider using a higher boiling point solvent and a longer reaction time.
Incomplete Reaction 1. Insufficient amount of ACE-Cl. 2. Inefficient cleavage of the carbamate intermediate.1. Use a slight excess of ACE-Cl (e.g., 1.1 to 1.2 equivalents). 2. Ensure complete cleavage by refluxing in methanol for an adequate amount of time (typically 1-3 hours). Monitor by TLC or LC-MS.
Formation of Multiple Byproducts 1. Presence of other nucleophilic functional groups in the substrate. 2. Reaction temperature is too high, leading to decomposition.1. If possible, protect other sensitive functional groups before the debenzylation reaction. 2. Optimize the reaction temperature; in some cases, running the reaction at a lower temperature for a longer period can improve selectivity.
Difficulty in Product Isolation/Purification 1. The product (secondary amine hydrochloride) is soluble in the reaction mixture. 2. Formation of emulsions during aqueous workup.1. After methanolysis, concentrate the solution and try triturating with a non-polar solvent (e.g., diethyl ether, hexanes) to induce precipitation of the hydrochloride salt. 2. Break emulsions by adding brine or by filtering the mixture through a pad of Celite.

Data Presentation

Table 1: Effect of Solvent on ACE-Cl Debenzylation Yield

Solvent for Carbamate FormationTemperature (°C)Typical Reaction Time (h)Typical Yield (%)
1,2-Dichloroethane (DCE)Reflux1 - 485 - 95
Dichloromethane (DCM)Reflux2 - 680 - 90
TolueneReflux1 - 485 - 95
AcetonitrileReflux2 - 675 - 85

Yields are approximate and can vary depending on the substrate.

Table 2: Effect of Reaction Temperature on Carbamate Formation

Substrate TypeRecommended TemperatureExpected Outcome
Unhindered N-benzyl aminesRoom Temperature to RefluxReaction is typically efficient at room temperature but may be accelerated by heating.
Sterically Hindered N-benzyl aminesRefluxHigher temperatures are often necessary to overcome steric hindrance and drive the reaction to completion.

Experimental Protocols

Detailed Protocol for the Debenzylation of N-Benzylpiperidine

  • Carbamate Formation:

    • To a solution of N-benzylpiperidine (1.0 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M) under a nitrogen atmosphere, add this compound (1.1 eq) dropwise at 0 °C.

    • After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Carbamate Cleavage:

    • To the crude 1-chloroethyl carbamate intermediate, add methanol (0.2 M).

    • Heat the solution to reflux and stir for 1-2 hours. Monitor the cleavage by TLC.

    • Upon completion, cool the mixture to room temperature. The piperidine (B6355638) hydrochloride may precipitate.

    • If precipitation occurs, collect the solid by filtration and wash with cold diethyl ether.

    • If no precipitate forms, remove the methanol under reduced pressure. The resulting solid can be recrystallized from a suitable solvent system (e.g., methanol/diethyl ether) to afford pure piperidine hydrochloride.

Visualizations

reaction_mechanism cluster_step1 Step 1: Carbamate Formation cluster_step2 Step 2: Carbamate Cleavage N_Benzyl_Amine N-Benzyl Amine (R₂N-Bn) Quaternary_Salt Quaternary Ammonium Salt (Intermediate) N_Benzyl_Amine->Quaternary_Salt + ACE-Cl ACE_Cl ACE-Cl (ClCO₂CH(Cl)CH₃) Carbamate 1-Chloroethyl Carbamate (R₂NCO₂CH(Cl)CH₃) Quaternary_Salt->Carbamate Benzyl_Chloride Benzyl Chloride (BnCl) Quaternary_Salt->Benzyl_Chloride Carbamate_Cleavage 1-Chloroethyl Carbamate Secondary_Amine Secondary Amine HCl (R₂NH·HCl) Carbamate_Cleavage->Secondary_Amine + MeOH, Δ CO2 CO₂ Carbamate_Cleavage->CO2 Chloroethane CH₃CH₂Cl Carbamate_Cleavage->Chloroethane Methanol Methanol (MeOH)

Caption: Reaction mechanism of ACE-Cl mediated debenzylation.

experimental_workflow Start Start: N-Benzyl Amine Step1 1. Add ACE-Cl in Anhydrous Solvent (e.g., DCE) Start->Step1 Step2 2. Heat to Reflux (Monitor by TLC) Step1->Step2 Step3 3. Evaporate Solvent Step2->Step3 Intermediate Crude Carbamate Intermediate Step3->Intermediate Step4 4. Add Methanol Intermediate->Step4 Step5 5. Heat to Reflux (Monitor by TLC) Step4->Step5 Step6 6. Isolate Product Step5->Step6 Purification 7. Purify (Recrystallization or Chromatography) Step6->Purification End End: Secondary Amine HCl Purification->End troubleshooting_guide Start Low Yield? Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Yes Byproducts Significant Byproducts? Start->Byproducts No Check_Reagent Check ACE-Cl Quality (Use Fresh Reagent) Incomplete_Reaction->Check_Reagent Yes Optimize_Conditions Optimize Reaction Conditions: - Increase Temperature - Increase Reaction Time - Use Excess ACE-Cl Incomplete_Reaction->Optimize_Conditions No Optimize_Workup Optimize Workup: - Ensure Complete Carbamate Cleavage - Proper Extraction/Precipitation Byproducts->Optimize_Workup No Protect_Groups Consider Protecting Other Functional Groups Byproducts->Protect_Groups Yes Check_Reagent->Optimize_Conditions Optimize_Conditions->Optimize_Workup Purify Purify by Chromatography or Recrystallization Optimize_Workup->Purify Protect_Groups->Purify

References

1-Chloroethyl chloroformate reaction workup and quenching procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-chloroethyl chloroformate (CECF).

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound (CECF) in organic synthesis?

A1: this compound is a highly effective reagent for the N-dealkylation of tertiary amines to produce secondary amines.[1] This transformation is crucial in the synthesis of various pharmaceutical compounds and drug metabolites.[1][2] The reaction proceeds through a carbamate (B1207046) intermediate, which is subsequently cleaved to yield the desired secondary amine.[1][2]

Q2: What are the key steps in a typical N-dealkylation reaction using CECF?

A2: The process involves two main steps:

  • Carbamate Formation: The tertiary amine is reacted with CECF, typically in an aprotic solvent like 1,2-dichloroethane (B1671644) (DCE), to form a 1-chloroethyl carbamate intermediate.[3]

  • Carbamate Cleavage: The intermediate carbamate is then cleaved, most commonly by refluxing in methanol (B129727), to yield the secondary amine, usually as its hydrochloride salt.[2]

Q3: What are the main safety precautions to consider when working with CECF?

A3: CECF is a hazardous substance and requires strict safety protocols. It is flammable, toxic if inhaled, and causes severe skin burns and eye damage.[4] Key precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ensuring all glassware is dry, as CECF is moisture-sensitive.[2]

  • Having a quenching agent readily available in case of spills.

Q4: How should I properly quench excess this compound in my reaction?

A4: Excess CECF can be quenched by the slow addition of a nucleophilic reagent. Common quenching agents include:

  • Methanol: Reacts with CECF to form a stable carbonate.

  • Water: Hydrolyzes CECF to hydrochloric acid, carbon dioxide, and acetaldehyde. This reaction can be vigorous.

  • Aqueous base (e.g., sodium bicarbonate solution): Neutralizes the HCl produced during hydrolysis. This should be done cautiously due to gas evolution.

Q5: What are the typical byproducts of an N-dealkylation reaction with CECF?

A5: Besides the desired secondary amine, the main byproducts are methyl chloride and carbon dioxide, which are formed during the methanolysis of the carbamate intermediate.[1] Incomplete reactions can leave unreacted starting amine and carbamate intermediate. Side reactions can potentially lead to the formation of ethylidene-containing compounds or other chlorinated species, depending on the reaction conditions and the substrate.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no conversion of the tertiary amine 1. Inactive CECF due to moisture exposure.2. Insufficient reaction temperature or time.3. Steric hindrance around the nitrogen atom.1. Use a fresh bottle of CECF or redistill the reagent.2. Increase the reaction temperature (refluxing in a solvent like 1,2-dichloroethane is common) and monitor the reaction by TLC or LC-MS.[3]3. For sterically hindered amines, prolonged reaction times or higher temperatures may be necessary.
Incomplete cleavage of the carbamate intermediate 1. Insufficient time or temperature during methanolysis.2. The carbamate is particularly stable.1. Ensure the methanolysis is carried out at reflux for an adequate period (several hours is typical).[5]2. If methanolysis is ineffective, consider using alternative methods for carbamate cleavage, such as treatment with a stronger acid or a different nucleophile.
Formation of an emulsion during aqueous workup 1. The presence of the amine product, which can act as a surfactant.2. Use of chlorinated solvents like dichloromethane (B109758).[6]3. Presence of fine solid particulates.[6]1. Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer (salting out).[7][8]2. Add a small amount of a different organic solvent to alter the properties of the organic phase.[8]3. Filter the entire mixture through a pad of Celite.[6]4. Centrifuge the mixture to break the emulsion.[8]
Low yield of the final secondary amine product 1. Product loss during the aqueous workup, especially if the amine salt is water-soluble.2. Degradation of the product under the workup conditions.1. After basifying the aqueous layer, ensure complete extraction of the free amine with an organic solvent. Perform multiple extractions.2. Avoid overly harsh acidic or basic conditions during the workup.
Unexpected byproducts observed by LC-MS or NMR 1. Side reactions involving the 1-chloroethyl group.2. Reaction of CECF with other functional groups in the starting material.1. Optimize reaction conditions (e.g., temperature, reaction time) to minimize side reactions.2. If the starting material contains other nucleophilic groups (e.g., alcohols, phenols), they may need to be protected prior to the reaction with CECF.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the N-dealkylation of tertiary amines using this compound.

Substrate Reaction Time (Carbamate Formation) Reaction Temperature Cleavage Conditions Overall Yield Reference
N-EthylpiperidineNot specifiedEthylene ChlorideMethanol, 50°CHigh[2]
O-AcetyltropineNot specifiedNot specifiedNot specified97%[2]
6-AcetylcodeineNot specifiedNot specifiedNot specified97%[2]
Alcaftadine1-2 hReflux (DCE)Methanol, 65-70°C57.9%[3]
Macrocarpine A72 h90°C (DCE)Methanol, reflux, 6 h90% (based on recovered starting material)[5]

Experimental Protocols

Protocol 1: General Procedure for N-Dealkylation of a Tertiary Amine
  • Carbamate Formation:

    • Dissolve the tertiary amine (1 equivalent) in an anhydrous aprotic solvent (e.g., 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C.

    • Slowly add this compound (1.1-1.5 equivalents).

    • Allow the reaction mixture to warm to room temperature and then heat to reflux.

    • Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Quenching and Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly add methanol to quench any unreacted CECF.

    • Remove the solvent under reduced pressure.

  • Carbamate Cleavage:

    • Add methanol to the residue.

    • Heat the solution at reflux for 1-6 hours, monitoring the disappearance of the carbamate intermediate by TLC or LC-MS.[5]

    • Remove the methanol under reduced pressure to yield the crude secondary amine hydrochloride salt.

  • Isolation of the Free Amine:

    • Dissolve the crude salt in water.

    • Basify the aqueous solution to a pH > 10 with a suitable base (e.g., 1M NaOH or saturated NaHCO₃).

    • Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified secondary amine.

Protocol 2: Troubleshooting Emulsions during Workup

If an emulsion forms during the extraction of the free amine (Step 4 above):

  • Salting Out: Add a significant volume of saturated aqueous sodium chloride (brine) to the separatory funnel, gently swirl, and allow the layers to separate.[7][8]

  • Filtration: If salting out fails, filter the entire emulsified mixture through a pad of Celite in a Büchner funnel. Collect the filtrate and return it to the separatory funnel. The layers should now be separated.[6]

  • Solvent Addition: As a last resort, add a small amount of a different organic solvent (e.g., THF) to the separatory funnel, which may help to break the emulsion.

Visualizations

experimental_workflow cluster_carbamate_formation Carbamate Formation cluster_workup Quenching and Cleavage cluster_isolation Product Isolation start Tertiary Amine in Anhydrous Solvent add_cecf Add CECF at 0°C start->add_cecf reflux Reflux and Monitor add_cecf->reflux quench Quench with Methanol reflux->quench concentrate1 Concentrate quench->concentrate1 add_methanol Add Methanol concentrate1->add_methanol reflux_methanol Reflux add_methanol->reflux_methanol concentrate2 Concentrate to get Crude Salt reflux_methanol->concentrate2 dissolve Dissolve in Water concentrate2->dissolve basify Basify (pH > 10) dissolve->basify extract Extract with Organic Solvent basify->extract dry_concentrate Dry and Concentrate extract->dry_concentrate product Purified Secondary Amine dry_concentrate->product

Caption: Experimental workflow for the N-dealkylation of tertiary amines using CECF.

troubleshooting_emulsion start Emulsion Forms During Extraction decision1 Try Salting Out with Brine start->decision1 solution1 Layers Separate decision1->solution1 Yes decision2 Filter Through Celite decision1->decision2 No end Proceed with Workup solution1->end solution2 Layers Separate in Filtrate decision2->solution2 Yes decision3 Add a Different Solvent (e.g., THF) decision2->decision3 No solution2->end solution3 Emulsion Breaks decision3->solution3 Yes solution3->end

Caption: Troubleshooting flowchart for managing emulsions during aqueous workup.

References

Troubleshooting incomplete N-dealkylation with 1-Chloroethyl chloroformate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-chloroethyl chloroformate (ACE-Cl) for the N-dealkylation of tertiary amines.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the N-dealkylation of tertiary amines using this compound.

Q1: My N-dealkylation reaction is incomplete, and I observe a significant amount of starting material. What are the potential causes and solutions?

A1: Incomplete conversion is a common issue and can stem from several factors:

  • Insufficient Reagent: The stoichiometry of ACE-Cl to the tertiary amine is critical. While a 1:1 molar ratio is theoretically sufficient, a slight excess of ACE-Cl (1.1-1.2 equivalents) is often used to drive the reaction to completion.

  • Low Reaction Temperature: The formation of the intermediate carbamate (B1207046) can be slow at lower temperatures. The reaction is often performed at reflux in a suitable solvent like 1,2-dichloroethane (B1671644) (DCE).[1] Consider gradually increasing the temperature, but be mindful of potential side reactions.

  • Short Reaction Time: The reaction time can vary significantly depending on the substrate. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time. Some reactions may require several hours to reach completion.[1][2]

  • Moisture Contamination: this compound is highly sensitive to moisture. The presence of water in the solvent or on the glassware will quench the reagent, leading to lower yields. Ensure all glassware is oven-dried and use anhydrous solvents.

Q2: The yield of my desired secondary amine is low after the methanolysis/hydrolysis step. What could be the problem?

A2: Low yields after the cleavage of the carbamate intermediate can be due to:

  • Incomplete Carbamate Formation: If the initial reaction with ACE-Cl was incomplete, the final yield will naturally be low. Ensure the first step has gone to completion before proceeding.

  • Incomplete Hydrolysis/Methanolysis: The cleavage of the 1-chloroethyl carbamate requires sufficient time and temperature. Refluxing in methanol (B129727) is a common and effective method.[3] Ensure the methanolysis is carried out for an adequate duration (e.g., 1-2 hours) to ensure complete cleavage.

  • Side Reactions During Hydrolysis: While methanolysis is generally clean, alternative hydrolysis conditions using water/THF can also be employed.[2] However, harsh conditions could potentially lead to degradation of the desired product, especially if other sensitive functional groups are present.

  • Product Loss During Workup: The secondary amine product is often isolated as a hydrochloride salt.[2][3] Ensure the workup procedure is optimized to minimize product loss. This may involve careful pH adjustment and extraction with an appropriate solvent.

Q3: I am observing the formation of unexpected side products. What are they and how can I avoid them?

A3: Side product formation can be minimized by careful control of reaction conditions.

  • Over-alkylation: While less common, it is possible for the newly formed secondary amine to react with any remaining alkylating agents in the mixture. Ensuring complete consumption of the ACE-Cl and prompt workup after the reaction can mitigate this.

  • Elimination Products: In some cases, particularly with sterically hindered amines, base-catalyzed elimination can occur with ACE-Cl.[2] Using a non-nucleophilic proton scavenger like proton sponge (1,8-bis(dimethylamino)naphthalene) instead of a traditional base can sometimes prevent this.

  • Reaction with Other Functional Groups: While ACE-Cl is relatively selective for tertiary amines, it can react with other nucleophilic functional groups like alcohols and phenols, especially at elevated temperatures. If your substrate contains such groups, they may need to be protected prior to the N-dealkylation reaction.

Q4: How do I choose the appropriate solvent and temperature for my reaction?

A4: The choice of solvent and temperature is substrate-dependent.

  • Solvents: Anhydrous chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (B109758) (DCM) are commonly used for the carbamate formation step.[2][4] These solvents are inert to the reagent and can facilitate the reaction at a range of temperatures.

  • Temperature: The initial reaction with the tertiary amine is often started at a low temperature (e.g., 0 °C) to control the initial exotherm, and then gradually warmed to room temperature or refluxed to drive the reaction to completion.[1][4] The subsequent methanolysis step is typically carried out at the reflux temperature of methanol.[1]

Quantitative Data Summary

The following table summarizes various reaction conditions for the N-dealkylation of different tertiary amines using this compound, along with the reported yields.

Tertiary AmineReagent (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
N,N-DimethylbenzylamineACE-Cl (1.0)1,2-DichloroethaneReflux291.5[4]
N-MethylmorpholineACE-Cl (1.0)1,2-DichloroethaneReflux296[4]
N-EthylpiperidineACE-ClEthylene Chloride50-High[3]
Triethylamine1-Chloroethyl chlorothionoformateDichloromethaneReflux12-[2]
TropineACE-Cl (3.0)1,2-DichloroethaneReflux493[4]
N,N-DimethylanilineACE-Cl (1.0)1,2-DichloroethaneReflux30Low[4]
A complex alkaloidACE-Cl (excess)1,2-Dichloroethane9072-[1]

Experimental Protocols

General Procedure for N-Dealkylation of a Tertiary Amine using this compound

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the tertiary amine (1.0 equivalent).

  • Solvent Addition: Dissolve the tertiary amine in an appropriate anhydrous solvent (e.g., 1,2-dichloroethane).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add this compound (1.1-1.2 equivalents) dropwise to the stirred solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Carbamate Cleavage: To the resulting residue, add methanol and heat the mixture to reflux for 1-2 hours to cleave the carbamate intermediate.

  • Workup and Isolation: After cooling, the solvent can be removed in vacuo. The resulting hydrochloride salt of the secondary amine can be purified by recrystallization or other appropriate chromatographic techniques. Alternatively, the residue can be dissolved in an appropriate solvent and washed with a mild base (e.g., saturated sodium bicarbonate solution) to obtain the free secondary amine, which can then be extracted and purified.

Visualizations

Below are diagrams illustrating the key processes and logic involved in N-dealkylation with this compound.

N_Dealkylation_Mechanism cluster_step1 Step 1: Carbamate Formation cluster_step2 Step 2: Carbamate Cleavage tertiary_amine Tertiary Amine (R3N) quaternary_salt Quaternary Ammonium Salt Intermediate tertiary_amine->quaternary_salt + ACE-Cl ace_cl This compound (ACE-Cl) carbamate 1-Chloroethyl Carbamate Intermediate quaternary_salt->carbamate Rearrangement alkyl_chloride Alkyl Chloride (R-Cl) quaternary_salt->alkyl_chloride carbamate_cleavage 1-Chloroethyl Carbamate Intermediate secondary_amine Secondary Amine (R2NH) carbamate_cleavage->secondary_amine + MeOH, Reflux methanol Methanol (MeOH) co2 CO2 ethyl_chloride CH3Cl

Caption: Mechanism of N-dealkylation with ACE-Cl.

N_Dealkylation_Workflow start Start: Tertiary Amine setup Dissolve in Anhydrous Solvent (e.g., DCE) start->setup cool Cool to 0 °C setup->cool add_ace_cl Add this compound cool->add_ace_cl reflux Warm to RT and Reflux add_ace_cl->reflux monitor Monitor by TLC/LC-MS reflux->monitor monitor->reflux Incomplete remove_solvent Remove Solvent in vacuo monitor->remove_solvent Reaction Complete add_methanol Add Methanol remove_solvent->add_methanol reflux_methanol Reflux to Cleave Carbamate add_methanol->reflux_methanol workup Workup and Purification reflux_methanol->workup product Isolated Secondary Amine workup->product

Caption: Experimental workflow for N-dealkylation.

Troubleshooting_Tree start Incomplete N-Dealkylation check_sm Starting Material Remaining? start->check_sm check_yield Low Yield After Methanolysis? check_sm->check_yield No sm_yes Yes check_sm->sm_yes side_products Side Products Observed? check_sm->side_products No yield_yes Yes check_yield->yield_yes end Successful Dealkylation check_yield->end No check_reagent Check ACE-Cl Stoichiometry (Use 1.1-1.2 eq.) sm_yes->check_reagent check_temp Increase Reaction Temperature sm_yes->check_temp check_time Increase Reaction Time sm_yes->check_time check_moisture Ensure Anhydrous Conditions sm_yes->check_moisture check_carbamate Confirm Complete Carbamate Formation (TLC/LC-MS) yield_yes->check_carbamate check_hydrolysis Ensure Complete Methanolysis (Increase Reflux Time) yield_yes->check_hydrolysis check_workup Optimize Workup Procedure yield_yes->check_workup sp_yes Yes side_products->sp_yes side_products->end No check_overalkylation Prompt Workup sp_yes->check_overalkylation check_elimination Use Non-nucleophilic Base sp_yes->check_elimination check_fg Protect Other Functional Groups sp_yes->check_fg

Caption: Troubleshooting decision tree.

References

Stability and storage of 1-Chloroethyl chloroformate in the lab

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 1-Chloroethyl chloroformate (ACE-Cl).

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the stability and purity of this compound, it should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][2][3] The recommended storage temperature is between 2-8°C.[4][5] The container should be kept tightly closed and preferably under an inert gas atmosphere to prevent exposure to moisture.[1][4]

Q2: How stable is this compound at room temperature?

A2: this compound is stable at room temperature when stored in a tightly sealed container under normal handling and storage conditions.[6] However, prolonged storage at ambient temperatures is not recommended due to its sensitivity to moisture and potential for slow degradation.

Q3: What are the known incompatibilities of this compound?

A3: this compound is incompatible with several classes of substances, including:

  • Water[1][7]

  • Alcohols[1][2]

  • Amines[2][4]

  • Strong bases[1][2]

  • Oxidizing agents[1][2] Contact with these materials can lead to vigorous reactions and decomposition.

Q4: What are the primary decomposition products of this compound?

A4: Upon contact with water, this compound hydrolyzes to form hydrochloric acid, carbon dioxide, and acetaldehyde.[8] In the event of a fire, hazardous decomposition products include carbon oxides (CO, CO2) and hydrogen chloride gas.[4][9][10]

Q5: What is the shelf life of this compound?

A5: While some suppliers state that the product is stable under recommended storage conditions, a specific shelf life is often not provided due to its reactivity.[5][8] It is recommended to visually inspect the material for any discoloration or the presence of precipitates before use. For prolonged storage, it is advisable to re-analyze the material to confirm its purity.[8]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Reagent appears cloudy or has a yellow tint. Exposure to moisture leading to hydrolysis and decomposition.Discard the reagent as it is likely contaminated and its purity compromised. Ensure future storage is in a tightly sealed container with a desiccant or under an inert atmosphere.
Poor or inconsistent reaction yields. Degradation of the this compound due to improper storage or handling.Verify the purity of the reagent using a suitable analytical method (e.g., GC, NMR). If the purity is below the required specification, use a fresh bottle of the reagent.
Pressure buildup in the storage bottle. Decomposition of the reagent, leading to the evolution of gases such as CO2 and HCl.[1]Vent the container carefully in a well-ventilated fume hood. If the pressure buildup is significant, the reagent may have undergone substantial decomposition and should be disposed of according to safety protocols.
Formation of a precipitate in the reagent bottle. Polymerization or reaction with contaminants.Do not use the reagent. Dispose of the material following your institution's hazardous waste disposal procedures.

Data Summary

Storage and Stability Data
ParameterValueReferences
Recommended Storage Temperature 2-8°C[4][5]
Flash Point 40.5°C (104.9°F) - closed cup[1][5]
Boiling Point 118-119°C[5][6]
Melting Point -65°C[6]
Density 1.325 g/mL at 25°C[1][5]
Moisture Sensitivity Highly sensitive; reacts with water.[1][4][9][10]
Incompatible Materials Water, alcohols, amines, strong bases, oxidizing agents.[1][2][4][9]
Hazardous Decomposition Products Carbon monoxide, carbon dioxide, hydrogen chloride gas.[4][9][10]

Experimental Protocols

Protocol 1: Visual Inspection of this compound

  • Objective: To qualitatively assess the condition of the stored reagent.

  • Procedure:

    • Before opening, carefully observe the reagent bottle for any signs of pressure buildup.

    • In a well-ventilated fume hood, briefly open the container.

    • Observe the liquid's appearance. It should be a clear, colorless liquid.[6]

    • Note any discoloration (e.g., yellowing), cloudiness, or the presence of any solid precipitate.

  • Interpretation: Any deviation from a clear, colorless liquid may indicate decomposition or contamination, and the reagent should not be used for sensitive applications.

Protocol 2: Purity Assessment by Gas Chromatography (GC)

  • Objective: To quantitatively determine the purity of this compound.

  • Methodology:

    • Column: A non-polar capillary column (e.g., DB-1 or equivalent).

    • Injector Temperature: 200°C.

    • Detector (FID) Temperature: 250°C.

    • Oven Program: Start at 50°C for 2 minutes, then ramp to 150°C at 10°C/min.

    • Carrier Gas: Helium or Nitrogen.

    • Sample Preparation: Prepare a dilute solution of this compound in a dry, inert solvent (e.g., anhydrous dichloromethane).

  • Procedure:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

    • Run the analysis using the specified temperature program.

    • Identify the peak corresponding to this compound based on its retention time (determined using a fresh, high-purity standard).

    • Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.

  • Interpretation: Compare the calculated purity to the required specifications for your experiment. A significant presence of impurity peaks may indicate degradation.

Visualizations

Decomposition_Pathway ACE 1-Chloroethyl chloroformate Products Decomposition Products ACE->Products + H₂O H2O Water (H₂O) HCl Hydrochloric Acid (HCl) Products->HCl CO2 Carbon Dioxide (CO₂) Products->CO2 Acetaldehyde Acetaldehyde (CH₃CHO) Products->Acetaldehyde

Caption: Hydrolytic decomposition of this compound.

References

How to avoid emulsion during 1-Chloroethyl chloroformate reaction workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the workup of reactions involving 1-Chloroethyl chloroformate (CECF or ACE-Cl), with a specific focus on preventing and resolving emulsion formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of emulsion during the workup of a this compound (CECF) reaction?

A1: Emulsions during the workup of CECF reactions, particularly in the context of N-dealkylation of tertiary amines, can arise from several factors:

  • Formation of Fine Particulates: The quenching process and subsequent pH adjustment can lead to the precipitation of fine, insoluble salts or byproducts that stabilize emulsions.[1]

  • Presence of Amphiphilic Molecules: Unreacted starting materials, intermediates like the 1-chloroethyl carbamate (B1207046), or byproducts from side reactions can possess surfactant-like properties, reducing the interfacial tension between the organic and aqueous layers.[2]

  • Vigorous Agitation: Excessive shaking of the separatory funnel increases the surface area between the two immiscible phases, promoting the formation of a stable emulsion.[2]

  • High pH: In the case of N-dealkylation, the desired secondary amine product can itself act as a surfactant, especially at a pH where it is partially protonated. Adjusting the pH to be sufficiently basic can mitigate this.

Q2: What is the general two-step procedure for the N-dealkylation of a tertiary amine using CECF?

A2: The N-dealkylation of tertiary amines using CECF is typically a two-step process:

  • Carbamate Formation: The tertiary amine is reacted with this compound, usually in an inert solvent like 1,2-dichloroethane (B1671644) (DCE), to form an intermediate 1-chloroethyl carbamate.[3][4]

  • Carbamate Cleavage: The crude carbamate is then cleaved to yield the secondary amine, most commonly by refluxing in methanol (B129727).[3][4] This step is followed by an aqueous workup to isolate the desired product.

Q3: At what pH should I perform the aqueous workup after the carbamate cleavage?

A3: Following the cleavage of the 1-chloroethyl carbamate in methanol, it is common practice to perform the aqueous workup under basic conditions. Adjusting the pH to approximately 8 with a base like 1N NaOH is a frequently cited method.[3] This ensures that the secondary amine product is in its free base form, which is more soluble in the organic solvent and less likely to contribute to emulsion formation.

Q4: Can the 1-chloroethyl carbamate intermediate be sensitive to pH?

A4: Yes, carbamates can exhibit varying stability depending on the pH. While generally stable under neutral conditions, they can be hydrolyzed under strongly acidic or basic conditions. Preliminary studies on some carbamates have shown stability in the pH range of 2-12.[5] However, for the specific 1-chloroethyl carbamates, the cleavage is intentionally induced, for instance by refluxing in a protic solvent like methanol.[3][4] During the workup, it is crucial to control the pH to ensure the stability of the desired product and avoid unwanted side reactions.

Troubleshooting Guide: Emulsion Formation

Persistent emulsions during the workup of your CECF reaction can be a significant challenge, leading to product loss and purification difficulties. This guide provides a systematic approach to both prevent and break emulsions.

Proactive Strategies to Prevent Emulsions

It is generally easier to prevent an emulsion from forming than to break one that has already formed.[2]

StrategyDescriptionConsiderations
Gentle Mixing Instead of vigorous shaking, gently swirl or invert the separatory funnel multiple times to allow for extraction with minimal agitation.[2]This may require a longer extraction time to achieve the same efficiency as vigorous shaking.
Solvent Evaporation Prior to Workup Before adding the aqueous solution, remove the reaction solvent (e.g., 1,2-dichloroethane) under reduced pressure. Redissolve the residue in the extraction solvent.[6]This is a highly effective method to avoid emulsions caused by the reaction mixture itself.
Pre-neutralization/Acidification For reactions in chlorinated solvents, adjusting the pH of the reaction mixture before the aqueous wash can help. This can be done by adding a mild acid or base.[1]The pH sensitivity of your product and intermediates must be considered to avoid degradation.
Use of Brine Conduct aqueous washes with a saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous layer helps to force the separation of the organic and aqueous phases.[2]This is a simple and widely applicable technique.
Reactive Strategies to Break Emulsions

If an emulsion has already formed, the following techniques can be employed to facilitate phase separation.

MethodDescriptionEfficacy & Notes
Patience and Gentle Agitation Allow the separatory funnel to stand undisturbed for an extended period. Gentle swirling or tapping can sometimes encourage the layers to separate.Often the simplest and first method to try.
"Salting Out" Add solid sodium chloride or a saturated brine solution to the separatory funnel and gently mix. This increases the polarity of the aqueous phase.[6]A very common and often effective technique.
Filtration through Celite® Filter the entire emulsified mixture through a pad of Celite®. This physically removes fine solid particles that may be stabilizing the emulsion.[1]Highly effective for emulsions caused by suspended solids. The filtrate should separate into two clear layers.
Centrifugation Centrifuging the emulsion can force the denser phase to the bottom and break the emulsion.Very effective, especially for small to moderate volumes, but requires access to a centrifuge.
Addition of a Different Organic Solvent Adding a small amount of a different organic solvent can alter the overall properties of the organic phase and help to break the emulsion.[2]The choice of solvent should be miscible with the current organic phase but immiscible with the aqueous phase.
Temperature Change Gently warming or cooling the separatory funnel can sometimes help to break an emulsion by altering the viscosities and solubilities of the components.Use caution with heating to avoid pressure buildup and decomposition of the product.

Experimental Protocols

Detailed Workup Protocol for N-Dealkylation of a Tertiary Amine using CECF

This protocol integrates best practices to minimize emulsion formation during the workup.

  • Carbamate Formation and Cleavage:

    • Following the reaction of the tertiary amine with this compound in a solvent such as 1,2-dichloroethane, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.[3]

    • Add distilled methanol to the residue and heat the solution to reflux for the time determined necessary for complete carbamate cleavage (typically monitored by TLC or LC-MS).[3]

  • Aqueous Workup:

    • After cooling the methanolic solution to room temperature, remove the methanol under reduced pressure.

    • Dissolve the residue in an appropriate organic extraction solvent (e.g., ethyl acetate, dichloromethane).

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of deionized water.

    • Crucial Step for Emulsion Prevention: Adjust the pH of the aqueous layer to ~8 by the dropwise addition of a cold 1N NaOH solution while gently swirling.[3]

    • Separate the organic layer.

    • Wash the organic layer with brine (saturated NaCl solution).[2]

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude secondary amine.

Visualizing the Workflow

Logical Flowchart for Troubleshooting Emulsion Formation

Emulsion_Troubleshooting start Emulsion Forms During Workup patience Allow to Stand (15-30 min) Gentle Swirling start->patience salt Add Saturated Brine or Solid NaCl ('Salting Out') patience->salt If not resolved success Phases Separate patience->success celite Filter through Celite® Pad salt->celite If not resolved salt->success centrifuge Centrifuge the Mixture celite->centrifuge If not resolved celite->success solvent Add a Different Organic Solvent centrifuge->solvent If not resolved centrifuge->success temp Gently Warm or Cool solvent->temp If not resolved solvent->success temp->success failure Emulsion Persists temp->failure

Caption: A step-by-step guide to resolving emulsions encountered during reaction workup.

Experimental Workflow for CECF N-Dealkylation and Workup

CECF_Workflow cluster_reaction Reaction Phase cluster_cleavage Cleavage Phase cluster_workup Aqueous Workup Phase start Tertiary Amine + CECF in 1,2-DCE carbamate Formation of 1-Chloroethyl Carbamate Intermediate start->carbamate solvent_evap1 Solvent Evaporation (remove DCE) carbamate->solvent_evap1 reflux Reflux in Methanol solvent_evap1->reflux solvent_evap2 Solvent Evaporation (remove Methanol) reflux->solvent_evap2 redissolve Redissolve in Extraction Solvent solvent_evap2->redissolve ph_adjust Aqueous Wash & pH Adjustment (pH ~8 with 1N NaOH) redissolve->ph_adjust brine_wash Wash with Brine ph_adjust->brine_wash dry_conc Dry and Concentrate brine_wash->dry_conc product Crude Secondary Amine dry_conc->product

Caption: The experimental workflow for N-dealkylation using CECF, from reaction to workup.

References

Validation & Comparative

A Comparative Guide to N-Dealkylation: 1-Chloroethyl Chloroformate vs. Vinyl Chloroformate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective removal of N-alkyl groups from tertiary amines is a critical transformation in synthetic organic chemistry, particularly in the modification of natural products and the synthesis of drug metabolites. Among the various reagents developed for this purpose, 1-chloroethyl chloroformate (ACE-Cl) and vinyl chloroformate (VCF) have emerged as powerful and widely used options. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the most appropriate reagent for their specific needs.

At a Glance: Key Performance Differences

FeatureThis compound (ACE-Cl)Vinyl Chloroformate (VCF)
Cost Generally more economical[1]Typically more expensive
Carbamate (B1207046) Intermediate Stability Less stable, readily cleavedMore stable, requires specific conditions for cleavage
Cleavage Conditions Mild; typically refluxing in methanol[1]Often requires acidic conditions for hydrolysis[1]
Byproducts of Cleavage Methyl chloride, carbon dioxide, and the secondary amine hydrochlorideAcetaldehyde and carbon dioxide
Final Product Form Directly yields the hydrochloride salt of the secondary amine[1]Yields the free secondary amine, requiring a separate step for salt formation if desired
Handling Moisture-sensitive, corrosiveMoisture-sensitive, corrosive, and a lachrymator

Performance in N-Dealkylation: A Data-Driven Comparison

The choice between ACE-Cl and VCF often depends on the specific substrate and desired outcome. The following tables summarize reported yields for the N-dealkylation of various tertiary amines, providing a quantitative basis for comparison.

N-Demethylation of Alkaloids
SubstrateReagentYield (%)Reference
O-AcetyltropineACE-Cl97[1]
6-AcetylcodeineACE-Cl97[1]
TropineACE-Cl80[2]
CodeineACE-Cl89 (as norcodeine)
ThebaineACE-Cl85 (as northebaine)
N-EthylpiperidineVCF90 (carbamate yield)[1]
3,14-DiacetyloxymorphoneVCF95[1]
N-Dealkylation of Other Tertiary Amines
SubstrateReagentYield (%)Reference
N-EthylpiperidineACE-ClHigh (not quantified)[1]
CitalopramACE-Cl87[1]
PromazineACE-ClHigh (not quantified)[1]
ClomipramineACE-ClHigh (not quantified)[1]
OrphenadrineACE-ClHigh (not quantified)[1]
ErythromycinACE-ClHigh (not quantified)[1]
N,N-DimethylanilineACE-Cl-
LidocaineVCF-
Duloxetine2,2,2-Trichloroethyl chloroformate82[1]

Reaction Mechanisms and Experimental Workflow

The N-dealkylation process with both reagents proceeds through the formation of a carbamate intermediate, which is subsequently cleaved to yield the secondary amine.

Signaling Pathways

N_Dealkylation_Mechanisms cluster_ace This compound (ACE-Cl) Pathway cluster_vcf Vinyl Chloroformate (VCF) Pathway Ace_Start Tertiary Amine (R3N) Ace_Intermediate α-Chloroethylcarbamate Intermediate Ace_Start->Ace_Intermediate Reaction Ace_Reagent ACE-Cl Ace_Product Secondary Amine HCl (R2NH·HCl) Ace_Intermediate->Ace_Product Cleavage Ace_Byproducts Methyl Chloride + CO2 Ace_Intermediate->Ace_Byproducts Decomposition Ace_Cleavage Methanolysis (reflux) Vcf_Start Tertiary Amine (R3N) Vcf_Intermediate Vinyl Carbamate Intermediate Vcf_Start->Vcf_Intermediate Reaction Vcf_Reagent VCF Vcf_Product Secondary Amine (R2NH) Vcf_Intermediate->Vcf_Product Cleavage Vcf_Byproducts Acetaldehyde + CO2 Vcf_Intermediate->Vcf_Byproducts Decomposition Vcf_Cleavage Acid Hydrolysis

Caption: Reaction pathways for N-dealkylation using ACE-Cl and VCF.

Experimental Workflow

Experimental_Workflow Start Dissolve Tertiary Amine in an Anhydrous Solvent Add_Reagent Add Chloroformate Reagent (ACE-Cl or VCF) Start->Add_Reagent Reaction Stir at Appropriate Temperature (e.g., 0°C to reflux) Add_Reagent->Reaction Monitor Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitor Cleavage Cleavage of Carbamate Intermediate Monitor->Cleavage Upon Completion Workup Aqueous Workup and Extraction Cleavage->Workup Purification Purification of Secondary Amine (Crystallization/Chromatography) Workup->Purification End Characterization of Final Product Purification->End

References

A Comparative Guide to N-Dealkylation: 1-Chloroethyl Chloroformate vs. Cyanogen Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-dealkylation of tertiary amines to their corresponding secondary amines is a fundamental transformation in organic synthesis, particularly crucial in medicinal chemistry for synthesizing drug metabolites and modifying the pharmacological profile of lead compounds.[1][2][3] For decades, the von Braun reaction, utilizing the highly reactive cyanogen (B1215507) bromide (CNBr), was a primary method.[4][5] However, the landscape has shifted significantly with the introduction of α-chloroalkyl chloroformates, most notably 1-chloroethyl chloroformate (ACE-Cl), which offers a milder, often more selective, and generally safer alternative.[6][7]

This guide provides an objective, data-driven comparison of these two prominent reagents, detailing their mechanisms, performance, experimental protocols, and safety considerations to aid researchers in selecting the optimal method for their synthetic needs.

Mechanism of Action

The pathways for N-dealkylation differ significantly between the two reagents, which directly impacts reaction conditions and workup procedures.

This compound (ACE-Cl): A Two-Step Process

The reaction with ACE-Cl proceeds through two distinct, mild steps:

  • Carbamate (B1207046) Formation: The tertiary amine attacks the carbonyl carbon of ACE-Cl, displacing the chloride and forming a quaternary ammonium (B1175870) salt. This intermediate rapidly rearranges to a stable 1-chloroethyl carbamate, releasing ethyl chloride.

  • Carbamate Cleavage: The resulting carbamate is readily cleaved under mild solvolytic conditions, typically by warming in methanol (B129727), to yield the desired secondary amine hydrochloride, along with methyl carbonate and chloroethane (B1197429) as byproducts.[8] A key advantage of this method is that the cleavage is often clean and avoids the harsh acidic or basic conditions required for CNBr.[8]

ACE_Cl_Mechanism cluster_reactants Step 1: Carbamate Formation cluster_products1 cluster_reactants2 Step 2: Carbamate Cleavage cluster_products2 R3N R₂N-R' (Tertiary Amine) Intermediate [R₂N⁺(R')-CO₂CH(Cl)CH₃]Cl⁻ (Quaternary Intermediate) R3N->Intermediate + ACE_Cl ClCO₂CH(Cl)CH₃ (ACE-Cl) Carbamate R₂N-CO₂CH(Cl)CH₃ (1-Chloroethyl Carbamate) Intermediate->Carbamate Rearrangement AlkylHalide R'-Cl Carbamate_input R₂N-CO₂CH(Cl)CH₃ Methanol CH₃OH (Methanol) SecondaryAmine R₂NH₂⁺Cl⁻ (Secondary Amine HCl) Carbamate_input->Methanol + Heat (Δ) Byproducts CH₃OCO₂CH₃ + CH₃CH₂Cl

Caption: Mechanism of N-dealkylation using ACE-Cl.

Cyanogen Bromide (CNBr): The von Braun Reaction

The classic von Braun reaction is a more direct but often harsher method.[6][9]

  • Quaternary Salt Formation: The tertiary amine acts as a nucleophile, attacking the cyanogen bromide and displacing the bromide ion to form an N-cyano quaternary ammonium bromide salt.[6][10][11]

  • Alkyl Group Cleavage: The bromide ion then acts as a nucleophile in an Sₙ2 reaction, attacking one of the N-alkyl groups. This cleaves the C-N bond, yielding a disubstituted cyanamide (B42294) and an alkyl bromide.[6][10]

  • Hydrolysis/Reduction: The resulting cyanamide is a stable intermediate that requires a separate, often vigorous, step of acidic/basic hydrolysis or reduction (e.g., with LiAlH₄) to liberate the final secondary amine.[3][8]

CNBr_Mechanism cluster_reactants Step 1 & 2: Cyanamide Formation cluster_products1 cluster_reactants2 Step 3: Cleavage cluster_products2 R3N R₂N-R' (Tertiary Amine) Intermediate [R₂N⁺(R')-C≡N]Br⁻ (Quaternary Intermediate) R3N->Intermediate + CNBr Br-C≡N (Cyanogen Bromide) Cyanamide R₂N-C≡N (Disubstituted Cyanamide) Intermediate->Cyanamide Sₙ2 attack by Br⁻ AlkylBromide R'-Br Cyanamide_input R₂N-C≡N Reagent H₃O⁺ or OH⁻ or [H] SecondaryAmine R₂NH (Secondary Amine) Cyanamide_input->Reagent +

Caption: Mechanism of the von Braun N-dealkylation using CNBr.

Performance and Data Comparison

The choice between ACE-Cl and CNBr often comes down to a trade-off between reactivity, selectivity, and the functional group tolerance of the substrate.

FeatureThis compound (ACE-Cl)Cyanogen Bromide (CNBr)
Typical Yields Generally high to excellent (75-97%).[8]Moderate to good (can be variable); highly substrate-dependent.
Substrate Scope Broad; effective for aliphatic, benzylic, and complex amines, including many alkaloids.[8]Broad; widely used for alkaloids and other tertiary amines. Phenolic groups may require protection.[8]
Selectivity Excellent. Preferentially cleaves N-benzyl and N-allyl groups over N-methyl or other N-alkyl groups.[7][12]Good, but can be less selective. Generally cleaves smaller alkyl groups (e.g., methyl) but can cause ring-opening in some cyclic amines.[4]
Reaction Conditions Step 1: 0°C to reflux (often in CH₂Cl₂ or DCE).[13][14] Step 2: Mild solvolysis (e.g., reflux in methanol).[8]Step 1: Inert solvent (e.g., CHCl₃, ether) at room temperature or reflux.[8] Step 2: Harsh hydrolysis (strong acid/base) or reduction (LiAlH₄).[8]
Byproducts Volatile and relatively benign (e.g., methyl carbonate, ethyl chloride).Alkyl bromide and salts from hydrolysis/reduction.
Key Advantage Mild, two-step, one-pot procedure with easy cleavage of the carbamate intermediate. High functional group tolerance.[8]A classic, powerful reagent for robust substrates. The von Braun reaction is well-established.[4][6]
Key Disadvantage Highly toxic and corrosive reagent.Extremely toxic; reacts with moisture/acid to produce HCN gas.[15][16] The final cleavage step requires harsh conditions.

Experimental Protocols

Below are representative protocols for the N-demethylation of a generic tertiary amine. Warning: These reactions must be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE).

General Experimental Workflow

The overall process for both methods involves reaction, workup, and purification, but the specific steps for intermediate cleavage differ significantly.

Workflow cluster_ace ACE-Cl Method cluster_cnbr CNBr Method Start Tertiary Amine (Substrate) ACE_Reaction React with ACE-Cl in inert solvent (e.g., DCE) Start->ACE_Reaction CNBr_Reaction React with CNBr in inert solvent (e.g., CHCl₃) Start->CNBr_Reaction Evaporate_ACE Evaporate Solvent ACE_Reaction->Evaporate_ACE Methanolysis Add Methanol and Reflux Evaporate_ACE->Methanolysis Workup_ACE Aqueous Workup & Extraction Methanolysis->Workup_ACE End Purified Secondary Amine Workup_ACE->End Isolate_Cyanamide Isolate Cyanamide Intermediate CNBr_Reaction->Isolate_Cyanamide Hydrolysis Harsh Hydrolysis (e.g., reflux in aq. HCl) Isolate_Cyanamide->Hydrolysis Workup_CNBr Basify, Extract & Purify Hydrolysis->Workup_CNBr Workup_CNBr->End

Caption: Comparative experimental workflow for N-dealkylation.

Protocol 1: N-Dealkylation using this compound

This protocol is adapted from the N-demethylation of various alkaloids.[8][14]

  • Reaction Setup: To a solution of the tertiary amine (1.0 eq) in anhydrous 1,2-dichloroethane (B1671644) (DCE) under an inert atmosphere (N₂ or Ar), add proton sponge (2,6-di-tert-butylpyridine, 1.1 eq). Cool the mixture to 0°C in an ice bath.

  • Reagent Addition: Add this compound (1.2 eq) dropwise to the stirred solution over 15 minutes, ensuring the temperature remains below 5°C.

  • Carbamate Formation: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Solvent Removal: Cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • Carbamate Cleavage: Add anhydrous methanol to the residue and heat the solution to reflux for 1-2 hours. The cleavage of the carbamate can be monitored by TLC or LC-MS.

  • Workup and Isolation: Evaporate the methanol under reduced pressure. Dissolve the residue in water and wash with an organic solvent (e.g., ether or ethyl acetate) to remove non-polar byproducts. The aqueous layer, containing the secondary amine hydrochloride salt, can then be basified (e.g., with NaOH or NH₄OH) and extracted with an appropriate organic solvent (e.g., CH₂Cl₂) to yield the free secondary amine.

  • Purification: The crude product can be purified by column chromatography or crystallization.

Protocol 2: N-Dealkylation using Cyanogen Bromide (von Braun Reaction)

This protocol is a generalized procedure for the von Braun reaction.[4][8]

  • Reaction Setup: Dissolve the tertiary amine (1.0 eq) in a dry, inert solvent such as anhydrous chloroform (B151607) or benzene (B151609) under an inert atmosphere.

  • Reagent Addition: Add a solution of cyanogen bromide (1.1 eq) in the same solvent dropwise to the amine solution at room temperature. Caution: CNBr is extremely toxic and sublimes readily.

  • Cyanamide Formation: Stir the reaction mixture at room temperature or gentle reflux. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material (typically 4-24 hours).

  • Workup and Isolation of Cyanamide: Upon completion, wash the reaction mixture with water, dilute acid, and brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-cyanamide. This intermediate is often purified by chromatography before proceeding.

  • Cyanamide Cleavage (Hydrolysis): Add the purified cyanamide to a solution of concentrated aqueous acid (e.g., 6M HCl or 48% HBr) and heat to reflux for 8-16 hours.

  • Isolation: Cool the reaction mixture, make it basic with a strong base (e.g., NaOH pellets or concentrated NH₄OH) while cooling in an ice bath, and extract the liberated secondary amine with an organic solvent.

  • Purification: Dry the combined organic extracts, concentrate, and purify the product by distillation, crystallization, or column chromatography.

Safety and Handling

Both reagents are hazardous and require stringent safety precautions.

This compound (ACE-Cl)

  • Hazards: Fatal if inhaled, causes severe skin and eye burns, flammable liquid and vapor.[17][18] Reacts with water and alcohols.[19][20]

  • Handling: Must be handled in a chemical fume hood. Wear a full set of PPE, including a lab coat, chemical splash goggles, a face shield, and appropriate gloves (e.g., butyl rubber or laminate).[17][18][19] Keep away from heat, sparks, and open flames.[21] Store in a cool, dry, well-ventilated area, away from moisture and incompatible materials like alcohols and bases.[19]

Cyanogen Bromide (CNBr)

  • Hazards: Extremely toxic if swallowed, inhaled, or in contact with skin.[22] Corrosive.[15] Crucially, it reacts with moisture and acids to release highly toxic and flammable hydrogen cyanide (HCN) gas. [15][16][23] Can polymerize explosively upon storage.[23]

  • Handling: Work must be conducted in a high-performance chemical fume hood. Double-gloving is recommended.[15][16] An emergency HCN antidote kit should be available. Avoid all contact with acids and water.[16][23] Store in a tightly sealed container under an inert atmosphere, in a cool, dry, locked, and well-ventilated poison cabinet, away from incompatible substances.[15][23]

Conclusion: Making the Right Choice

For modern synthetic applications, This compound (ACE-Cl) is overwhelmingly the reagent of choice for N-dealkylation . Its primary advantages are the mild conditions required for both carbamate formation and cleavage, high yields, excellent selectivity, and greater functional group tolerance.[8] The byproducts are volatile and the workup is generally straightforward. While ACE-Cl is itself a hazardous material, it avoids the extreme toxicity and handling issues associated with cyanogen bromide, particularly the risk of generating HCN gas.

Cyanogen bromide remains a historically significant and potent reagent. It may still be considered for robust substrates where other methods have failed or for specific applications where its unique reactivity is required. However, its extreme toxicity, the harsh conditions needed for the final hydrolysis step, and its lower selectivity make it a less desirable option for the routine dealkylation of complex and sensitive molecules in a drug discovery or development setting.

References

Navigating Amine Debenzylation: A Guide to Alternatives for 1-Chloroethyl Chloroformate

Author: BenchChem Technical Support Team. Date: December 2025

The removal of a benzyl (B1604629) (Bn) protecting group from an amine is a critical transformation in the synthesis of pharmaceuticals and complex organic molecules. While 1-chloroethyl chloroformate (ACE-Cl) is a well-established reagent for this purpose, its use can be limited by factors such as substrate sensitivity and the generation of chlorinated byproducts.[1][2] This guide provides a comparative overview of viable alternatives, focusing on catalytic hydrogenation methods, and furnishes experimental data and protocols to aid researchers in selecting the optimal conditions for their specific needs.

The primary alternatives to ACE-Cl for N-debenzylation revolve around catalytic hydrogenation.[3] This approach is lauded for its clean reaction profiles and high efficiency.[4] Catalytic hydrogenation can be performed in two main ways: direct hydrogenation using hydrogen gas (H₂) or catalytic transfer hydrogenation (CTH), which utilizes a hydrogen donor molecule in situ.[4]

Comparative Performance of Debenzylation Reagents

The selection of a debenzylation method is highly dependent on the substrate and the presence of other functional groups. The following table summarizes the performance of common catalytic hydrogenation systems as alternatives to chemical cleavage reagents.

Reagent/SystemHydrogen SourceCatalystTypical ConditionsYield (%)Key Advantages & Disadvantages
ACE-Cl N/A (Chemical Cleavage)N/ADichloroethane, refluxSubstrate-dependentAdvantages: Effective for many tertiary amines.[1] Disadvantages: Harsh conditions, chlorinated byproducts, not suitable for all substrates.[2]
Direct Hydrogenation H₂ gas (balloon or pressure)10% Pd/C or 20% Pd(OH)₂/CEtOH, RT to 60 °C, 1 atm to 575 psiTypically >90%Advantages: High efficiency, clean byproducts (toluene).[3][5] Disadvantages: Requires handling of flammable H₂ gas, catalyst can be pyrophoric.[6]
Catalytic Transfer Hydrogenation (CTH) Ammonium (B1175870) formate (B1220265) (HCO₂NH₄)10% Pd/CMethanol (B129727), reflux76-95%[7]Advantages: Avoids H₂ gas, neutral conditions, rapid reactions.[7][8] Disadvantages: Requires elevated temperatures, potential for side reactions with sensitive substrates.[6]
CTH Formic acid (HCO₂H)Pd/CVariesSubstrate-dependentAdvantages: Effective hydrogen donor. Disadvantages: Acidic conditions can form formate salts and may not be suitable for acid-sensitive molecules.[7][9]
CTH CyclohexenePd/CEthanol (B145695), Acetic Acid, 85 °CSubstrate-dependentAdvantages: Effective for some substrates. Disadvantages: Requires elevated temperatures and the presence of acid.[10]
Zinc Dust / Ammonium Formate Ammonium formate (HCO₂NH₄)Zinc DustMethanol, RTModerate to goodAdvantages: Utilizes a low-cost, non-pyrophoric metal catalyst.[6] Disadvantages: Longer reaction times compared to palladium-based systems.[6]
Visualizing Debenzylation Workflows

Understanding the general workflow of these alternatives is crucial for experimental planning. The following diagrams illustrate the key stages of the ACE-Cl method versus the more common catalytic hydrogenation approach.

cluster_0 ACE-Cl Debenzylation Pathway A Tertiary Benzylamine B Addition of ACE-Cl A->B Step 1 C Carbamate Intermediate Formation B->C Reaction D Methanolysis C->D Step 2 E Secondary Amine D->E Product

ACE-Cl two-step debenzylation workflow.

cluster_1 Catalytic Hydrogenation Workflow F N-Benzyl Amine + Catalyst (e.g., Pd/C) G Introduction of Hydrogen Source (H₂ or Donor) F->G Step 1 H Reaction Mixture (Stirring/Heating) G->H Step 2 I Filtration to Remove Catalyst H->I Workup J Secondary Amine + Toluene I->J Product

General workflow for catalytic debenzylation.

Detailed Experimental Protocols

Below are detailed procedures for two of the most common and effective catalytic hydrogenation methods.

Protocol 1: Direct Catalytic Hydrogenation using H₂/Pd-C

This protocol describes a standard procedure for the debenzylation of an N-benzyl amine using palladium on carbon (Pd/C) and hydrogen gas.[10]

Materials:

  • N-benzyl amine substrate (1 mmol)

  • 10% Palladium on carbon (Pd/C), 10 mol% (wet catalyst is safer to handle)

  • Ethanol (EtOH), 10 mL

  • Hydrogen (H₂) gas supply (typically a balloon)

  • Diatomaceous earth (e.g., Celite®)

Procedure:

  • Setup: Dissolve the N-benzyl amine substrate (1 mmol) in ethanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst (10 mol%) to the solution.[10]

  • Degassing: Seal the flask and degas the mixture by applying a vacuum and then backfilling with hydrogen gas. Repeat this process two to three times to ensure an inert atmosphere.[10]

  • Reaction: Leave the reaction mixture to stir vigorously at room temperature under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions).[10]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until all the starting material has been consumed.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter pad with additional ethanol to ensure all the product is collected.[4]

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude debenzylated amine, which can then be purified by standard methods if necessary.[10]

Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate/Pd-C

This method offers a convenient alternative to using flammable hydrogen gas and is performed under neutral conditions.[7][11]

Materials:

  • N-benzyl amine substrate (3 mmol)

  • 10% Palladium on carbon (Pd/C), equal weight to the substrate

  • Anhydrous ammonium formate (15 mmol)

  • Dry methanol (20 mL)

  • Chloroform (B151607)

  • Diatomaceous earth (e.g., Celite®)

Procedure:

  • Setup: To a stirred suspension of the N-benzyl compound (3 mmol) and an equal weight of 10% Pd/C in dry methanol (20 mL), add anhydrous ammonium formate (15 mmol) in a single portion under a nitrogen atmosphere.[7][11]

  • Reaction: Stir the resulting reaction mixture at reflux temperature.[7][11]

  • Monitoring: Monitor the reaction's progress by TLC. Reaction times are often very short, typically around 10 minutes.[7]

  • Filtration: After the reaction is complete, remove the catalyst by filtration through a pad of diatomaceous earth. Wash the pad with chloroform (20 mL).[7][11]

  • Concentration: Combine the organic filtrates and evaporate the solvent under reduced pressure to obtain the desired debenzylated amine.[7][11] This method often yields the free amine directly.[7]

Conclusion

Catalytic hydrogenation, in its direct and transfer forms, presents a powerful and versatile set of alternatives to ACE-Cl for the debenzylation of amines. Direct hydrogenation with H₂/Pd-C is highly efficient but requires specialized equipment for handling hydrogen gas safely.[4][6] Catalytic transfer hydrogenation, particularly with ammonium formate, provides a safer, often faster, and highly effective alternative that operates under neutral conditions, making it suitable for a wide range of substrates.[7][8] The choice of method will ultimately be guided by the specific requirements of the synthesis, including the substrate's functional group tolerance, reaction scale, and available laboratory equipment.

References

A Comparative Guide to the Efficacy of 1-Chloroethyl Chloroformate and Other Chloroformates in N-Dealkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective removal of alkyl groups from tertiary amines, a crucial transformation in organic synthesis and drug development, is often accomplished using chloroformate reagents. Among these, 1-Chloroethyl chloroformate (ACE-Cl) has emerged as a highly effective reagent, offering distinct advantages over other commonly used chloroformates. This guide provides an objective comparison of the performance of ACE-Cl with alternative chloroformates, supported by experimental data, detailed methodologies, and mechanistic diagrams to aid researchers in selecting the optimal reagent for their synthetic needs.

Executive Summary

This compound stands out for its ability to effect N-dealkylation under mild conditions, typically involving the formation of a carbamate (B1207046) intermediate that is readily cleaved by simple methanolysis.[1] This contrasts with older reagents like phenyl and ethyl chloroformate, which often require harsh basic conditions for carbamate cleavage, or 2,2,2-trichloroethyl chloroformate, which necessitates a reductive cleavage step. Vinyl chloroformate also offers a valuable alternative, with its carbamate intermediate being susceptible to mild acid-catalyzed cleavage. The choice of chloroformate significantly impacts reaction efficiency, substrate scope, and the overall synthetic strategy.

Data Presentation: A Comparative Analysis of Chloroformate Efficacy

The following tables summarize the performance of various chloroformates in the N-dealkylation of common substrates, highlighting reaction yields and conditions.

Table 1: N-Demethylation of Opioid Alkaloids

SubstrateChloroformate ReagentReaction ConditionsYield (%)Reference
MorphinePhenyl Chloroformate1. NaHCO₃, CHCl₃, reflux; 2. 50% aq. KOH44[1]
MorphinePhenyl Chloroformate1. KHCO₃, CHCl₃; 2. Hydrazine (B178648)84[1]
MorphineMethyl Chloroformate1. KHCO₃, CHCl₃; 2. Hydrazine74[1]
Morphine2,2,2-Trichloroethyl Chloroformate1. K₂CO₃, CHCl₃; 2. Zn, AcOH75[1]
CodeinePhenyl Chloroformate1. NaHCO₃, CHCl₃, reflux; 2. 50% aq. KOH44[1]
CodeinePhenyl Chloroformate1. KHCO₃, CHCl₃; 2. Hydrazine89[1]
CodeineMethyl Chloroformate1. KHCO₃, CHCl₃; 2. Hydrazine71[1]
6-AcetylcodeineThis compound1. 1,2-Dichloroethane (B1671644), reflux; 2. Methanol (B129727), reflux97[1]

Table 2: N-Dealkylation of Other Tertiary Amines

SubstrateChloroformate ReagentReaction ConditionsYield (%)Reference
N-EthylpiperidinePhenyl ChloroformateNot specified10-34[1]
N-EthylpiperidineEthyl ChloroformateNot specified10-34[1]
N-EthylpiperidineVinyl Chloroformate1. 1,2-Dichloroethane; 2. aq. HCl90 (carbamate)[1]
N-EthylpiperidineThis compound1. 1,2-Dichloroethane; 2. Methanol, 50°CHigh (not specified)[1]
O-AcetyltropineThis compound1. 1,2-Dichloroethane, reflux; 2. Methanol, reflux97[1]
Tropanes2,2,2-Trichloroethyl Chloroformate1. K₂CO₃, CHCl₃; 2. Zn, AcOH/MeOHNot specified[1]
Ergolines2,2,2-Trichloroethyl Chloroformate1. KHCO₃; 2. Zn, AcOH72 (isolated)[1]

Experimental Protocols

Detailed methodologies for the N-dealkylation of tertiary amines using various chloroformates are provided below. These protocols are representative and may require optimization for specific substrates.

N-Dealkylation using this compound (ACE-Cl)

This protocol is adapted from the N-demethylation of 6-acetylcodeine.

Materials:

  • Tertiary amine (e.g., 6-acetylcodeine)

  • This compound (ACE-Cl)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Methanol, anhydrous

  • Argon or Nitrogen atmosphere

Procedure:

  • To a solution of the tertiary amine in anhydrous 1,2-dichloroethane under an inert atmosphere, add this compound (typically 1.1 to 1.5 equivalents) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • To the resulting crude carbamate intermediate, add anhydrous methanol.

  • Heat the methanolic solution to reflux. Monitor the cleavage of the carbamate by TLC or LC-MS.

  • Upon completion, remove the methanol under reduced pressure.

  • The resulting product is the hydrochloride salt of the secondary amine. Further purification can be achieved by recrystallization or chromatography.

N-Dealkylation using Phenyl Chloroformate with Hydrazine Cleavage

This milder protocol avoids the use of strong bases for carbamate cleavage.

Materials:

  • Tertiary amine (e.g., Morphine)

  • Phenyl chloroformate

  • Potassium bicarbonate (KHCO₃)

  • Chloroform (CHCl₃), anhydrous

  • Hydrazine hydrate

  • Ethanol (B145695)

Procedure:

  • To a solution of the tertiary amine in anhydrous chloroform, add potassium bicarbonate (excess).

  • Add phenyl chloroformate (typically 1.1 to 1.5 equivalents) and stir the mixture at room temperature or gentle reflux. Monitor the reaction by TLC or LC-MS.

  • Once the carbamate formation is complete, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the crude carbamate in ethanol and add hydrazine hydrate.

  • Heat the solution to reflux and monitor the cleavage of the carbamate.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude secondary amine can be purified by standard techniques such as chromatography or crystallization.

N-Dealkylation using Vinyl Chloroformate

This method is particularly effective for the formation of the carbamate intermediate.

Materials:

  • Tertiary amine (e.g., N-Ethylpiperidine)

  • Vinyl chloroformate

  • 1,2-Dichloroethane (DCE), anhydrous

  • Aqueous Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the tertiary amine in anhydrous 1,2-dichloroethane.

  • Add vinyl chloroformate (typically 1.1 to 1.5 equivalents) and stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the formation of the vinyl carbamate by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • To the crude carbamate, add a solution of aqueous hydrochloric acid.

  • Stir the mixture at room temperature or with gentle heating to effect cleavage.

  • After the reaction is complete, the aqueous solution contains the hydrochloride salt of the secondary amine. The product can be isolated by evaporation of the solvent or by extraction after basification.

N-Dealkylation using 2,2,2-Trichloroethyl Chloroformate (Troc-Cl)

This protocol involves a reductive cleavage of the Troc-carbamate.

Materials:

  • Tertiary amine (e.g., a tropane (B1204802) alkaloid)

  • 2,2,2-Trichloroethyl chloroformate (Troc-Cl)

  • Potassium carbonate (K₂CO₃) or Potassium Bicarbonate (KHCO₃)

  • Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂), anhydrous

  • Zinc dust (Zn)

  • Acetic acid (AcOH) or Methanol (MeOH)

Procedure:

  • To a solution of the tertiary amine in an anhydrous chlorinated solvent, add the base (K₂CO₃ or KHCO₃).

  • Add Troc-Cl (typically 1.1 to 1.5 equivalents) and stir the mixture at room temperature.

  • Monitor the formation of the Troc-carbamate. Upon completion, filter the reaction mixture and concentrate the filtrate.

  • Dissolve the crude carbamate in acetic acid or methanol.

  • Add activated zinc dust in portions to the solution.

  • Stir the mixture at room temperature until the cleavage is complete.

  • Filter the reaction mixture to remove excess zinc and inorganic salts.

  • The filtrate containing the secondary amine can be worked up and purified by standard methods.

Mandatory Visualization

The following diagrams illustrate the key reaction pathways and workflows described in this guide.

N_Dealkylation_Workflow cluster_start Starting Material cluster_reagent Chloroformate Reagent cluster_intermediate Intermediate cluster_cleavage Cleavage cluster_product Product TertiaryAmine Tertiary Amine (R₃N) Carbamate Carbamate Intermediate (R₂NCOOR') TertiaryAmine->Carbamate Carbamate Formation Chloroformate Chloroformate (R'OCOCl) Chloroformate->Carbamate SecondaryAmine Secondary Amine (R₂NH) Carbamate->SecondaryAmine Carbamate Cleavage CleavageReagent Cleavage Reagent (e.g., MeOH, H⁺, Zn) CleavageReagent->SecondaryAmine ACE_Cl_Mechanism cluster_step1 Step 1: Nucleophilic Attack & Carbamate Formation cluster_step2 Step 2: Carbamate Cleavage (Methanolysis) R3N R₃N ACECl Cl-CH(CH₃)-O-C(=O)-Cl R3N->ACECl Nucleophilic attack QuatSalt [R₃N⁺-C(=O)-O-CH(CH₃)-Cl] Cl⁻ (Quaternary Ammonium Salt) ACECl->QuatSalt Carbamate R₂N-C(=O)-O-CH(CH₃)-Cl (Carbamate Intermediate) QuatSalt->Carbamate Elimination RCl R-Cl QuatSalt->RCl Carbamate2 R₂N-C(=O)-O-CH(CH₃)-Cl Intermediate [R₂N-C(=O)-O-CH(CH₃)-O⁺H(CH₃)] Cl⁻ Carbamate2->Intermediate MeOH CH₃OH MeOH->Intermediate Nucleophilic attack SecondaryAmine R₂NH₂⁺ Cl⁻ (Secondary Amine Salt) Intermediate->SecondaryAmine Fragmentation Byproducts CH₃O-C(=O)-O-CH(CH₃)-Cl Intermediate->Byproducts Chloroformate_Comparison cluster_chloroformates Chloroformate Reagents cluster_cleavage Cleavage Conditions Start Tertiary Amine ACE_Cl 1-Chloroethyl Chloroformate Start->ACE_Cl Phenyl_Cl Phenyl Chloroformate Start->Phenyl_Cl Vinyl_Cl Vinyl Chloroformate Start->Vinyl_Cl Troc_Cl 2,2,2-Trichloroethyl Chloroformate Start->Troc_Cl Methanolysis Mild (Methanolysis) ACE_Cl->Methanolysis Hydrazine_Base Harsh (Base) or Mild (Hydrazine) Phenyl_Cl->Hydrazine_Base Acid_Catalysis Mild (Acid-catalyzed) Vinyl_Cl->Acid_Catalysis Reduction Reductive (Zn/AcOH) Troc_Cl->Reduction Product Secondary Amine Methanolysis->Product Hydrazine_Base->Product Acid_Catalysis->Product Reduction->Product

References

A Comparative Guide to Amine Reactions: 1-Chloroethyl Chloroformate vs. Thiophosgene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic modification of amines is a cornerstone of molecular synthesis. Two reagents, 1-chloroethyl chloroformate (ACE-Cl) and thiophosgene (B130339) (CSCl₂), offer distinct pathways for amine functionalization. This guide provides an objective comparison of their performance, supported by experimental data, to aid in reagent selection for specific synthetic goals.

Introduction and Primary Applications

This compound (ACE-Cl) has become a reagent of choice for the N-dealkylation of tertiary amines, converting them into valuable secondary amines under mild conditions.[1] This transformation is critical in the synthesis of pharmaceuticals and complex molecules where preserving sensitive functional groups is paramount. The reaction proceeds through a stable carbamate (B1207046) intermediate that can be selectively cleaved.[2]

Thiophosgene , a sulfur analog of phosgene, is a powerful reagent primarily used to convert primary amines into isothiocyanates, which are versatile intermediates for creating thioureas, thiazoles, and other sulfur-containing heterocycles.[3][4][5] It also reacts with secondary and tertiary amines to yield thiocarbamyl chlorides and other ionic species, respectively.[4][6]

Reaction Mechanisms and Selectivity

The utility of each reagent is defined by its distinct reaction mechanism.

This compound: The reaction with a tertiary amine involves a two-step process. First, the amine attacks the chloroformate, leading to an unstable quaternary ammonium (B1175870) salt. This salt rapidly decomposes to form a 1-chloroethyl carbamate and an alkyl chloride.[1][2] The key advantage of ACE-Cl lies in the subsequent facile cleavage of this carbamate intermediate, typically by gentle heating in methanol (B129727) (methanolysis), to yield the secondary amine hydrochloride.[1] This process is highly selective, allowing for the removal of specific alkyl groups, often in preference to others.[2]

Thiophosgene: Thiophosgene's high electrophilicity at the carbon atom drives its reactions with the lone pair of electrons on nitrogen.[6]

  • Primary Amines: The reaction proceeds rapidly to form an isothiocyanate (R-N=C=S). This is the most common and efficient application of thiophosgene.[3][6]

  • Secondary Amines: The reaction yields thiocarbamyl chlorides.[4]

  • Tertiary Amines: The outcome depends on the amine's structure and the reaction conditions, potentially leading to ionic species or isothiocyanates if the amine is silylated.[6]

Thiophosgene generally exhibits higher reactivity than chloroformates. For instance, in a comparative study with N-ethylpiperidine, thiophosgene was found to react faster than the related 1-chloroethyl chlorothionoformate.[7][8]

Performance and Quantitative Data Comparison

The choice between ACE-Cl and thiophosgene often comes down to the desired transformation, required reaction conditions, and achievable yields.

FeatureThis compound (ACE-Cl)Thiophosgene (CSCl₂)
Primary Amine Reaction Not a primary application.Forms isothiocyanates. High yields (often >90%) are achievable.[9]
Secondary Amine Reaction Not a primary application.Forms thiocarbamyl chlorides.[4]
Tertiary Amine Reaction N-dealkylation to secondary amines.[2]Complex reactions, can form ionic species.[6] Used for dealkylation, followed by hydrolysis.[7][8]
Typical Solvents Dichloroethane, Dichloromethane (B109758), THF, Toluene.[10]Dioxane, THF, Chloroform.[1][6]
Reaction Temperature Typically low to moderate (-5°C to reflux).[10]Often performed at low temperatures (e.g., 10°C) to control reactivity.[7]
Byproducts Alkyl chlorides, CO₂, methyl chloroformate (from methanolysis).HCl, potentially carbon disulfide and H₂S upon hydrolysis.[3][4]
Key Advantage Mild conditions, high selectivity for N-dealkylation, easy carbamate cleavage.[1]High reactivity, efficient conversion of primary amines to isothiocyanates.[3][6]
Key Disadvantage Less reactive than thiophosgene. Primarily for dealkylation.Highly toxic and corrosive, requires stringent handling precautions.[4][5]

Table 1: Comparative Overview of Reagent Performance

Quantitative Yield Data
SubstrateReagentProductYield (%)Conditions
N-EthylpiperidineThiophosgenePiperidine (after hydrolysis)75%25°C, 20 minutes[7]
N,N-DimethylbenzylamineThis compoundN-MethylbenzylamineNot specified, preparative example.-5 to 0°C, then reflux in MeOH[10]
TropineThis compoundNortropineNot specified, preparative example.-5 to 0°C, then reflux in MeOH[10]
CinnamyldimethylamineThiophosgeneDimethylamine (after hydrolysis)90%Not specified[7]
Tropine AcetateThiophosgeneO-Acetylnortropine (after hydrolysis)83%Not specified[7]

Table 2: Selected Experimental Yields

Experimental Protocols

Protocol 1: N-Dealkylation of N,N-Dimethylaniline using this compound

This protocol is adapted from a general procedure for the N-dealkylation of tertiary amines.[10]

  • Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with this compound (1.0 eq.) and anhydrous 1,2-dichloroethane (B1671644) (approx. 5 mL per gram of chloroformate).

  • Reaction: The solution is cooled to a temperature between -5°C and 0°C using an ice-salt bath.

  • Amine Addition: A solution of freshly distilled N,N-dimethylaniline (1.0 eq.) in anhydrous 1,2-dichloroethane is added dropwise over 15-30 minutes, ensuring the internal temperature is maintained below 0°C.

  • Carbamate Formation: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for 1-2 hours. The formation of the carbamate intermediate can be monitored by TLC or GC-MS.

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

  • Cleavage: The crude carbamate residue is dissolved in methanol (approx. 10 mL per gram of initial amine).

  • Hydrolysis: The methanolic solution is heated to reflux for 1-2 hours. During this step, the carbamate cleaves to form the secondary amine hydrochloride.

  • Isolation: The methanol is removed under reduced pressure. The resulting solid residue is the hydrochloride salt of N-methylaniline, which can be further purified by recrystallization.

Protocol 2: Synthesis of Phenyl Isothiocyanate using Thiophosgene

This protocol describes a general method for converting a primary amine to an isothiocyanate.

  • Setup: A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet is charged with aniline (B41778) (1.0 eq.) and an inert solvent such as dichloromethane or chloroform.

  • Cooling: The solution is cooled to 0-5°C in an ice bath.

  • Base Addition: A base, such as triethylamine (B128534) (2.0-2.2 eq.) or calcium carbonate, is added to scavenge the HCl produced during the reaction.[6]

  • Thiophosgene Addition: A solution of thiophosgene (1.0-1.1 eq.) in the same solvent is added dropwise over 30-60 minutes. The temperature should be carefully controlled to prevent side reactions. Caution: Thiophosgene is highly toxic and must be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction: The mixture is stirred at low temperature for 1-3 hours after the addition is complete. The reaction progress is monitored by TLC.

  • Workup: The reaction mixture is filtered to remove the hydrochloride salt of the base. The filtrate is washed sequentially with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude phenyl isothiocyanate can be purified by vacuum distillation or column chromatography.

Mandatory Visualizations

Reaction Pathways and Workflows

Reaction_Pathway_ACE_Cl TertiaryAmine Tertiary Amine (R₂N-R') QuatSalt Quaternary Ammonium Salt [Intermediate] TertiaryAmine->QuatSalt Nucleophilic Attack ACE_Cl ACE-Cl ACE_Cl->QuatSalt Nucleophilic Attack Carbamate 1-Chloroethyl Carbamate QuatSalt->Carbamate Decomposition AlkylChloride Alkyl Chloride (R'-Cl) QuatSalt->AlkylChloride SecondaryAmine Secondary Amine HCl (R₂NH•HCl) Carbamate->SecondaryAmine Methanolysis (Cleavage) Methanol Methanol (CH₃OH)

Caption: Reaction pathway of this compound with a tertiary amine.

Reaction_Pathway_Thiophosgene PrimaryAmine Primary Amine (R-NH₂) Intermediate Thiocarbamoyl Chloride [Intermediate] PrimaryAmine->Intermediate Addition Thiophosgene Thiophosgene (CSCl₂) Thiophosgene->Intermediate Addition Isothiocyanate Isothiocyanate (R-N=C=S) Intermediate->Isothiocyanate Elimination HCl 2 HCl Intermediate->HCl

Caption: Reaction pathway of thiophosgene with a primary amine.

Experimental_Workflow Start Select Amine Substrate Setup Prepare Reaction Setup (Inert Atmosphere) Start->Setup Branch Choose Reagent Setup->Branch ACE_Cl_Path Add 1-Chloroethyl Chloroformate @ 0°C Branch->ACE_Cl_Path ACE-Cl Thio_Path Add Thiophosgene & Base @ 0°C Branch->Thio_Path Thiophosgene Monitor Monitor Reaction (TLC, GC-MS) ACE_Cl_Path->Monitor Thio_Path->Monitor Workup_ACE Solvent Evaporation & Methanolysis Monitor->Workup_ACE for ACE-Cl Workup_Thio Aqueous Workup & Filtration Monitor->Workup_Thio for Thio Purify Purify Product (Recrystallization/Distillation) Workup_ACE->Purify Workup_Thio->Purify Analyze Analyze Product (Yield, Purity, Structure) Purify->Analyze

Caption: Generalized experimental workflow for comparing amine reactions.

Logical_Comparison Goal Synthetic Goal? Dealkylation N-Dealkylation of Tertiary Amine? Goal->Dealkylation Isothiocyanate Isothiocyanate from Primary Amine? Dealkylation->Isothiocyanate No Use_ACE_Cl Use 1-Chloroethyl Chloroformate Dealkylation->Use_ACE_Cl  Yes Use_Thio Use Thiophosgene Isothiocyanate->Use_Thio  Yes Consider_Other Consider Alternative Reagents Isothiocyanate->Consider_Other No

References

A Researcher's Guide to Validating N-Dealkylated Products from 1-Chloroethyl Chloroformate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and organic synthesis, the N-dealkylation of tertiary amines is a critical transformation. 1-Chloroethyl chloroformate (ACE-Cl) has emerged as a widely used reagent for this purpose, prized for its efficiency and mild reaction conditions. However, rigorous structural validation of the resulting N-dealkylated product is paramount to ensure the integrity of research findings. This guide provides a comprehensive comparison of ACE-Cl with alternative reagents, supported by experimental data, and outlines detailed protocols for product validation.

Performance Comparison of N-Dealkylation Reagents

The efficacy of N-dealkylation reagents can be evaluated based on reaction yields, conditions, and substrate scope. While a direct comparison under identical conditions is ideal, the following tables summarize data from various studies to provide a comparative overview.

Table 1: Comparison of N-Dealkylation Reagents for Alkaloids

SubstrateReagentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
MorphinePhenyl ChloroformateKHCO₃ChloroformReflux-44[1]
CodeineEthyl ChloroformateKOHChloroformReflux-44[1]
MorphinePhenyl Chloroformate / HydrazineNaHCO₃ChloroformReflux-84[1]
CodeinePhenyl Chloroformate / HydrazineKHCO₃ChloroformReflux-89[1]
O-AcetyltropineThis compound-Ethylene Chloride80-97[2]
6-AcetylcodeineThis compound-Ethylene Chloride80-97[2]
OxycodoneThis compoundProton AcceptorDichloromethane (B109758)--High
ThebaineCyanogen (B1215507) Bromide----77[1]
Codeinone dimethyl ketalCyanogen Bromide----75[3]

Table 2: Comparison of Chloroformates for N-Dealkylation of N-Ethylpiperidine

ReagentSolventTemperature (°C)Carbamate (B1207046) Intermediate Yield (%)Reference
Ethyl ChloroformateEthylene Chloride8010-34[1]
Phenyl ChloroformateEthylene Chloride8010-34[1]
2,2,2-Trichloroethyl ChloroformateEthylene Chloride8010-34[1]
Vinyl ChloroformateEthylene Chloride8090[1]
This compoundEthylene Chloride80-[1]

As the data indicates, this compound and vinyl chloroformate often provide higher yields for the N-dealkylation of various substrates compared to older reagents like phenyl and ethyl chloroformate.[1][2] The von Braun reaction, using cyanogen bromide, is another classic method, but the toxicity of the reagent is a significant drawback.[1] Chlorothionoformates have been reported to be more reactive than their chloroformate counterparts.[4]

Experimental Protocols

Accurate structural validation of the N-dealkylated product relies on a combination of analytical techniques. Below are detailed protocols for the key experiments.

Protocol 1: General Procedure for N-Dealkylation using this compound
  • Reaction Setup: To a solution of the tertiary amine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.1-1.5 equivalents) dropwise at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Carbamate Decomposition: Once the formation of the 1-chloroethyl carbamate intermediate is complete, the solvent is removed under reduced pressure. The residue is then dissolved in methanol (B129727) and heated to reflux for 1-2 hours to effect the decomposition of the carbamate.

  • Work-up and Purification: After cooling, the solvent is evaporated. The resulting crude product, often the hydrochloride salt of the secondary amine, can be purified by recrystallization or column chromatography.

Protocol 2: Structural Validation by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Key signals to observe: The disappearance of the N-alkyl signal (e.g., N-CH₃ singlet) and the appearance of a new N-H signal (often a broad singlet). The chemical shifts of protons adjacent to the nitrogen will also be affected.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Key signals to observe: The disappearance of the carbon signal corresponding to the cleaved N-alkyl group. The chemical shifts of the carbon atoms in the vicinity of the nitrogen will also change.

  • 2D NMR (COSY, HSQC, HMBC): For complex molecules, two-dimensional NMR experiments can be employed to confirm the connectivity of the atoms in the N-dealkylated product.

Protocol 3: Molecular Weight Confirmation by Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for most N-dealkylated products. Chemical ionization (CI) can also be used.[5]

  • Mass Analysis:

    • Acquire a full scan mass spectrum to determine the molecular weight of the product. The observed molecular ion ([M+H]⁺ or [M-H]⁻) should correspond to the calculated mass of the N-dealkylated compound.

    • Tandem Mass Spectrometry (MS/MS): To further confirm the structure, select the molecular ion and subject it to collision-induced dissociation (CID). The resulting fragmentation pattern should be consistent with the proposed structure of the N-dealkylated product.

Visualizing the Process

To better understand the chemical transformation and experimental procedures, the following diagrams illustrate the key pathways and workflows.

N_Dealkylation_Mechanism Tertiary_Amine Tertiary Amine (R₃N) Carbamate_Intermediate 1-Chloroethyl Carbamate Intermediate Tertiary_Amine->Carbamate_Intermediate + ACE-Cl ACE_Cl This compound (ACE-Cl) Secondary_Amine_Salt Secondary Amine HCl Salt (R₂NH₂⁺Cl⁻) Carbamate_Intermediate->Secondary_Amine_Salt + Heat (e.g., in MeOH) Byproducts CO₂ + CH₃CHO Secondary_Amine_Salt->Byproducts Validation_Workflow Start N-Dealkylation Reaction Purification Purification (Recrystallization / Chromatography) Start->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (ESI-MS, MS/MS) Purification->MS Structure_Confirmation Structure Confirmed NMR->Structure_Confirmation Consistent Data Further_Analysis Further Analysis / Inconsistent Data NMR->Further_Analysis Inconsistent Data MS->Structure_Confirmation Consistent Data MS->Further_Analysis Inconsistent Data Reagent_Comparison cluster_chloroformates Chloroformates cluster_other Other Reagents ACE_Cl This compound (High Yield, Mild) Vinyl_CF Vinyl Chloroformate (High Yield) Phenyl_CF Phenyl Chloroformate (Lower Yield) Ethyl_CF Ethyl Chloroformate (Lower Yield) Thiono_CF Chlorothionoformates (More Reactive) CNBr Cyanogen Bromide (von Braun, Toxic)

References

Spectroscopic Analysis for Confirming 1-Chloroethyl Chloroformate Reaction Completion: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, ensuring a reaction has proceeded to completion is paramount for yield optimization, impurity profiling, and process control. 1-Chloroethyl chloroformate (ACE-Cl) is a widely utilized reagent, primarily for the N-dealkylation of tertiary amines to secondary amines.[1][2] This transformation is a critical step in the synthesis of many pharmaceutical compounds. Monitoring the reaction's progress and confirming its endpoint requires precise analytical techniques. This guide provides a comparative overview of spectroscopic methods used for this purpose, supported by experimental data and protocols.

The reaction with ACE-Cl is a two-step process: first, the tertiary amine reacts to form a 1-chloroethyl carbamate (B1207046) intermediate. This intermediate is then cleaved, typically via methanolysis, to yield the desired secondary amine.[1] Effective analytical monitoring must be able to distinguish the starting materials, the intermediate, and the final products.

Comparison of Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are the primary methods for monitoring the N-dealkylation reaction. Each technique offers distinct advantages by tracking changes in the molecular structure and functional groups of the compounds involved.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for quantitative analysis of reaction mixtures. By observing the disappearance of signals corresponding to the reactants and the appearance of new signals for the carbamate intermediate and the final secondary amine, one can accurately determine the extent of the reaction.

Key Spectroscopic Handles:

  • This compound (Reactant): The ¹H NMR spectrum shows a characteristic doublet around 1.85 ppm (CH₃) and a quartet around 6.44 ppm (-CHCl).[3]

  • Tertiary Amine (Reactant): Signals for the N-alkyl groups will shift significantly upon formation of the carbamate.

  • Carbamate Intermediate: The formation of the carbamate introduces new signals and causes a downfield shift in the protons adjacent to the nitrogen.

  • Secondary Amine (Product): The appearance of a signal for the N-H proton (which can be broad and its position variable) and the disappearance of the 1-chloroethyl group signals are key indicators of the final product formation.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for N-dealkylation

SpeciesFunctional GroupRepresentative Chemical Shift (ppm)Notes
This compound CH₃-CHCl~1.85 (doublet)Signal disappears as reaction proceeds.[3]
CH₃-CH Cl~6.44 (quartet)Signal disappears as reaction proceeds.[3]
Tertiary Amine (e.g., N-Methyl) N-CH₃~2.2 - 2.5Starting material signal that diminishes.
Carbamate Intermediate N-CH₃~2.8 - 3.2Downfield shift compared to the starting amine.
O-CH(Cl)CH₃~1.7 - 1.9Signals from the 1-chloroethyl group.
Secondary Amine N-HVariable (e.g., 1.0 - 4.0)Appears upon completion of the second step.

Note: Specific chemical shifts can vary based on the solvent and the specific structure of the amine.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is highly effective for monitoring the transformation of key functional groups. It is often faster than NMR and can be implemented using in-situ probes for real-time analysis. The most significant change occurs in the carbonyl (C=O) stretching region.

Key Spectroscopic Handles:

  • This compound (Reactant): A strong, characteristic carbonyl (C=O) absorption band is observed around 1780 cm⁻¹.[1][3]

  • Carbamate Intermediate: The formation of the carbamate results in a new carbonyl band at a lower frequency, typically in the 1700-1720 cm⁻¹ range.

  • Secondary Amine (Product): The appearance of an N-H stretching band (around 3300-3500 cm⁻¹) confirms the formation of the final product after the cleavage step.

Table 2: Key FT-IR Absorption Frequencies (cm⁻¹) for N-dealkylation

SpeciesFunctional GroupCharacteristic Absorption Band (cm⁻¹)Notes
This compound C=O (Chloroformate)~1780Strong, sharp peak that disappears.[1][3]
Carbamate Intermediate C=O (Carbamate)~1700 - 1720Appears as the chloroformate is consumed.
Secondary Amine N-H Stretch~3300 - 3500Appears upon completion of the final step.

Visualizing the Process

To better understand the reaction and the analytical workflow, the following diagrams illustrate the chemical pathway and the monitoring process.

reaction_pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products TertiaryAmine Tertiary Amine (R₃N) Carbamate 1-Chloroethyl Carbamate Intermediate TertiaryAmine->Carbamate + ACE-Cl ACECl 1-Chloroethyl Chloroformate ACECl->Carbamate SecondaryAmine Secondary Amine (R₂NH) Carbamate->SecondaryAmine + Methanol (Cleavage) Byproducts Byproducts (e.g., CH₃CHO, CO₂, HCl) Carbamate->Byproducts

Caption: N-dealkylation reaction pathway using ACE-Cl.

experimental_workflow cluster_setup Reaction Setup cluster_monitoring Spectroscopic Monitoring cluster_analysis Data Analysis & Decision Start Combine Tertiary Amine and Solvent AddReagent Add 1-Chloroethyl Chloroformate (t=0) Start->AddReagent Aliquot Withdraw Aliquot at Time (t) AddReagent->Aliquot Analysis Perform NMR and/or FT-IR Analysis Aliquot->Analysis Data Compare Spectra: - Disappearance of Reactants - Appearance of Products Analysis->Data Decision Reaction Complete? Data->Decision Workup Proceed to Workup & Cleavage Step Decision->Workup Yes Continue Continue Monitoring Decision->Continue No Continue->Aliquot

References

A Comparative Guide to Protecting Groups for Tertiary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in complex organic synthesis, the selective protection of tertiary amines is a critical consideration to prevent unwanted side reactions. This guide provides an objective comparison of common strategies for tertiary amine protection, including N-oxide formation, quaternization with a benzyl (B1604629) group, and borane (B79455) complexation. The performance of these methods is evaluated based on available experimental data for their introduction and removal.

Comparison of Protecting Group Strategies for Tertiary Amines

The selection of an appropriate protecting group for a tertiary amine depends on the specific requirements of the synthetic route, including the stability of the substrate to the protection and deprotection conditions. The following table summarizes the key features of the compared methods.

Protecting Group StrategyProtection Reagents & ConditionsDeprotection Reagents & ConditionsTypical Yields (Protection)Typical Yields (Deprotection)AdvantagesDisadvantages
N-Oxide m-CPBA, H₂O₂, or other oxidizing agentsPPh₃, PCl₃, NaBH₄, or catalytic hydrogenationGood to excellentGood to excellentMild protection conditions; can activate adjacent positions.N-oxides can be reactive; potential for side reactions during deprotection.
N-Benzyl (Quaternization) Benzyl bromide (BnBr)Catalytic Hydrogenolysis (H₂, Pd/C)Good to excellentGood to excellentStable protecting group; orthogonal to many other protecting groups.Deprotection requires hydrogenation setup; may not be suitable for molecules with other reducible functional groups.
Borane Complex BH₃·THF, BH₃·SMe₂Refluxing in protic solvents (e.g., MeOH) or acid treatmentGood to excellentGood to excellentProtects the lone pair, rendering the amine non-basic and non-nucleophilic.Borane reagents are sensitive to air and moisture; deprotection can sometimes be sluggish.

Experimental Protocols

Detailed methodologies for the key protection and deprotection strategies are provided below.

N-Oxide Formation and Deprotection

a) Protection: Oxidation to a Tertiary Amine N-Oxide

  • Reagents: meta-Chloroperoxybenzoic acid (m-CPBA)

  • Procedure: To a solution of the tertiary amine (1.0 equiv) in a suitable solvent such as dichloromethane (B109758) (DCM) or chloroform, add m-CPBA (1.1-1.5 equiv) portion-wise at 0 °C. The reaction mixture is typically stirred at 0 °C for 1-3 hours or until the starting material is consumed as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a reducing agent like sodium thiosulfate (B1220275) solution. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the tertiary amine N-oxide.[1]

b) Deprotection: Reduction of a Tertiary Amine N-Oxide

  • Reagents: Phenylboronic acid

  • Procedure: A solution of the tertiary amine N-oxide (1.0 equiv) and phenylboronic acid (1.2 equiv) in a suitable solvent like tetrahydrofuran (B95107) (THF) is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the corresponding tertiary amine. This method is notable for its mild, metal-free conditions and tolerance of various functional groups.[2]

N-Benzylation and Deprotection

a) Protection: Quaternization with Benzyl Bromide

  • Reagents: Benzyl bromide (BnBr)

  • Procedure: The tertiary amine (1.0 equiv) is dissolved in a polar solvent such as acetonitrile (B52724) or acetone. Benzyl bromide (1.0-1.2 equiv) is added, and the mixture is stirred at room temperature or heated to reflux. The reaction progress is monitored by TLC or LC-MS. The formation of a precipitate (the quaternary ammonium (B1175870) salt) often indicates reaction completion. The product can be isolated by filtration, washed with a non-polar solvent like diethyl ether, and dried. This reaction is known as the Menshutkin reaction.[3][4]

b) Deprotection: Catalytic Hydrogenolysis of the N-Benzyl Group

  • Reagents: Palladium on carbon (10% Pd/C), Hydrogen (H₂)

  • Procedure: The N-benzyl quaternary ammonium salt (1.0 equiv) is dissolved in a suitable solvent, typically methanol (B129727) or ethanol (B145695). A catalytic amount of 10% Pd/C (5-10 mol%) is added to the solution. The reaction vessel is purged with an inert gas and then placed under a hydrogen atmosphere (typically 1 atm, balloon pressure). The mixture is stirred vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS). The catalyst is then removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to give the deprotected tertiary amine.[5][6][7] The addition of an acid scavenger may be necessary in some cases to prevent catalyst poisoning by the product amine.[6]

Borane Complex Formation and Deprotection

a) Protection: Formation of a Tertiary Amine-Borane Complex

  • Reagents: Borane-tetrahydrofuran complex (BH₃·THF)

  • Procedure: To a solution of the tertiary amine (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), a solution of BH₃·THF (1.0 M in THF, 1.0-1.1 equiv) is added dropwise at 0 °C. The reaction is typically rapid and exothermic. After the addition is complete, the mixture is stirred for a short period (e.g., 30 minutes) at room temperature. The solvent is then removed under reduced pressure to yield the amine-borane complex, which can often be used in the next step without further purification.[8][9]

b) Deprotection: Cleavage of the Amine-Borane Complex

  • Procedure: The amine-borane complex is dissolved in a protic solvent such as methanol or ethanol and heated to reflux. The progress of the deprotection can be monitored by TLC or NMR spectroscopy. Alternatively, treatment with a suitable acid can also effect deprotection. Upon completion, the solvent is removed in vacuo, and the resulting tertiary amine can be purified by standard methods.

Visualizing the Protection Strategies

The following diagrams illustrate the general workflows and logical relationships of the described tertiary amine protection and deprotection strategies.

ProtectionDeprotectionWorkflow cluster_N_Oxide N-Oxide Formation cluster_Quaternization N-Benzylation cluster_Borane Borane Complexation TertiaryAmine1 Tertiary Amine Oxidation Oxidation (e.g., m-CPBA) TertiaryAmine1->Oxidation N_Oxide Tertiary Amine N-Oxide Oxidation->N_Oxide Reduction Reduction (e.g., PPh₃) N_Oxide->Reduction Reduction->TertiaryAmine1 TertiaryAmine2 Tertiary Amine Benzylation Benzylation (BnBr) TertiaryAmine2->Benzylation QuaternarySalt N-Benzyl Quaternary Ammonium Salt Benzylation->QuaternarySalt Hydrogenolysis Catalytic Hydrogenolysis (H₂, Pd/C) QuaternarySalt->Hydrogenolysis Hydrogenolysis->TertiaryAmine2 TertiaryAmine3 Tertiary Amine BoraneAddition Borane Addition (BH₃·THF) TertiaryAmine3->BoraneAddition BoraneComplex Amine-Borane Complex BoraneAddition->BoraneComplex Deprotection Deprotection (e.g., Reflux in MeOH) BoraneComplex->Deprotection Deprotection->TertiaryAmine3

Caption: General workflows for the protection and deprotection of tertiary amines.

SelectionLogic Start Select a Protecting Group for a Tertiary Amine StabilityCheck Substrate Stability? Start->StabilityCheck OrthogonalityCheck Orthogonality Needed? StabilityCheck->OrthogonalityCheck Stable ConsiderAlternative Consider Alternative Strategy StabilityCheck->ConsiderAlternative Unstable N_Oxide N-Oxide OrthogonalityCheck->N_Oxide No N_Benzyl N-Benzyl OrthogonalityCheck->N_Benzyl Yes Borane Borane Complex OrthogonalityCheck->Borane No

Caption: Decision logic for selecting a suitable tertiary amine protecting group.

References

A Comparative Guide to the Kinetics of 1-Chloroethyl Chloroformate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Chloroethyl chloroformate (CECF) is a versatile reagent widely employed in organic synthesis, most notably for the N-dealkylation of tertiary amines, a critical transformation in drug development and the synthesis of fine chemicals. Understanding the kinetics of its reactions is paramount for optimizing reaction conditions, maximizing yields, and ensuring process safety. This guide provides a comparative analysis of the kinetic studies of CECF reactions, offering insights into its reactivity compared to alternative reagents and detailing the experimental methodologies used to generate this data.

Performance Comparison: this compound vs. Alternatives

The primary application of this compound is the N-dealkylation of tertiary amines. This process involves the formation of a carbamate (B1207046) intermediate, which is subsequently cleaved to yield the secondary amine. The efficiency of this process is often compared with other chloroformates and alternative dealkylating agents.

Table 1: Comparison of Carbamate Intermediate Yields for the N-Dealkylation of N-Ethylpiperidine with Various Chloroformates [1][2]

Chloroformate ReagentCarbamate Yield (%)
This compound Not specified in the comparative study, but widely used for high-yield dealkylation.
Vinyl chloroformate90
Phenyl chloroformate10-34
Ethyl chloroformate10-34
2,2,2-Trichloroethyl chloroformate10-34

This data suggests that vinyl chloroformate can be more efficient in the initial carbamate formation step for N-ethylpiperidine compared to phenyl, ethyl, and 2,2,2-trichloroethyl chloroformates.[1][2] Although a direct yield comparison for this compound is not provided in this specific study, its widespread use is attributed to its high efficiency and the mild conditions required for the subsequent cleavage of the carbamate intermediate.[1]

Alternative reagents for N-dealkylation include other chloroformate esters, cyanogen (B1215507) bromide (von Braun reaction), and chlorothionoformates. Qualitative comparisons indicate that chlorothionoformates are generally more reactive than their chloroformate counterparts.[3][4][5] For instance, a study comparing the reaction of N-ethylpiperidine with thiophosgene (B130339) and 1-chloroethyl chlorothionoformate showed that thiophosgene reacted faster.[5]

The solvolysis of chloroformates, a reaction with solvent molecules, provides insights into their electrophilicity. For primary alkyl chloroformates like this compound, the reaction mechanism is predominantly a bimolecular addition-elimination pathway. However, in solvents with low nucleophilicity and high ionizing power, an ionization (SN1-type) mechanism can become significant.

Experimental Protocols

Detailed experimental protocols for determining the kinetics of this compound reactions with amines are not explicitly detailed in the literature. However, based on general methods for studying fast reactions and the aminolysis of other acyl halides, a suitable protocol can be designed.

Protocol: Kinetic Analysis of the Reaction of this compound with a Tertiary Amine using Stopped-Flow UV-Vis Spectroscopy

This method is suitable for monitoring fast reactions by rapidly mixing the reactants and observing the change in absorbance of a species over time.

1. Instrumentation:

  • Stopped-flow spectrophotometer equipped with a UV-Vis detector.

  • Thermostatted cell holder to maintain a constant reaction temperature.

  • Syringes for reactant delivery.

2. Reagents:

  • This compound (CECF) solution of known concentration in a dry, inert solvent (e.g., acetonitrile).

  • Tertiary amine solution of known concentration in the same solvent.

  • The solvent must be transparent in the UV-Vis region of interest.

3. Procedure:

  • Wavelength Selection: Identify a wavelength where either a reactant or a product has a significant and unique absorbance, allowing the reaction progress to be monitored. This may be the disappearance of the amine or the formation of the carbamate intermediate or a subsequent product.

  • Temperature Control: Set the desired reaction temperature in the thermostatted cell holder and allow the system to equilibrate.

  • Reactant Loading: Load the CECF solution into one syringe of the stopped-flow apparatus and the tertiary amine solution into the other.

  • Mixing and Data Acquisition: Rapidly inject the two solutions into the mixing chamber. The mixed solution flows into the observation cell, and the flow is abruptly stopped. The instrument immediately begins to record the change in absorbance at the selected wavelength as a function of time. Data is typically collected for several half-lives of the reaction.

  • Data Analysis: The absorbance versus time data is fitted to an appropriate kinetic model (e.g., pseudo-first-order if one reactant is in large excess) to determine the observed rate constant (kobs).

  • Determination of the Rate Law and Rate Constant: By varying the concentrations of the reactants and measuring the corresponding kobs values, the order of the reaction with respect to each reactant and the overall rate constant (k) can be determined.

Alternative Method: 1H NMR Spectroscopy

For slower reactions, 1H NMR spectroscopy can be used to monitor the disappearance of reactant signals and the appearance of product signals over time. Aliquots can be taken from the reaction mixture at specific time intervals, quenched, and then analyzed. Alternatively, the reaction can be monitored directly in the NMR tube if the reaction rate is suitable.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general reaction pathway for N-dealkylation by this compound and a typical experimental workflow for a kinetic study.

N_Dealkylation_Pathway cluster_step1 Step 1: Carbamate Formation cluster_step2 Step 2: Carbamate Cleavage Tertiary_Amine Tertiary Amine (R₃N) Intermediate Quaternary Ammonium Intermediate Tertiary_Amine->Intermediate + CECF CECF 1-Chloroethyl Chloroformate CECF->Intermediate Carbamate 1-Chloroethyl Carbamate Intermediate Intermediate->Carbamate Nucleophilic Attack Cleavage Cleavage (e.g., with Methanol) Carbamate->Cleavage Secondary_Amine Secondary Amine (R₂NH) Cleavage->Secondary_Amine Byproducts Byproducts Cleavage->Byproducts

N-Dealkylation of a tertiary amine using this compound.

Kinetic_Study_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prepare_Reactants Prepare Reactant Solutions (CECF and Amine) Select_Wavelength Select Analytical Wavelength (UV-Vis) Prepare_Reactants->Select_Wavelength Equilibrate Equilibrate Instrument to Reaction Temperature Select_Wavelength->Equilibrate Load_Syringes Load Reactants into Stopped-Flow Syringes Equilibrate->Load_Syringes Mix_Reactants Rapidly Mix Reactants Load_Syringes->Mix_Reactants Monitor_Absorbance Monitor Absorbance vs. Time Mix_Reactants->Monitor_Absorbance Plot_Data Plot Absorbance vs. Time Monitor_Absorbance->Plot_Data Fit_Model Fit Data to Kinetic Model (e.g., Pseudo-First-Order) Plot_Data->Fit_Model Determine_k Determine Rate Constant (k) Fit_Model->Determine_k

Experimental workflow for a stopped-flow kinetic study.

References

A Comparative Guide to 1-Chloroethyl Chloroformate and Its Alternatives in Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of reagents for functional group transformations is paramount to the success of a complex total synthesis. 1-Chloroethyl chloroformate (CEC) has emerged as a powerful tool, particularly for the N-dealkylation of tertiary amines, a crucial step in the synthesis of many pharmaceuticals and natural products. This guide provides a comprehensive comparison of CEC with its common alternatives, supported by experimental data, detailed protocols, and visual aids to inform reagent selection.

Performance Comparison: N-Demethylation of Alkaloids

The N-demethylation of alkaloids is a frequent challenge in the semi-synthesis of opioid receptor antagonists and other pharmacologically active molecules. This compound is often the reagent of choice for this transformation due to its high efficiency and relatively mild reaction conditions.[1] It offers advantages over traditional methods like the von Braun reaction, which utilizes the highly toxic cyanogen (B1215507) bromide.[2][3]

Below is a summary of quantitative data for the N-demethylation of representative alkaloids using CEC and its alternatives.

SubstrateReagentReaction ConditionsYield (%)Reference(s)
MorphineThis compound1) 1,2-dichloroethane (B1671644); 2) MeOH, heatHigh (not specified)[1][4]
MorphinePhenyl chloroformate1) NaHCO3; 2) Hydrazine (B178648)43-84[5][6]
MorphineMethyl chloroformate1) NaHCO3, CHCl3, reflux; 2) Hydrazine, MeOH, reflux74[5]
Morphine2,2,2-Trichloroethyl chloroformateNot specified75[5]
CodeineThis compound1) 1,2-dichloroethane; 2) MeOH, refluxHigh (not specified)[1]
CodeinePhenyl chloroformate1) NaHCO3; 2) Hydrazine44-89[5]
CodeineMethyl chloroformate1) NaHCO3, CHCl3, reflux; 2) Hydrazine, MeOH, reflux71[5][7]
OxycodoneThis compoundAprotic solvent (e.g., CH2Cl2), proton acceptorHigh (not specified)[8]
ThebaineCyanogen bromideNot specifiedNot specified[2]
ApomorphinePhenyl chloroformate1) Not specified; 2) Hydrazine81[5]
Ergot Alkaloids2,2,2-Trichloroethyl chloroformate1) KHCO3; 2) Zn, Acetic acid72 (isolated)[5]
N-EthylpiperidineThis compound1) Ethylene chloride; 2) MeOH, 50 °CHigh (not specified)[5]
N-EthylpiperidineVinyl chloroformateNot specified90 (carbamate)[5]

Reaction Mechanisms and Workflows

To provide a clearer understanding of the chemical transformations involved, the following diagrams illustrate the reaction mechanism of N-demethylation using this compound and a typical experimental workflow.

N_Demethylation_Mechanism cluster_step1 Step 1: Carbamate (B1207046) Formation cluster_step2 Step 2: Carbamate Decomposition TertiaryAmine R3N Intermediate [R3N+-CO2CH(Cl)CH3] Cl- TertiaryAmine->Intermediate + CEC CEC ClCO2CH(Cl)CH3 Carbamate R2NCO2CH(Cl)CH3 Intermediate->Carbamate AlkylHalide R-Cl Intermediate->AlkylHalide Carbamate_dec R2NCO2CH(Cl)CH3 SecondaryAmine R2NH Carbamate_dec->SecondaryAmine + MeOH Methanol (B129727) MeOH, Heat CO2 CO2 Acetaldehyde CH3CHO HCl HCl

Caption: Mechanism of N-demethylation using this compound.

Experimental_Workflow Start Start: Tertiary Amine Substrate Reaction Dissolve in aprotic solvent (e.g., 1,2-dichloroethane). Add this compound. Heat to reflux. Start->Reaction Workup1 Cool reaction mixture. Evaporate solvent. Reaction->Workup1 Decomposition Add methanol. Heat to reflux. Workup1->Decomposition Workup2 Evaporate methanol. Dissolve residue in organic solvent. Wash with aqueous base. Decomposition->Workup2 Isolation Dry organic layer. Concentrate and purify (e.g., chromatography). Workup2->Isolation Product Final Product: Secondary Amine Isolation->Product

Caption: General experimental workflow for N-demethylation with CEC.

Detailed Experimental Protocols

N-Demethylation of a Tertiary Amine using this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Tertiary amine substrate

  • This compound (CEC)

  • Anhydrous 1,2-dichloroethane (DCE) or other suitable aprotic solvent

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), dissolve the tertiary amine (1 equivalent) in anhydrous DCE.

  • Addition of CEC: Cool the solution to 0 °C using an ice bath. Slowly add this compound (1.1-1.5 equivalents) dropwise to the stirred solution.

  • Carbamate Formation: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Carbamate Decomposition: To the resulting residue, add methanol and heat the mixture to reflux. Monitor the decomposition of the carbamate intermediate by TLC or LC-MS.

  • Work-up: After the decomposition is complete, cool the solution and remove the methanol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired secondary amine.

Alternative Protocol: N-Demethylation using Phenyl Chloroformate

Materials:

Procedure:

  • Carbamate Formation: A mixture of the tertiary amine (1 equivalent), phenyl chloroformate (1.2 equivalents), and sodium bicarbonate (2.5 equivalents) in chloroform is stirred at reflux. The reaction is monitored by TLC.

  • Work-up and Isolation of Carbamate: After completion, the reaction mixture is worked up to isolate the intermediate carbamate.

  • Carbamate Cleavage: The isolated carbamate is dissolved in methanol, and hydrazine hydrate (10 equivalents) is added. The mixture is refluxed until the carbamate is consumed (monitored by TLC).

  • Final Work-up and Purification: The reaction mixture is worked up to isolate the crude secondary amine, which is then purified by chromatography or crystallization.[5][6]

Choosing the Right Reagent: A Decision-Making Guide

The selection of an appropriate N-dealkylating agent depends on several factors, including the substrate's functional group tolerance, the desired selectivity, and safety considerations.

Reagent_Selection Start Need to perform N-dealkylation? ToxicReagent Is the use of a highly toxic reagent acceptable? Start->ToxicReagent UseCNBr Use Cyanogen Bromide (von Braun) ToxicReagent->UseCNBr Yes MildConditions Are mild reaction conditions required? ToxicReagent->MildConditions No UseCEC Use this compound MildConditions->UseCEC Yes OtherChloroformates Consider other chloroformates (Phenyl, Vinyl, etc.) MildConditions->OtherChloroformates No SubstrateComplexity Is the substrate complex with sensitive functional groups? UseCEC->SubstrateComplexity SubstrateComplexity->UseCEC Yes SubstrateComplexity->OtherChloroformates No

Caption: Decision-making flowchart for selecting an N-dealkylating agent.

Key Considerations:

  • This compound (CEC): Generally offers a good balance of reactivity and milder conditions compared to older methods. The two-step, one-pot procedure is often high-yielding.

  • Cyanogen Bromide (von Braun Reaction): Highly effective but also highly toxic, making it less desirable for many applications, especially on a larger scale.[2][9]

  • Phenyl Chloroformate: A viable alternative, though the work-up can be complicated by the presence of phenol (B47542) as a byproduct.[5]

  • Vinyl Chloroformate: Can be more reactive than other chloroformates, leading to higher yields of the carbamate intermediate.[5] However, it is also a more expensive reagent.

  • 2,2,2-Trichloroethyl Chloroformate (Troc-Cl): The resulting Troc-carbamate is stable and can be cleaved under specific reductive conditions (e.g., with zinc), offering orthogonality in protecting group strategies.[10][11][12]

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Chloroethyl Chloroformate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling 1-Chloroethyl chloroformate (CECF), a highly reactive and hazardous chemical, proper disposal is paramount to ensure laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe management and disposal of this compound, emphasizing immediate safety protocols and operational logistics.

This compound is a flammable, corrosive, and toxic liquid that reacts violently with water, releasing toxic fumes.[1][2][3] Due to these hazardous properties, all handling and disposal operations must be conducted with stringent safety measures in place. The primary method for rendering CECF less hazardous is through controlled hydrolysis and neutralization.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to adhere to the following safety protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[2] All operations should be performed within a certified chemical fume hood to prevent inhalation of toxic vapors.[2]

  • Emergency Preparedness: An emergency shower and eyewash station should be readily accessible.[4] Have appropriate fire extinguishing media, such as dry sand, dry chemical, or alcohol-resistant foam, available.[5]

  • Spill Management: In case of a spill, evacuate the area and remove all ignition sources.[3] Contain the spill using sand, earth, or vermiculite.[2][3] Do not use water.[2]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data related to the hazards and disposal of this compound.

ParameterValueSource
Flash Point40.5 °C (104.9 °F) - closed cup
Boiling Point118-119 °C
Density1.325 g/mL at 25 °C
LD50 (Oral, Rat)470 mg/kg[6][7]
UN NumberNot specified in search results
EPA Hazardous Waste NumberD001 (Ignitability), D002 (Corrosivity)[2]

Step-by-Step Disposal Protocol for Small Quantities

This protocol details the controlled hydrolysis and neutralization of small quantities (typically less than 10 mL) of residual this compound. For larger quantities, professional disposal services are mandatory.

Materials:

  • This compound waste

  • Ice bath

  • Large beaker (e.g., 500 mL)

  • Stir bar and stir plate

  • 10% Sodium hydroxide (B78521) (NaOH) or Sodium bicarbonate (NaHCO₃) solution

  • pH paper or pH meter

  • Appropriate waste container

Procedure:

  • Preparation: In a certified chemical fume hood, place a large beaker containing a stir bar on a stir plate and immerse it in an ice bath.

  • Initial Hydrolysis: Slowly and cautiously add a small amount of water to the beaker.

  • Controlled Addition of CECF: While vigorously stirring, slowly add the this compound waste dropwise to the cold water. This reaction is exothermic and will generate hydrochloric acid and carbon dioxide fumes; therefore, a slow addition rate is critical.[1]

  • Neutralization: Once the addition of CECF is complete, continue stirring for at least 30 minutes to ensure complete hydrolysis. Slowly add a 10% solution of sodium hydroxide or sodium bicarbonate to neutralize the acidic solution. Monitor the pH using pH paper or a pH meter. Continue adding the basic solution until the pH is between 6 and 8.

  • Final Disposal: The neutralized solution can now be disposed of in accordance with local, state, and federal regulations.[2] Typically, this will be in a designated aqueous hazardous waste container.

  • Decontamination: All contaminated glassware and equipment should be thoroughly decontaminated.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Disposal of This compound ppe Wear Appropriate PPE: Gloves, Goggles, Face Shield, Lab Coat start->ppe fume_hood Work in a Certified Chemical Fume Hood start->fume_hood small_quantity Is it a small quantity (<10 mL)? ppe->small_quantity fume_hood->small_quantity hydrolysis Controlled Hydrolysis: Slowly add to cold water with stirring small_quantity->hydrolysis Yes large_quantity Contact Professional Hazardous Waste Disposal Service small_quantity->large_quantity No neutralization Neutralization: Add 10% NaOH or NaHCO3 to pH 6-8 hydrolysis->neutralization aqueous_waste Dispose in Aqueous Hazardous Waste Container neutralization->aqueous_waste decontaminate Decontaminate all Glassware and Equipment aqueous_waste->decontaminate large_quantity->decontaminate end Disposal Complete decontaminate->end

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these detailed procedures and safety precautions, laboratory professionals can effectively manage and dispose of this compound, minimizing risks and ensuring a safe working environment.

References

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1-Chloroethyl chloroformate

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